molecular formula C8H13NS B103288 4-tert-Butyl-2-methylthiazole CAS No. 15679-11-5

4-tert-Butyl-2-methylthiazole

Cat. No.: B103288
CAS No.: 15679-11-5
M. Wt: 155.26 g/mol
InChI Key: IHLQWPDUYYFCSQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methylthiazole is a valuable chemical scaffold in medicinal chemistry and anticancer research. This compound serves as a key synthetic intermediate for the development of novel thiazole-based therapeutics. Recent scientific investigations have explored its integration into more complex structures, such as stilbene analogs, which are designed to inhibit DNA topoisomerase IB (Top1)—a well-validated target in oncology for its role in DNA replication and transcription . These synthetic derivatives have demonstrated potent cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116), highlighting the potential of the this compound motif in the design of new anticancer agents . The tert-butyl group on the thiazole ring contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties and ability to interact with biological targets. Researchers utilize this compound primarily in organic synthesis and drug discovery programs to build sophisticated molecules for biochemical screening and structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications and is not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-6-9-7(5-10-6)8(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLQWPDUYYFCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370884
Record name 4-tert-Butyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15679-11-5
Record name 4-tert-Butyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Thiazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-tert-Butyl-2-methylthiazole (CAS: 15679-11-5)

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3][4][5] This guide focuses on a specific, valuable derivative: this compound (CAS Number 15679-11-5). By providing an in-depth look at its synthesis, characterization, and potential applications, we aim to equip researchers with the foundational knowledge to effectively utilize this versatile building block in their scientific endeavors.

Core Molecular Profile

This compound is a disubstituted thiazole that serves as a crucial intermediate and fragment in chemical synthesis.[6][7] The presence of a bulky tert-butyl group provides steric hindrance and increases lipophilicity, properties that can be strategically exploited in drug design to enhance binding affinity or improve metabolic stability.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15679-11-5[9][10][11]
Molecular Formula C₈H₁₃NS[6][10]
Molecular Weight 155.26 g/mol [6][10]
Appearance Powder or liquid
Density ~1.001 g/cm³[9]
Boiling Point ~108 °C[9]
Purity Typically ≥97%[11]
Storage Store in a tightly closed container, often at 4°C for long-term stability.[11]

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely recognized method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[12] This robust reaction involves the condensation of an α-haloketone with a thioamide.[12][13] For this compound, this translates to the reaction between 1-bromo-3,3-dimethyl-2-butanone and thioacetamide .

The causality of the mechanism is elegant in its efficiency. The sulfur atom of the thioamide, being a potent nucleophile, initiates the reaction by displacing the bromide from the α-haloketone in an Sₙ2 reaction.[14] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the stable aromatic thiazole ring.[13][14]

Hantzsch_Synthesis Figure 1: Hantzsch Synthesis of this compound reactant1 1-Bromo-3,3-dimethyl-2-butanone (α-haloketone) plus + reactant2 Thioacetamide (Thioamide) intermediate1 S-alkylation Intermediate reactant2->intermediate1  Sₙ2 Attack (S attacks α-carbon) intermediate2 Cyclized Intermediate (Hemiaminal analog) intermediate1->intermediate2  Intramolecular  Cyclization (N attacks C=O) product This compound intermediate2->product  Dehydration water - H₂O

Caption: Hantzsch Synthesis of this compound.
Experimental Protocol: Hantzsch Synthesis

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific reaction scales.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[13]

  • Initiation: To the stirring solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature. The choice of an alcohol solvent is crucial as it facilitates the solubility of both reactants and effectively mediates the proton transfer steps.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 30 minutes to 2 hours.[13] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction to room temperature, pour the contents into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃), to neutralize the hydrobromic acid byproduct.[13] This step is vital for precipitating the final product, which is often poorly soluble in aqueous media.[13]

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

  • Purification: The crude product is often of sufficient purity for characterization.[13] If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The tert-butyl group provides an exceptionally sharp and intense singlet signal, making it a useful probe for NMR studies.[8]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Protons~6.6-6.8Singlet1HH5 (Thiazole ring)
~2.6-2.7Singlet3H-CH₃ (at C2)
~1.3-1.4Singlet9H-C(CH₃)₃ (tert-Butyl)
¹³C NMR Chemical Shift (δ) ppm Assignment
Carbons~165-167C2 (Thiazole ring)
~160-162C4 (Thiazole ring)
~110-112C5 (Thiazole ring)
~34-36-C (CH₃)₃ (Quaternary)
~30-32-C(C H₃)₃ (tert-Butyl)
~19-21-C H₃ (at C2)
(Note: Predicted shifts are based on standard chemical shift tables and data from similar structures.[15])
Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[16] Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or 500 MHz NMR spectrometer. Standard pulse programs are sufficient.[16][17]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy helps identify key functional groups, while MS confirms the molecular weight.

Table 3: Predicted IR and MS Data

Technique ValueAssignment
IR ~3100 cm⁻¹C-H stretch (Thiazole ring)
~2960 cm⁻¹C-H stretch (Aliphatic)
~1500-1550 cm⁻¹C=N stretch (Thiazole ring)
~1460 cm⁻¹C=C stretch (Thiazole ring)
MS (EI) m/z = 155[M]⁺ (Molecular Ion)
m/z = 140[M - CH₃]⁺
m/z = 98[M - C(CH₃)₃]⁺
(Note: Predicted data based on typical values for thiazole derivatives.[16])

Applications in Research and Drug Development

This compound is more than an intermediate; it is a strategic building block. Its structure can be systematically modified to generate libraries of novel compounds for biological screening.[3]

  • Fragment-Based Drug Discovery (FBDD): The compound serves as an ideal fragment molecule due to its relatively low molecular weight and defined structural features.[6] It can be used to probe the binding pockets of target proteins.

  • Scaffold for Lead Optimization: The thiazole core can be functionalized at the C5 position, while the methyl and tert-butyl groups can be modified to fine-tune steric and electronic properties, influencing potency and selectivity.

  • Agrochemicals: Beyond pharmaceuticals, the thiazole scaffold is also found in fungicides and other pest control agents.[3]

Drug_Discovery_Workflow Figure 2: Role as a Scaffold in Drug Discovery A This compound (Starting Scaffold) B Functionalization at C5 (e.g., Bromination, Lithiation) A->B  Chemical  Modification C Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->C D Library of Diverse Analogs C->D E High-Throughput Screening (Biological Assays) D->E  Testing F Lead Compound Identification E->F  Hit-to-Lead

Caption: Role as a Scaffold in Drug Discovery.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general guidelines for similar thiazole derivatives apply.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[19] Use spark-proof tools, as many organic compounds are flammable.[19]

  • Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.[7]

  • Hazards: Thiazole derivatives can be harmful if swallowed and may cause skin and eye irritation.[19] Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[19]

Conclusion

This compound is a compound of significant utility for the modern chemist. Its straightforward synthesis via the time-tested Hantzsch reaction, combined with its valuable structural motifs—the versatile thiazole ring and the property-modifying tert-butyl group—makes it an indispensable tool. This guide provides the core technical knowledge needed to synthesize, characterize, and strategically apply this compound in research, particularly within the demanding and innovative field of drug development.

References

An In-depth Technical Guide to 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-methylthiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines potential synthetic and analytical methodologies, and explores its relevance within the broader context of thiazole-containing therapeutic agents.

Core Properties of this compound

This compound is an organic compound featuring a thiazole ring substituted with a tert-butyl group at the 4-position and a methyl group at the 2-position. Thiazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Weight 155.26 g/mol [1][2]
Monoisotopic Mass 155.07687 Da[3][4]
Molecular Formula C₈H₁₃NS[1][2]
Density 1.001 g/cm³[2]
Boiling Point 108 °C[2]
CAS Number 15679-11-5[1]

Synthesis and Characterization

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone. For the synthesis of this compound, thioacetamide and 1-bromo-3,3-dimethyl-2-butanone would be the required precursors.

Materials:

  • Thioacetamide

  • 1-bromo-3,3-dimethyl-2-butanone (α-haloketone)

  • Ethanol (or a similar polar solvent)

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an equimolar amount of 1-bromo-3,3-dimethyl-2-butanone to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product into dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography or distillation to yield pure this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the characteristic shifts for the methyl, tert-butyl, and thiazole ring protons and carbons.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming it matches the expected value of 155.26 g/mol .[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, particularly the C=N and C-S bonds within the thiazole ring.

G cluster_synthesis Synthesis cluster_analysis Characterization s1 Thioacetamide + 1-bromo-3,3-dimethyl-2-butanone s2 Reflux in Ethanol s1->s2 s3 Neutralization & Extraction s2->s3 s4 Purification (Chromatography/Distillation) s3->s4 a1 NMR Spectroscopy (¹H, ¹³C) s4->a1 Confirm Structure a2 Mass Spectrometry (EI/ESI) s4->a2 Confirm Mass a3 IR Spectroscopy s4->a3 Confirm Functional Groups

Caption: A generalized workflow for the synthesis and characterization of this compound.

Applications in Drug Development

The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active agents.[5][6] Thiazole derivatives exhibit a wide array of therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities.[6][7][8]

Potential as an Antimicrobial Agent

Research into phenylthiazole compounds containing a tert-butyl moiety has demonstrated promising antimicrobial activity against multidrug-resistant pathogens.[8] The tert-butyl group is often incorporated into drug candidates to improve metabolic stability, which can enhance the duration of action.[8] This suggests that this compound could serve as a valuable building block or lead compound in the development of new antibiotics.

Potential as a Neuroprotective Agent

Certain 4-methylthiazole analogs have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's.[7] One of the proposed mechanisms for this activity is the potentiation of GABA(A) receptor activity, which can mitigate glutamate-induced excitotoxicity—a pathway implicated in neuronal cell death.[7]

The diagram below illustrates a simplified signaling pathway where a thiazole derivative acts as a positive allosteric modulator of the GABA(A) receptor.

G cluster_membrane Neuronal Membrane GABA_R GABAₐ Receptor Chloride Channel Cl_in Cl⁻ Influx GABA_R:f1->Cl_in Opens Thiazole 4-tert-Butyl- 2-methylthiazole Thiazole->GABA_R:f0 Potentiates GABA GABA GABA->GABA_R:f0 Binds Hyperpol Hyperpolarization (Inhibition) Cl_in->Hyperpol Neuroprotection Neuroprotection Hyperpol->Neuroprotection

Caption: Potential mechanism of neuroprotection via GABA(A) receptor potentiation by a thiazole derivative.

References

An In-depth Technical Guide to the Chemical Properties of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-methylthiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a tert-butyl group at the 4th position and a methyl group at the 2nd position. Thiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The presence of the bulky tert-butyl group and the methyl group on the thiazole core influences its physicochemical properties, reactivity, and potential biological interactions. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, synthesis, reactivity, and solubility. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted data and information from closely related analogs to provide a thorough understanding.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical and biological studies.

PropertyValueReference
Molecular Formula C₈H₁₃NS[1]
Molecular Weight 155.26 g/mol [1]
Appearance Colorless to pale yellow liquid (estimated)General knowledge of alkylthiazoles
Boiling Point 108 °C
Density 1.001 g/cm³
Melting Point Not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8s1HH5 (thiazole ring)
~2.7s3H-CH₃ (at C2)
~1.3s9H-C(CH₃)₃ (tert-butyl)

Note: The chemical shift of the tert-butyl protons is expected to be a sharp singlet due to the nine equivalent protons. The thiazole ring proton at the 5-position would appear as a singlet, and the methyl group protons at the 2-position would also be a singlet.[2][3]

Predicted ¹³C NMR Spectrum (CDCl₃)

Chemical Shift (ppm)Assignment
~165C2 (thiazole ring)
~160C4 (thiazole ring)
~115C5 (thiazole ring)
~34Quaternary C of tert-butyl
~30-CH₃ of tert-butyl
~19-CH₃ (at C2)

Note: The carbon atoms of the thiazole ring are expected to appear in the downfield region. The quaternary carbon of the tert-butyl group and the methyl carbons will appear in the upfield aliphatic region.[4][5]

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (thiazole ring)
2960-2870StrongC-H stretch (aliphatic -CH₃ and tert-butyl)
~1600MediumC=N stretch (thiazole ring)
~1500MediumC=C stretch (thiazole ring)
1460, 1370Medium-StrongC-H bend (aliphatic)

Note: The IR spectrum is expected to be dominated by strong C-H stretching and bending vibrations from the alkyl groups. Characteristic absorptions for the thiazole ring C=N and C=C stretching will also be present.[6][7]

Mass Spectrometry

Predicted Mass Spectrum Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 155. A prominent fragmentation pattern would involve the loss of a methyl group from the tert-butyl moiety to form a stable tertiary carbocation, resulting in a significant peak at m/z 140. Further fragmentation of the thiazole ring could also be observed.[8][9][10]

Experimental Protocols

Synthesis of this compound (Hantzsch Thiazole Synthesis)

The most common method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[11] For this compound, this would involve the condensation of a thioamide (thioacetamide) with an α-haloketone (1-bromo-3,3-dimethyl-2-butanone).

Reaction Scheme:

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product Thioacetamide Thioacetamide Product This compound Thioacetamide->Product + AlphaHaloKetone 1-Bromo-3,3-dimethyl-2-butanone AlphaHaloKetone->Product Reflux in Ethanol Solubility_Workflow A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24h with stirring) A->B C Separate solid from solution (e.g., centrifugation, filtration) B->C D Quantify concentration of solute in the supernatant C->D E HPLC, UV-Vis, or gravimetric analysis D->E Signaling_Pathway cluster_pathway Hypothetical Cellular Interaction Thiazole Thiazole Derivative Target Biological Target (e.g., Enzyme, Receptor) Thiazole->Target Binding Signaling Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Signaling->Response

References

An In-depth Technical Guide to the Physical Properties of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-methylthiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a tert-butyl group at the 4-position and a methyl group at the 2-position. This substitution pattern imparts specific physicochemical characteristics that are of interest in various fields, including medicinal chemistry and materials science. Understanding the physical properties of this molecule is fundamental to its application, influencing its behavior in reaction media, its formulation into products, and its interaction with biological systems. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental data and methodologies for their determination.

Molecular Structure and Identification

The unique arrangement of atoms in this compound dictates its physical and chemical behavior. A clear understanding of its structure is the foundation for interpreting its properties.

graph MolStructure {
  layout=neato;
  node [shape=plaintext];
  C1 [label="C"];
  C2 [label="C"];
  N1 [label="N"];
  S1 [label="S"];
  C3 [label="C"];
  C4 [label="CH₃"];
  C5 [label="C(CH₃)₃"];

C1 -- C2 [pos="0,1!"]; C2 -- N1 [pos="1,1.5!"]; N1 -- C3 [pos="1.5,0.5!"]; C3 -- S1 [pos="0.5,-0.5!"]; S1 -- C1 [pos="-0.5,0.5!"]; C3 -- C4 [pos="2.5,0.5!"]; C1 -- C5 [pos="-1,1.5!"]; }

A Technical Guide to the Solubility Determination of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the experimental protocols required to determine the aqueous and organic solvent solubility of 4-tert-Butyl-2-methylthiazole. In the absence of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers needing to establish its solubility profile for applications in drug discovery, formulation development, and chemical synthesis.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvent systems is a critical prerequisite for its effective use in these fields. Solubility data informs decisions on solvent selection for synthesis and purification, formulation of drug delivery systems, and the design of biological assays.

This technical guide outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of this compound. Furthermore, it details common analytical techniques for the quantification of the dissolved solute.

Experimental Protocols

The determination of a compound's solubility is fundamentally a process of creating a saturated solution at a specific temperature, followed by the quantification of the solute's concentration in that solution. The shake-flask method is the most reliable technique for establishing thermodynamic equilibrium solubility.[1]

The Shake-Flask Method for Equilibrium Solubility Determination

This method is designed to measure the thermodynamic or equilibrium solubility of a compound, which is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute.[2]

Principle: An excess amount of solid this compound is added to a specific volume of the chosen solvent. The mixture is then agitated at a constant temperature for a sufficient duration to achieve equilibrium, where the rate of dissolution equals the rate of precipitation. Following this equilibration period, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is measured.

Detailed Protocol:

  • Preparation of Materials:

    • Crystalline this compound of high purity.

    • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO)).

    • Glass vials or flasks with screw caps.

    • A temperature-controlled orbital shaker or incubator.

  • Experimental Procedure:

    • Add an excess amount of solid this compound to a pre-determined volume of the solvent in a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The exact time should be determined empirically by sampling at different time points until the measured concentration remains constant.[3]

  • Phase Separation:

    • After the equilibration period, the undissolved solid must be separated from the saturated solution. This can be achieved through:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

      • Filtration: Use a syringe filter with a membrane chemically compatible with the solvent (e.g., PTFE, PVDF) to separate the supernatant from the solid.

  • Quantification of Solute Concentration:

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the chosen analytical method's calibration curve.

    • Analyze the diluted sample using a suitable analytical technique to determine the concentration.

Analytical Techniques for Quantification

The choice of analytical method depends on the physicochemical properties of this compound and the solvent used.

1. UV-Visible (UV-Vis) Spectrophotometry

  • Principle: This technique is applicable if this compound possesses a chromophore that absorbs light in the UV-Vis spectrum and the solvent is transparent in that region. The absorbance of the solution is directly proportional to the solute's concentration, as described by the Beer-Lambert law.

  • Protocol:

    • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound and scan it across the UV-Vis spectrum to find the λmax.

    • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.

    • Analyze the Sample: Measure the absorbance of the diluted supernatant from the solubility experiment and use the calibration curve to determine its concentration.

2. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a highly sensitive and specific method that separates the compound of interest from any potential impurities before quantification. It is particularly useful for complex mixtures or when high accuracy is required.

  • Protocol:

    • Method Development: Develop an HPLC method with a suitable column, mobile phase, and detector (e.g., UV or Mass Spectrometry) that can effectively resolve and detect this compound.

    • Create a Calibration Curve: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve based on peak area or height versus concentration.

    • Analyze the Sample: Inject the diluted supernatant into the HPLC system and determine the concentration of this compound by comparing its peak response to the calibration curve.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It offers very high sensitivity and selectivity, making it ideal for analyzing samples with very low concentrations or complex matrices.[3]

  • Protocol: The protocol is similar to HPLC, but a mass spectrometer is used as the detector. This allows for the precise identification and quantification of the compound based on its mass-to-charge ratio.

Data Presentation

While specific data for this compound is not available, the results from the described experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Analytical Method
Water 25 Experimental Value Experimental Value HPLC-UV
PBS (pH 7.4) 25 Experimental Value Experimental Value HPLC-UV
Ethanol 25 Experimental Value Experimental Value UV-Vis
DMSO 25 Experimental Value Experimental Value HPLC-UV
Water 37 Experimental Value Experimental Value LC-MS

| PBS (pH 7.4) | 37 | Experimental Value | Experimental Value | LC-MS |

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Separate saturated solution from excess solid C->D E Centrifugation D->E F Filtration D->F G Dilute clear supernatant E->G Collect supernatant F->G Collect filtrate H Quantify concentration using analytical method G->H I UV-Vis Spectrophotometry H->I J HPLC / LC-MS H->J K Calculate Solubility (e.g., in mg/mL or mol/L) I->K J->K

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to 4-tert-Butyl-2-methylthiazole: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its nature as a liquid at ambient temperature, this guide will focus on its synthesis, detailed spectroscopic characterization, and key physicochemical properties, including its boiling point, in the absence of a defined melting point. This document is intended to serve as a valuable resource for researchers, offering both theoretical insights and practical methodologies for the handling and analysis of this compound.

Introduction

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are a common scaffold in a variety of biologically active molecules and functional materials. The introduction of bulky substituents, such as a tert-butyl group, can significantly influence the physicochemical and pharmacological properties of the thiazole core, affecting parameters like solubility, metabolic stability, and receptor binding affinity. This compound is one such derivative, and a thorough understanding of its properties is crucial for its application in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at standard temperature and pressure. Its physical state dictates that its melting point is below ambient temperatures.

PropertyValueSource
Molecular Formula C₈H₁₃NS[1]
Molecular Weight 155.26 g/mol [1]
Boiling Point 106-108 °C[2]
Density 1.001 g/cm³[2]
Melting Point Not Applicable[2]

Synthesis of this compound

The most common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the required precursors are 1-bromo-3,3-dimethyl-2-butanone (an α-haloketone) and thioacetamide (a thioamide).

Hantzsch Thiazole Synthesis Workflow

The synthesis proceeds via a two-step mechanism: nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis reagents 1-Bromo-3,3-dimethyl-2-butanone + Thioacetamide intermediate Thiazoline Intermediate reagents->intermediate Nucleophilic Attack & Intramolecular Cyclization product This compound intermediate->product Dehydration

Caption: General workflow for the Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Synthesis

Materials:

  • 1-Bromo-3,3-dimethyl-2-butanone

  • Thioacetamide

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) in ethanol.

  • Add thioacetamide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of similar structures and established principles of spectroscopy. These predictions are intended to guide researchers in the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals:

  • tert-Butyl Protons (9H): A sharp singlet is predicted for the nine equivalent protons of the tert-butyl group. This signal is expected to appear in the upfield region, typically around δ 1.3-1.5 ppm .

  • Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group at the 2-position of the thiazole ring is anticipated around δ 2.5-2.7 ppm .

  • Thiazole Proton (1H): A singlet for the single proton on the thiazole ring (at the 5-position) is expected to be the most downfield signal, likely in the range of δ 6.8-7.0 ppm .

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to display six signals corresponding to the unique carbon atoms in the molecule:

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons. The methyl carbons are predicted to resonate around δ 30-32 ppm , and the quaternary carbon around δ 33-35 ppm .

  • Methyl Carbon: The carbon of the methyl group at the 2-position is expected to appear around δ 18-20 ppm .

  • Thiazole Ring Carbons: Three signals are anticipated for the carbons of the thiazole ring. The carbon at the 2-position (C2) is expected to be the most downfield, likely around δ 165-168 ppm . The carbon at the 4-position (C4), attached to the tert-butyl group, is predicted to be in the region of δ 160-163 ppm . The carbon at the 5-position (C5) is expected to resonate around δ 110-115 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present:

  • C-H Stretching (Aliphatic): Strong absorptions are expected in the range of 2960-2870 cm⁻¹ due to the C-H stretching vibrations of the tert-butyl and methyl groups.

  • C=N Stretching: A characteristic absorption for the C=N bond within the thiazole ring is predicted to appear in the region of 1600-1650 cm⁻¹ .

  • C=C Stretching: The C=C bond of the thiazole ring will likely show an absorption in the 1500-1550 cm⁻¹ range.

  • C-H Bending: Bending vibrations for the C-H bonds of the alkyl groups are expected in the fingerprint region, typically around 1465 cm⁻¹ and 1370 cm⁻¹ .

Mass Spectrometry (Predicted)

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected at m/z 155 . A prominent fragment ion is anticipated at m/z 140 , corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment would likely be observed at m/z 99 , resulting from the loss of the tert-butyl group ([M-56]⁺).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its synthesis via the Hantzsch reaction, its key physicochemical properties, and its predicted spectroscopic characteristics. While experimental data for this specific compound is limited, the information presented herein, based on established chemical principles and data from related structures, offers a solid foundation for researchers and drug development professionals working with this and similar thiazole derivatives.

References

4-tert-Butyl-2-methylthiazole boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Boiling Point of 4-tert-Butyl-2-methylthiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the boiling point of this compound (CAS No: 15679-11-5), a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore the underlying physicochemical principles, comparative structural analysis, and a robust experimental protocol for its determination.

Introduction: The Significance of this compound

This compound belongs to the thiazole family of compounds, which are core structures in numerous pharmaceuticals and biologically active agents, including Vitamin B1 (Thiamine).[1][2][3] The unique electronic and structural properties of the thiazole ring make it a versatile building block in drug discovery. The substituents at the 2- and 4-positions—a methyl group and a bulky tert-butyl group, respectively—impart specific lipophilicity, steric hindrance, and reactivity to the molecule.

A precise understanding of its physical properties is paramount for its practical application. The boiling point, in particular, is a critical parameter that governs purification via distillation, dictates appropriate conditions for chemical reactions, and informs safe handling and storage protocols.

Physicochemical Profile

A summary of the key physical and chemical properties of this compound is presented below. These data serve as a foundational reference for laboratory use.

PropertyValueSource(s)
CAS Number 15679-11-5[4][5]
Molecular Formula C₈H₁₃NS[4][5]
Molecular Weight 155.26 g/mol [4][5]
Density 1.001 g/cm³[4]
Boiling Point 106-108°C (at 70 mmHg)[5]
SMILES CC1=NC(=CS1)C(C)(C)C[5]
InChI Key IHLQWPDUYYFCSQ-UHFFFAOYSA-N[5]

Molecular Structure and its Influence on Boiling Point

The boiling point is a direct manifestation of the energy required to overcome intermolecular forces. For this compound, these forces are dictated by its distinct structural features.

  • Intermolecular Forces: The primary forces are van der Waals dispersion forces, which increase with molecular size and surface area. The polar thiazole ring, containing electronegative nitrogen and sulfur atoms, also introduces dipole-dipole interactions. However, the molecule lacks any hydrogen-bond donors, so this strong intermolecular force is absent.

  • Effect of the tert-Butyl Group: The most significant structural feature is the bulky tert-butyl group. While it substantially increases the molecular weight compared to the parent thiazole, its spherical shape reduces the effective surface area available for intermolecular contact. In organic chemistry, increased branching typically leads to a lower boiling point compared to a straight-chain isomer of the same molecular weight because it hinders efficient packing and weakens van der Waals forces.[6]

  • Effect of the Thiazole Ring: The thiazole ring is an aromatic, planar system.[2][7] This planarity allows for some degree of molecular stacking, while the heteroatoms create a molecular dipole, contributing to a higher boiling point than a purely nonpolar analogue like tert-butylbenzene.

The interplay between these factors—increased mass and dipole moment from the thiazole ring versus reduced surface area from the tert-butyl group—determines the final boiling point.

G A Molecular Structure This compound B Thiazole Ring (Polar, Aromatic) A->B C tert-Butyl Group (Bulky, Branched) A->C D Methyl Group A->D E Intermolecular Forces B->E Determine F Dipole-Dipole Interactions B->F Contributes to C->E Determine G Van der Waals Forces C->G Reduces surface area for D->E Determine E->F E->G H Physical Property E->H Dictates I Boiling Point (106-108°C @ 70 mmHg) H->I

Caption: Relationship between molecular features and boiling point.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] For small quantities of a substance, a micro-boiling point determination using the Siwoloboff method is highly reliable and efficient.

Principle

A small sample is heated in a fusion tube containing an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the liquid's vapor pressure equals the external pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The sample is then allowed to cool slowly. The boiling point is the temperature at which the vapor pressure inside the capillary drops below the external pressure, causing the liquid to be drawn back into the capillary tube.

Apparatus and Materials
  • Melting point apparatus or Thiele tube with heating oil

  • Calibrated thermometer (-10°C to 250°C)

  • Small fusion tubes (e.g., 6x50 mm)

  • Capillary tubes (sealed at one end)

  • Sample: this compound

  • Heat source (if using Thiele tube)

  • Safety goggles and lab coat

Step-by-Step Protocol
  • Preparation: Add approximately 0.2-0.3 mL of this compound into a fusion tube.

  • Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the fusion tube.[8][10]

  • Apparatus Setup: Securely attach the fusion tube to the thermometer. Ensure the sample is level with the thermometer bulb. Insert this assembly into the heating block of a melting point apparatus or a Thiele tube. The heat-transfer fluid should be below the level of the open end of the fusion tube.

  • Heating: Begin heating the apparatus at a rate of approximately 5-10°C per minute. Observe the open end of the capillary tube.

  • Observation (Heating Phase): As the liquid approaches its boiling point, a slow stream of bubbles will emerge from the capillary. Reduce the heating rate to 1-2°C per minute.

  • Endpoint Identification (Heating): Note the temperature at which a rapid and continuous stream of bubbles escapes from the capillary tube. This is an approximate boiling point.

  • Observation (Cooling Phase): Turn off the heat and allow the apparatus to cool slowly.

  • Endpoint Determination (Cooling): Carefully observe the capillary. The precise boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]

  • Verification: A second determination should be performed to ensure accuracy. Results should be reproducible within 1-2°C.

  • Pressure Correction: Record the ambient atmospheric pressure. The observed boiling point of 106-108°C was measured at a reduced pressure of 70 mmHg.[5] If the determination is performed at standard atmospheric pressure (~760 mmHg), a significantly higher boiling point will be observed.

G cluster_setup Experimental Setup cluster_procedure Workflow A Fusion Tube with Sample B Inverted Capillary (sealed end up) A->B contains C Thermometer C->A measures T of D Heating Block / Thiele Tube D->A heats P1 1. Heat System (~5-10°C/min) P2 2. Observe Bubbles (Reduce heat to 1-2°C/min) P1->P2 P3 3. Note T of Rapid Bubble Stream P2->P3 P4 4. Cool System Slowly P3->P4 P5 5. Record T when Liquid Enters Capillary P4->P5 R Result: Accurate Boiling Point P5->R

Caption: Workflow for micro-boiling point determination.

Comparative Analysis with Structurally Related Compounds

To place the boiling point of this compound in context, it is instructive to compare it with related molecules.

CompoundStructureBoiling Point (°C)Key Difference & Rationale
Thiazole C₃H₃NS116-118The parent heterocycle. Lower molecular weight but lacks the bulky, non-polar groups. Its boiling point at atmospheric pressure is higher than the subject compound's boiling point at reduced pressure.[2][7]
2-Ethyl-4-methylthiazole C₆H₉NS161-162Isomeric with the subject compound but with less branching. The ethyl group allows for greater surface area contact compared to the tert-butyl group, leading to stronger van der Waals forces and a significantly higher boiling point.
tert-Butanol (CH₃)₃COH82.3Has a similar tert-butyl group but a hydroxyl (-OH) group instead of the thiazole ring. Despite its lower molecular weight, tert-butanol can hydrogen bond, a very strong intermolecular force. However, the steric hindrance of the tert-butyl group limits this effect, resulting in a relatively low boiling point for an alcohol.[11]

This comparison highlights the critical role of steric hindrance. The highly branched tert-butyl group effectively shields the molecule, reducing the impact of its increased molecular weight and resulting in a boiling point that is lower than less-branched isomers.

Conclusion

The boiling point of this compound, experimentally determined to be 106-108°C at 70 mmHg, is a product of competing molecular factors. The increased molecular weight and polarity from the substituted thiazole ring are counteracted by the significant steric hindrance and reduced surface area of the tert-butyl group. A precise understanding and accurate experimental determination of this property, using a validated method such as the micro-boiling point protocol detailed herein, are essential for the successful purification, reaction, and handling of this valuable chemical intermediate in a research and development setting.

References

In-depth Technical Guide: Spectral and Methodological Overview of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield specific, publicly available experimental spectral data for 4-tert-Butyl-2-methylthiazole. The following guide is therefore based on established principles of spectroscopy and provides predicted spectral characteristics derived from its chemical structure and data from analogous compounds. The experimental protocols described are general best practices for the analysis of small organic molecules.

Predicted Spectral Data for this compound

The spectral characteristics of this compound can be predicted by analyzing its constituent functional groups: a tert-butyl group, a methyl group, and a thiazole ring.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
tert-Butyl (9H)1.3 - 1.5Singlet (s)9H
Methyl (3H)2.6 - 2.8Singlet (s)3H
Thiazole-H (1H)6.8 - 7.2Singlet (s)1H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C(CH₃)₃30 - 32
C (CH₃)₃33 - 35
CH₃18 - 20
Thiazole C2165 - 170
Thiazole C4160 - 165
Thiazole C5110 - 115

Table 3: Predicted Infrared (IR) Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (tert-butyl, methyl)2850 - 3000Strong
C=N (thiazole ring)1600 - 1650Medium
C=C (thiazole ring)1450 - 1550Medium
C-S (thiazole ring)600 - 800Medium-Weak

Table 4: Predicted Mass Spectrometry (MS) Data

IonPredicted m/zNotes
[M]⁺155Molecular Ion
[M-CH₃]⁺140Loss of a methyl group
[M-C(CH₃)₃]⁺98Loss of the tert-butyl group

General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a small organic molecule like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of 300 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the solid compound or 10-20 µL of a liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The instrument is tuned and shimmed to the sample. A standard one-pulse experiment is performed to acquire the proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically 128 or more) and a longer relaxation delay may be necessary.

2.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Liquid Sample: A drop of the neat liquid is placed between two KBr or NaCl plates.

    • Solid Sample: The solid is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually displayed as percent transmittance versus wavenumber (cm⁻¹).

2.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Data Acquisition: The sample is introduced into the ion source (e.g., electron ionization - EI). For EI, electrons with a standard energy of 70 eV are used to ionize the sample. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualized Workflow: Synthesis and Characterization of a 2,4-Disubstituted Thiazole

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a 2,4-disubstituted thiazole, a common class of heterocyclic compounds to which this compound belongs.

Synthesis_Characterization_Workflow General Workflow for Synthesis and Characterization of a 2,4-Disubstituted Thiazole Start Starting Materials (e.g., Thioamide and α-Haloketone) Reaction Hantzsch Thiazole Synthesis Start->Reaction Reaction Setup Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Impure Product Characterization Spectroscopic Characterization Purification->Characterization Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final Pure 2,4-Disubstituted Thiazole NMR->Final IR->Final MS->Final

Caption: Synthesis and Characterization Workflow.

An In-Depth Technical Guide to the NMR Spectrum Analysis of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-tert-Butyl-2-methylthiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this heterocyclic compound. We will explore the causal factors influencing chemical shifts and coupling constants, present detailed experimental protocols for data acquisition, and provide a thorough interpretation of the spectral data. This guide emphasizes a self-validating approach to spectral analysis, grounded in established principles and supported by authoritative references.

Introduction: The Significance of this compound

Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents. The specific molecule of interest, this compound, serves as a valuable model system for understanding the influence of sterically demanding and electron-donating substituents on the electronic environment of the thiazole ring. A precise and unambiguous structural characterization is paramount for its application in synthetic chemistry and drug design, with NMR spectroscopy being the most powerful tool for this purpose. This guide will provide a detailed roadmap for the complete ¹H and ¹³C NMR spectral analysis of this compound.

Foundational Principles of NMR Spectroscopy for Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei. For the analysis of this compound, we are primarily concerned with the ¹H and ¹³C isotopes. The key parameters derived from NMR spectra are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm). The aromatic nature of the thiazole ring leads to characteristic chemical shifts for its ring protons and carbons.[1]

  • Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei, leading to the splitting of NMR signals. The magnitude of the coupling constant (in Hertz) provides information about the number of bonds and the dihedral angle separating the coupled nuclei.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

The presence of the nitrogen and sulfur heteroatoms in the thiazole ring significantly influences the electron distribution and, consequently, the chemical shifts of the ring's carbon and hydrogen atoms.

Predicted ¹H NMR Spectrum of this compound

Based on established substituent effects and data from analogous compounds, the following ¹H NMR spectrum is predicted for this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃).

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-5~6.7 - 7.0Singlet1HThe lone proton on the thiazole ring. Its chemical shift is influenced by the electron-donating nature of the adjacent tert-butyl group.
-CH₃ (at C-2)~2.7Singlet3HThe methyl group at the 2-position is deshielded by the adjacent nitrogen atom and the aromatic ring current.
-C(CH₃)₃ (tert-butyl)~1.3Singlet9HThe nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in a region relatively upfield.[2]
Causality of ¹H Chemical Shifts
  • H-5 Proton: The chemical shift of the H-5 proton is a sensitive probe of the electronic effects within the thiazole ring. The tert-butyl group at C-4 is a weak electron-donating group, which slightly shields H-5, causing it to appear at a slightly lower chemical shift compared to unsubstituted thiazole.

  • 2-Methyl Protons: The methyl group at the C-2 position is directly attached to a carbon double-bonded to nitrogen. This proximity to the electronegative nitrogen atom and the π-system of the ring results in significant deshielding.

  • tert-Butyl Protons: The protons of the tert-butyl group are separated from the thiazole ring by a quaternary carbon. This isolation, combined with the free rotation around the C-C single bond, results in nine chemically and magnetically equivalent protons, leading to a single, intense signal.[3]

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2~165 - 170The carbon atom double-bonded to nitrogen in the thiazole ring is significantly deshielded.
C-4~160 - 165The presence of the bulky tert-butyl group causes a downfield shift of the C-4 carbon.
C-5~110 - 115This carbon is generally the most shielded of the thiazole ring carbons.
C (CH₃)₃ (quaternary)~35 - 40The quaternary carbon of the tert-butyl group.
-C H₃ (at C-2)~19 - 22The methyl carbon at the 2-position.
-C(C H₃)₃ (tert-butyl)~30 - 33The three equivalent methyl carbons of the tert-butyl group.
Rationale for ¹³C Chemical Shifts
  • Thiazole Ring Carbons (C-2, C-4, C-5): The chemical shifts of the thiazole ring carbons are highly dependent on their proximity to the heteroatoms and the substituents. C-2 is the most deshielded due to its direct attachment to the electronegative nitrogen and sulfur atoms. The substituent effect of the tert-butyl group at C-4 leads to a downfield shift for this carbon.[4] C-5, being further from the heteroatoms, is the most shielded of the ring carbons.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears at a characteristic chemical shift. The three methyl carbons are equivalent due to free rotation and give a single signal.[5]

  • 2-Methyl Carbon: The chemical shift of the methyl carbon at C-2 is in the typical range for an alkyl group attached to an sp²-hybridized carbon.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental workflow is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common and appropriate solvent for this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and generally do not interfere with the signals of the analyte.[6]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following diagram outlines the general workflow for NMR data acquisition.

Caption: General workflow for NMR sample preparation and data acquisition.

Step-by-Step Acquisition:

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.

  • Tuning and Matching: The NMR probe is tuned to the resonance frequencies of ¹H and ¹³C and matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in more complex molecules, 2D NMR experiments are invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

Data Processing and Interpretation

The following diagram illustrates the logical flow for processing and interpreting the acquired NMR data.

Caption: Logical workflow for NMR data processing and spectral interpretation.

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

  • Phase and Baseline Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Peak Picking and Integration: The chemical shifts of the peaks are determined. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

  • Structural Assignment: The chemical shifts, multiplicities, and integration values are used to assign each signal to a specific proton or carbon in the this compound molecule, as detailed in the predictive tables above.

Conclusion

The NMR spectral analysis of this compound is a clear illustration of how fundamental NMR principles can be applied to elucidate the structure of a substituted heterocyclic compound. The characteristic chemical shifts of the thiazole ring protons and carbons, along with the distinct signals of the methyl and tert-butyl substituents, provide a unique spectral fingerprint. By following the detailed experimental and data analysis protocols outlined in this guide, researchers can confidently and accurately characterize this molecule and its derivatives, facilitating its use in further scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butyl-2-methylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus is on the Hantzsch thiazole synthesis, a robust and classical method for constructing the thiazole ring. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol for its synthesis from thioacetamide and 1-bromo-3,3-dimethyl-2-butanone, and discusses critical process parameters. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary scientific grounding and practical insights for the successful laboratory preparation of this valuable compound.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring system is a foundational structural motif in a multitude of natural and synthetic compounds.[1] Its unique physicochemical properties and ability to engage in various biological interactions have made it a privileged scaffold in medicinal chemistry. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 2-aminothiazole core, in particular, is a key component in clinically approved drugs such as the anticancer agent Dasatinib.[3]

The target molecule of this guide, this compound, incorporates a sterically demanding tert-butyl group. This feature is often exploited in drug design to enhance metabolic stability, modulate receptor binding affinity, or improve pharmacokinetic profiles. The strategic placement of substituents on the thiazole core allows for the fine-tuning of its biological activity, making synthetic access to specifically substituted analogs like this compound a critical endeavor for drug discovery programs.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[5] Its reliability, operational simplicity, and tolerance for a wide range of functional groups have cemented its status as a cornerstone of heterocyclic chemistry.

Rationale for Precursor Selection

The structure of this compound logically dictates the choice of starting materials for a Hantzsch synthesis:

  • The Thioamide Component: To install the "2-methyl" substituent, thioacetamide is the selected reagent. The carbon and nitrogen of the thioamide group form the C2 and N3 positions of the thiazole ring, respectively.

  • The α-Haloketone Component: To introduce the "4-tert-butyl" group, the required precursor is an α-haloketone bearing a tert-butyl group adjacent to the carbonyl. 1-Bromo-3,3-dimethyl-2-butanone (commonly known as α-bromopinacolone) is the ideal substrate.[6] The carbonyl carbon and the halogenated α-carbon of this molecule form the C4 and C5 positions of the ring.

Mechanistic Overview

The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic substitution and intramolecular condensation followed by dehydration.

  • Nucleophilic Attack: The reaction initiates with the sulfur atom of thioacetamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of 1-bromo-3,3-dimethyl-2-butanone. This SN2 reaction displaces the bromide ion, forming an S-alkylated intermediate (isothioamide salt).

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate subsequently undergoes dehydration (loss of a water molecule) to form the final, stable, and aromatic this compound ring. The aromaticity of the product provides a strong thermodynamic driving force for the reaction.

// Reactants Thioacetamide [label=<

Thioacetamide

];

AlphaBromoKetone [label=<

1-Bromo-3,3-dimethyl-2-butanone

];

// Intermediates Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Cyclized Intermediate (Hemiaminal)"];

// Product Product [label=<

this compound

];

// Steps {rank=same; Thioacetamide; AlphaBromoKetone;} Thioacetamide -> Intermediate1 [label="1. Nucleophilic Attack (SN2)"]; AlphaBromoKetone -> Intermediate1; Intermediate1 -> Intermediate2 [label="2. Intramolecular Cyclization"]; Intermediate2 -> Product [label="3. Dehydration (-H2O)"];

} end_dot Caption: Reaction mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for the Hantzsch synthesis.[5][7] Safety Precaution: This procedure should be performed in a well-ventilated fume hood. α-haloketones are lachrymatory and skin irritants.[4] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Required Purity
1-Bromo-3,3-dimethyl-2-butanone5469-26-1179.06>97%
Thioacetamide62-55-575.13>98%
Ethanol (Absolute)64-17-546.07Anhydrous
Dichloromethane (DCM)75-09-284.93ACS Grade
Saturated Sodium Bicarbonate (aq.)N/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thioacetamide (7.51 g, 0.10 mol, 1.0 eq) in absolute ethanol (100 mL).

  • Addition of α-Haloketone: To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (17.91 g, 0.10 mol, 1.0 eq) dropwise at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase) until the starting materials are consumed (typically 2-4 hours).

Work-up and Purification
  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the hydrobromic acid formed during the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[5]

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary to achieve high purity.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the chemical shifts and integrations of the tert-butyl, methyl, and thiazole ring protons.[2][8]

  • Mass Spectrometry (MS): To confirm the molecular weight (155.26 g/mol ).[9]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations of the thiazole ring.

// Nodes A [label="1. Reaction Setup\nDissolve Thioacetamide\nin Ethanol"]; B [label="2. Add Reagent\nAdd 1-Bromo-3,3-dimethyl-2-butanone"]; C [label="3. Reaction\nHeat to Reflux (2-4h)"]; D [label="4. Work-up\nCool, Neutralize (NaHCO3),\nRemove EtOH"]; E [label="5. Extraction\nExtract with Dichloromethane"]; F [label="6. Purification\nDry (MgSO4), Concentrate"]; G [label="7. Analysis\nCharacterize via NMR, MS, IR"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } end_dot Caption: Overall experimental workflow for the synthesis.

Summary of Key Parameters

ParameterValue / DescriptionRationale / Comment
Stoichiometry 1:1 molar ratio (Thioacetamide : α-Haloketone)Ensures efficient conversion of both starting materials.
Solvent Absolute EthanolA polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
Temperature Reflux (~78 °C)Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration.
Reaction Time 2 - 4 hoursTypically sufficient for complete reaction; should be monitored by TLC.
Work-up Neutralization with NaHCO₃, Extraction with DCMRemoves acidic byproducts and isolates the organic product from the aqueous phase.[5]
Expected Yield 70-90% (typical for Hantzsch synthesis)Yields can vary based on the purity of reagents and precision of the procedure.

Conclusion

The Hantzsch thiazole synthesis provides an effective and reliable pathway for the preparation of this compound. By reacting thioacetamide with 1-bromo-3,3-dimethyl-2-butanone in ethanol, the target compound can be obtained in good yield following a straightforward experimental protocol. This guide provides the necessary mechanistic understanding and practical steps to enable researchers to synthesize this valuable heterocyclic building block for application in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-tert-butyl-2-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic route, experimental protocols, and quantitative data to support research and development activities.

Introduction

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in a variety of biologically active compounds. The presence of the bulky tert-butyl group and the methyl group at positions 4 and 2, respectively, can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Accurate and efficient synthesis of this compound is crucial for further investigation into its potential applications.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The most established and versatile method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key precursors are 1-bromo-3,3-dimethyl-2-butanone and thioacetamide .

The overall reaction is depicted below:

Hantzsch_Synthesis cluster_reactants Reactants 1-bromo-3,3-dimethyl-2-butanone 1-bromo-3,3-dimethyl-2-butanone reagents + 1-bromo-3,3-dimethyl-2-butanone->reagents Thioacetamide Thioacetamide This compound This compound Thioacetamide->this compound Hantzsch Condensation reagents->Thioacetamide

Caption: Hantzsch synthesis of this compound.

Synthesis of Precursor: 1-bromo-3,3-dimethyl-2-butanone

The α-bromoketone, 1-bromo-3,3-dimethyl-2-butanone, is a key intermediate and can be synthesized from 3,3-dimethyl-2-butanone (pinacolone) via α-bromination.

Precursor_Synthesis cluster_reactants Reactants cluster_products Products 3,3-dimethyl-2-butanone 3,3-dimethyl-2-butanone reagents + 3,3-dimethyl-2-butanone->reagents Bromine Bromine (Br2) 1-bromo-3,3-dimethyl-2-butanone 1-bromo-3,3-dimethyl-2-butanone Bromine->1-bromo-3,3-dimethyl-2-butanone α-Bromination products + 1-bromo-3,3-dimethyl-2-butanone->products HBr HBr reagents->Bromine products->HBr Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis cluster_analysis Analysis and Purification Start_Pinacolone 3,3-dimethyl-2-butanone Bromination α-Bromination with Br₂ Start_Pinacolone->Bromination Intermediate 1-bromo-3,3-dimethyl-2-butanone Bromination->Intermediate Condensation Condensation Reaction Intermediate->Condensation Reactant Start_Thioacetamide Thioacetamide Start_Thioacetamide->Condensation Product This compound Condensation->Product Final Product Purification Purification (Distillation/Chromatography) Product->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active compounds.[1] Its inherent aromaticity and ability to participate in various molecular interactions have made it a privileged scaffold in the design and development of novel therapeutic agents.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[3][4][5][6] This technical guide provides an in-depth overview of the diverse biological activities of thiazole derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of thiazole-based therapeutics.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8] Notably, the approved anticancer drugs Dasatinib and Ixazomib feature a thiazole core, underscoring the clinical relevance of this heterocyclic motif.[4]

Mechanism of Action & Signaling Pathways

The anticancer effects of thiazole derivatives are frequently attributed to their ability to modulate critical cellular targets. One of the prominent mechanisms is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis.[9][10] By blocking VEGFR-2, these compounds can effectively stifle the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth.[10]

Furthermore, thiazole derivatives have been shown to interfere with other vital signaling cascades, including the PI3K/mTOR pathway, which is often dysregulated in cancer.[8] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[11] Some derivatives also exhibit their anticancer effects by inducing apoptosis through the modulation of Bcl-2 family proteins and activation of caspases, or by disrupting tubulin polymerization, which is essential for cell division.[8][12]

anticancer_pathway Thiazole Thiazole Derivative VEGFR2 VEGFR-2 Thiazole->VEGFR2 inhibition PI3K PI3K Thiazole->PI3K inhibition Tubulin Tubulin Thiazole->Tubulin disruption Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis mTOR mTOR PI3K->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Tubulin->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Anticancer Signaling Pathways of Thiazole Derivatives.
Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[9]
HepG2 (Liver)7.26 ± 0.44[9]
Compound 4b MCF-7 (Breast)31.5 ± 1.91[9]
HepG2 (Liver)51.7 ± 3.13[9]
Compound 5 MCF-7 (Breast)28.0 ± 1.69[9]
HepG2 (Liver)26.8 ± 1.62[9]
Compound III VEGFR-2 Kinase0.051[10]
Compound 4d MDA-MB-231 (Breast)1.21[10]
Compound 29 -0.05[8]
Compound 40 -0.00042[8]
Compound 62 -0.18[8]
Compound 74a -0.67[8]
Compound 8 MCF-7 (Breast)3.36 - 6.09 µg/ml[11]
Compound 4m BxPC-3, MOLT-4, etc.1.69 - 2.2[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[13]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the thiazole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[15]

  • Incubation: The plate is incubated for a specified period, typically 24 to 72 hours.[15]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2 to 4 hours.[14]

  • Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

mtt_assay_workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add Thiazole Derivatives (serial dilutions) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Figure 2: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity

Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[3] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cellular structures.[17]

Mechanism of Action

The antimicrobial effects of thiazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition: Certain thiazole derivatives act as inhibitors of crucial bacterial enzymes. For instance, some compounds have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the initiation of fatty acid biosynthesis in bacteria.[3] Others have demonstrated inhibitory activity against DNA gyrase, an enzyme essential for bacterial DNA replication.[17]

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[18]

  • Inhibition of FtsZ Polymerization: Some thiazole-quinolinium derivatives have been found to induce the polymerization of FtsZ, a protein that forms a ring at the site of cell division in bacteria. This interference with cell division ultimately leads to bacterial cell death.[17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of thiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ID/ReferenceMicroorganismMIC (µg/mL)Reference
Compound 35 Escherichia coli1.56 - 6.25[3]
Compound 37c Antibacterial46.9 - 93.7[3][17]
Antifungal5.8 - 7.8[3][17]
Compounds 39a, 39b MRSA1 - 8[17]
VRE2 - 16[17]
Compound 3 (Aryl Thiazole) Antibacterial230 - 700[19]
Compound 9 (Aryl Thiazole) Antifungal60 - 230[19]
Benzo[d]thiazole 13, 14 Antibacterial/Antifungal50 - 75[20]
2-phenyl-1,3-thiazole 12 Antibacterial/Antifungal125 - 150[20]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[21][22]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[23]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the thiazole derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[24]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria like E. coli. This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[21]

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.[24]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[22]

  • MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the thiazole derivative in which there is no visible growth.[21]

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions.[25] Their mechanism of action often involves the modulation of key inflammatory pathways.[5]

Mechanism of Action & Signaling Pathways

The anti-inflammatory effects of thiazole derivatives are primarily linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[26] The LOX pathway leads to the production of leukotrienes, another class of potent inflammatory mediators.[27] By inhibiting these enzymes, thiazole derivatives can effectively reduce the production of pro-inflammatory molecules.

Downstream signaling pathways that can be affected include the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[5]

anti_inflammatory_pathway InflammatoryStimulus Inflammatory Stimulus ArachidonicAcid Arachidonic Acid InflammatoryStimulus->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Thiazole Derivative Thiazole->COX inhibition Thiazole->LOX inhibition

Figure 3: Anti-inflammatory Mechanism of Thiazole Derivatives.
Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity of thiazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter.

Compound ID/ReferenceModelInhibition of Edema (%)Reference
Compound 3c Carrageenan-induced paw edemaUp to 44%[25]
Compound 3d Carrageenan-induced paw edemaUp to 41%[25]
Compounds 10-13 Carrageenan-induced paw edema~84-93% of indomethacin[28]
Compound 9a (COX-1 inhibitor) COX-1 InhibitionIC50 = 0.42 µM[26]
Compound 9b (COX-1 inhibitor) COX-1 InhibitionIC50 = 0.32 µM[26]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[29][30]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[31] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization and Grouping: Rats are acclimatized to the laboratory conditions and then randomly divided into groups (e.g., vehicle control, positive control with a standard anti-inflammatory drug like indomethacin, and test groups receiving different doses of the thiazole derivative).[29]

  • Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[29]

  • Compound Administration: The thiazole derivative or control substance is administered, typically orally or intraperitoneally, at a specified time before the carrageenan injection (e.g., 30-60 minutes).[31]

  • Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw.[32]

  • Paw Volume Measurement over Time: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[29]

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage of inhibition of edema by the test compound is then calculated relative to the vehicle control group.

Conclusion

Thiazole derivatives represent a versatile and highly valuable class of compounds in the field of drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, are well-documented and continue to be an active area of research. The mechanisms underlying these activities are multifaceted, often involving the modulation of key enzymes and signaling pathways critical for disease pathogenesis. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel thiazole-based therapeutics. As our understanding of the structure-activity relationships of these compounds deepens, the potential for designing more potent and selective thiazole derivatives for a wide range of therapeutic applications will undoubtedly expand.

References

The Thiazole Scaffold: A Versatile Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of Substituted Thiazoles

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and development of a diverse array of therapeutic agents. This technical guide delves into the burgeoning applications of substituted thiazoles in drug discovery, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will explore the mechanisms of action, structure-activity relationships, and key experimental methodologies that underpin the development of these promising compounds.

Anticancer Applications: Targeting Key Signaling Pathways

Substituted thiazoles have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines and some even gaining clinical approval.[1] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and proliferation.[1][2]

One of the key pathways targeted by thiazole derivatives is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers.[2][3] Thiazole-based compounds have been designed to inhibit key kinases within this pathway, leading to the suppression of cell growth and induction of apoptosis.[4] Another important mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, causes cell cycle arrest at the G2/M phase, and ultimately leads to apoptotic cell death.[2][5] Furthermore, some thiazole derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor angiogenesis and metastasis.[6][7]

Key Signaling Pathways in Thiazole-Mediated Anticancer Activity

anticancer_pathways Cell_Growth Cell Growth & Proliferation Apoptosis Apoptosis

Quantitative Bioactivity of Anticancer Thiazole Derivatives
Compound ID/ReferenceCancer Cell LineTarget/AssayIC50 (µM)Citation
Compound 4c MCF-7 (Breast)Cytotoxicity (MTT assay)2.57 ± 0.16[7]
HepG2 (Liver)Cytotoxicity (MTT assay)7.26 ± 0.44[7]
-VEGFR-2 Inhibition0.15[7]
Compound 5b MCF-7 (Breast)Antiproliferative (CCK-8 assay)0.48 ± 0.03[5]
A549 (Lung)Antiproliferative (CCK-8 assay)0.97 ± 0.13[5]
-Tubulin Polymerization Inhibition3.3[5]
Compound 6 A549 (Lung)Cytotoxicity12.0 ± 1.73[4]
C6 (Glioma)Cytotoxicity3.83 ± 0.76[4]
Pyrazolyl-thiazole 5a MCF-7 (Breast)EGFR Inhibition0.07[6]
Pyrazolyl-thiazole 5b MCF-7 (Breast)EGFR Inhibition0.09[6]
Compound 6a OVCAR-4 (Ovarian)Cytotoxicity1.569 ± 0.06[8]
-PI3Kα Inhibition0.225 ± 0.01[8]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. Substituted thiazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX).[9][10] By inhibiting COX-1 and/or COX-2, thiazole derivatives can reduce the production of prostaglandins, which are key mediators of pain and inflammation.[11][12] Some derivatives exhibit selectivity for COX-2, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11] Additionally, inhibition of 5-LOX by certain thiazoles can decrease the production of leukotrienes, which are involved in various inflammatory and allergic responses.[13]

Arachidonic Acid Pathway and Thiazole Inhibition

anti_inflammatory_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediate Leukotrienes Leukotrienes LOX5->Leukotrienes Leukotrienes->Inflammation Mediate Thiazole_COX Thiazole Derivatives Thiazole_COX->COX2 Inhibition Thiazole_LOX Thiazole Derivatives Thiazole_LOX->LOX5 Inhibition

Quantitative Bioactivity of Anti-inflammatory Thiazole Derivatives
Compound ID/ReferenceTarget EnzymeIC50 (µM)Citation
Compound 6b COX-211.65 ± 6.20[11]
Compound 23a COX-22.3[11]
Compound 23b COX-21.9[11]
Compound 21b COX-110[11]
Compound 29 5-LOX0.056[13]
Pyrimidinone-linked thiazole 4e α-amylase46.53 ± 0.56[14]
Pyrimidinone-linked thiazole 4c α-glucosidase33.13 ± 1.02[14]

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a pressing global health concern, necessitating the discovery of novel antimicrobial agents.[15] Substituted thiazoles have demonstrated broad-spectrum activity against various bacteria and fungi.[16][17] Their mechanisms of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of the microbial cell membrane integrity.[15] The amphiphilic nature of some thiazole derivatives allows them to readily integrate into and disrupt microbial cell membranes, leading to leakage of cellular contents and cell death.[16]

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow Start Synthesized Thiazole Derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Start->Primary_Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) (Microdilution Method) Primary_Screening->MIC_Determination MBC_MFC_Determination Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) MBC_MFC_Determination->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

Quantitative Bioactivity of Antimicrobial Thiazole Derivatives
Compound ID/ReferenceMicroorganismMIC (µg/mL)Citation
Compound 43a S. aureus16.1 (µM)[15]
E. coli16.1 (µM)[15]
Compound 43b A. niger16.2 (µM)[15]
Benzo[d]thiazole 13 S. aureus, E. coli50-75[18]
Benzo[d]thiazole 14 S. aureus, E. coli50-75[18]
Compound 3 Various Bacteria230-700[19]
Compound 9 Various Fungi60-230[19]
Compound 56 S. aureus, E. coli8-16[20]

Neuroprotective Applications: Targeting Neurological Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant challenge to healthcare. Substituted thiazoles are being explored for their potential to combat these debilitating conditions. Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in the pathophysiology of these diseases, such as cholinesterases (AChE and BChE) and monoamine oxidases (MAOs).[21] Furthermore, some thiazole derivatives act as modulators of AMPA receptors, which are crucial for synaptic plasticity and cognition.[22] By modulating these targets, thiazole-based compounds can potentially alleviate symptoms and slow disease progression.[23][24][25]

Quantitative Bioactivity of Neuroprotective Thiazole Derivatives
Compound ID/ReferenceTarget/AssayIC50Citation
Compound 29 DNase I< 100 µM[13]
5-LOX56 nM[13]
Compound 12 5-LOX60 nM[13]
Thiazole-carboxamide TC-2 GluA2 (AMPA Receptor)3.02 µM[22]
GluA2/3 (AMPA Receptor)3.04 µM[22]
GluA1/2 (AMPA Receptor)3.1 µM[22]
GluA1 (AMPA Receptor)3.20 µM[22]
Analog 116 Acetylcholinesterase (AChE)1.59 ± 0.01 µM[21]
Butyrylcholinesterase (BChE)21.3 ± 0.50 µM[21]

Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

A common and versatile method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[26]

Procedure:

  • A mixture of a substituted acetophenone (1 equivalent), thiourea (1.2 equivalents), and iodine (1 equivalent) is heated, often on a water bath, with occasional stirring.[26][27]

  • After heating for a specified period (e.g., overnight), the reaction mixture is cooled.[26]

  • The cooled mixture is then extracted with a suitable solvent, such as ether.[26]

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude 2-aminothiazole derivative.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Procedure:

  • Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the synthesized thiazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[27][28][29]

Procedure:

  • Wistar rats are divided into groups, including a control group, a standard drug group (e.g., Nimesulide), and test groups for the synthesized thiazole derivatives.[27][28]

  • The test compounds and the standard drug are administered to the respective groups, typically intraperitoneally. The control group receives the vehicle.[29]

  • After a specific time (e.g., 30 minutes or 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce inflammation and edema.

  • The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group in comparison to the control group.[27]

Antimicrobial Susceptibility Testing (Microdilution Method for MIC Determination)

The microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19]

Procedure:

  • Serial two-fold dilutions of the thiazole derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is then inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

Conclusion

Substituted thiazoles represent a highly versatile and promising scaffold in the ongoing quest for novel and effective therapeutic agents. Their ability to interact with a wide range of biological targets has led to the development of compounds with significant anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The continued exploration of the vast chemical space around the thiazole nucleus, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense potential for the discovery of next-generation drugs to address unmet medical needs. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

4-tert-Butyl-2-methylthiazole safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-tert-Butyl-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 15679-11-5). The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding the behavior of the chemical under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C8H13NS[1][2][3][4]
Molecular Weight 155.26 g/mol [2][3][4]
Appearance Light yellow liquid[5]
Odor Organic[5]
Boiling Point 108 °C[2]
Density 1.001 g/cm³[2]
Melting Point Not Available[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its hazard statements and precautionary measures is provided in Table 2.

Table 2: Hazard Classification and Precautionary Statements

CategoryCodeStatementReference
Hazard Statements H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]
P312Call a POISON CENTER or doctor if you feel unwell[1][5]
P332 + P313If skin irritation occurs: Get medical advice/attention[1]
P337 + P313If eye irritation persists: Get medical advice/attention[1]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1]

  • Ensure adequate ventilation in the work area.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Practice good industrial hygiene: wash hands before breaks and after work, and do not eat, drink, or smoke in handling areas.[1]

  • Remove and wash contaminated clothing before reuse.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a dry and well-ventilated place.[1]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentStandard
Eyes/Face Safety glasses with side-shields or gogglesEN166 (EU) or NIOSH (US) approved
Skin/Hands Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves before use
Body Long-sleeved clothingN/A
Respiratory Use in a well-ventilated area. If needed, use a respirator with an appropriate filter.Follow local and national regulations

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1]

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Water spray, carbon dioxide (CO2), dry chemical, or chemical foam. Water mist can be used to cool closed containers.[6]

Specific Hazards:

  • Combustible material.[6]

  • Containers may explode when heated.[6]

  • Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][7]

Protective Equipment for Firefighters:

  • As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[6]

Accidental Release Measures

Personal Precautions:

  • Ensure adequate ventilation.

  • Use personal protective equipment.

Environmental Precautions:

  • Should not be released into the environment.

Methods for Containment and Cleaning Up:

  • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

  • Keep in suitable, closed containers for disposal.[8]

  • Remove all sources of ignition.[8]

  • Use spark-proof tools and explosion-proof equipment.[8]

Experimental Protocols and Signaling Pathways

The available safety data sheets do not cite specific experimental studies or describe signaling pathways related to the toxicology of this compound. Therefore, detailed methodologies for key experiments and diagrams of signaling pathways cannot be provided. The following diagrams illustrate general safety workflows.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Handle Chemical Handle Chemical Prepare Work Area->Handle Chemical Decontaminate Decontaminate Handle Chemical->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area

Caption: General Laboratory Safety Workflow for Handling Hazardous Chemicals.

G Exposure Exposure Skin Contact? Skin Contact? Exposure->Skin Contact? Route Eye Contact? Eye Contact? Exposure->Eye Contact? Route Inhalation? Inhalation? Exposure->Inhalation? Route Ingestion? Ingestion? Exposure->Ingestion? Route Wash with plenty of water\n(15 min) Wash with plenty of water (15 min) Skin Contact?->Wash with plenty of water\n(15 min) Yes Rinse with water\n(15 min) Rinse with water (15 min) Eye Contact?->Rinse with water\n(15 min) Yes Move to fresh air Move to fresh air Inhalation?->Move to fresh air Yes Rinse mouth with water Rinse mouth with water Ingestion?->Rinse mouth with water Yes Irritation Persists? Irritation Persists? Wash with plenty of water\n(15 min)->Irritation Persists? Seek Medical Attention Seek Medical Attention Rinse with water\n(15 min)->Seek Medical Attention Symptoms Occur? Symptoms Occur? Move to fresh air->Symptoms Occur? Rinse mouth with water->Seek Medical Attention Irritation Persists?->Seek Medical Attention Yes Symptoms Occur?->Seek Medical Attention Yes

Caption: First-Aid Decision Tree for Exposure to this compound.

References

4-tert-Butyl-2-methylthiazole material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and synthetic considerations for 4-tert-butyl-2-methylthiazole, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This compound is a substituted thiazole derivative. Thiazole rings are important structural motifs in many biologically active compounds.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 15679-11-5
Molecular Formula C₈H₁₃NS
Molecular Weight 155.26 g/mol
IUPAC Name 4-(tert-butyl)-2-methyl-1,3-thiazole

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance No data available
Odor No data available
Boiling Point No data available
Melting Point No data available
Flash Point No data available
Density No data available
Solubility Immiscible with water

Safety and Hazard Information

The following safety information is derived from available Material Safety Data Sheets (MSDS).

Table 3: Hazard Classifications for this compound

Hazard ClassClassification
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1]
First Aid Measures
  • Eye Contact: Immediately flush with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[1]

Handling and Storage
  • Handling: Wear personal protective equipment. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Personal Protective Equipment
  • Eye/Face Protection: Goggles (EN 166).[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Long-sleeved clothing.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Toxicological Information

Table 4: Acute Toxicity Data for 4-Methylthiazole (CAS: 693-95-8)

RouteSpeciesValue
Oral LD50 Mouse360 µL/kg[2]

It is crucial to note that this data is for a related compound and may not be representative of the toxicity of this compound. A thorough toxicological assessment would be required for any new application.

Experimental Protocols

Proposed Synthesis: Hantzsch Thiazole Synthesis

For the synthesis of this compound, the likely precursors would be 1-bromo-3,3-dimethyl-2-butanone and thioacetamide .

Hantzsch_Synthesis reactant1 1-Bromo-3,3-dimethyl-2-butanone intermediate Thioether Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Thioacetamide reactant2->intermediate cyclization_product Hydroxythiazoline Intermediate intermediate->cyclization_product Intramolecular Cyclization product This compound cyclization_product->product Dehydration byproduct H₂O cyclization_product->byproduct Lab_Workflow start Start: Dissolve Thioacetamide in Ethanol add_ketone Add 1-Bromo-3,3-dimethyl-2-butanone start->add_ketone reflux Reflux Reaction Mixture add_ketone->reflux monitor Monitor by TLC reflux->monitor workup Cool and Neutralize monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End: Isolated this compound purify->end Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Gene Expression TF->Gene Transcription Ligand Growth Factor Ligand->Receptor Inhibitor Thiazole Derivative (Kinase Inhibitor) Inhibitor->Kinase2 Inhibition

References

Discovery and history of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butyl-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited specific historical and experimental data available in published literature, this document presents a plausible synthetic pathway via the well-established Hantzsch thiazole synthesis. Detailed, representative experimental protocols, physicochemical properties, and spectroscopic data are provided to facilitate further research and application. The information is compiled from chemical databases, analogous compound data, and predictive models to serve as a foundational resource for professionals in the field.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The unique electronic properties and steric profile of the tert-butyl group can impart desirable characteristics such as increased metabolic stability and enhanced receptor binding affinity. This compound, while not extensively documented, represents a valuable scaffold for the development of novel chemical entities. This guide aims to consolidate the known information and provide a practical framework for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₃NS[1]
Molecular Weight 155.26 g/mol [1]
Appearance Predicted: Colorless to pale yellow liquid-
Boiling Point 108 °C[2]
Density 1.001 g/cm³-
CAS Number 15679-11-5[2]

Synthesis of this compound

The most probable and widely used method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, the logical precursors would be 1-bromo-3,3-dimethyl-2-butanone and thioacetamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of 1-bromo-3,3-dimethyl-2-butanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 1-bromo-3,3-dimethyl-2-butanone 1-bromo-3,3-dimethyl-2-butanone Condensation Condensation 1-bromo-3,3-dimethyl-2-butanone->Condensation Thioacetamide Thioacetamide Thioacetamide->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Intermediate Product This compound Dehydration->Product

Caption: Proposed Hantzsch synthesis of this compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound based on the general principles of the Hantzsch thiazole synthesis.

Materials:

  • 1-bromo-3,3-dimethyl-2-butanone

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) in absolute ethanol (3-5 mL per gram of bromoketone).

  • Addition of Thioamide: To the stirred solution, add thioacetamide (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the synthesized compound. Where experimental data is unavailable, predicted values are provided.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8s1HH-5 (thiazole ring)
~2.7s3H-CH₃ (at C2)
~1.3s9H-C(CH₃)₃ (tert-butyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~165C2 (thiazole ring)
~160C4 (thiazole ring)
~110C5 (thiazole ring)
~34-C (CH₃)₃ (tert-butyl)
~30-C(C H₃)₃ (tert-butyl)
~19-C H₃ (at C2)

Mass Spectrometry (MS) Data

m/zPredicted Relative IntensityAssignment
155High[M]⁺
140Moderate[M - CH₃]⁺
57High[C(CH₃)₃]⁺

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Predicted IntensityAssignment
~3100MediumC-H stretch (aromatic)
~2960StrongC-H stretch (aliphatic)
~1550MediumC=N stretch (thiazole ring)
~1480MediumC=C stretch (thiazole ring)

Experimental Workflows

Synthesis and Purification Workflow

Synthesis_Workflow Reactants 1. Mix Reactants (α-haloketone, thioamide, solvent) Reflux 2. Heat to Reflux (2-4 hours) Reactants->Reflux Cooldown 3. Cool to Room Temperature Reflux->Cooldown Neutralize 4. Neutralize with NaHCO₃ Cooldown->Neutralize Extract 5. Extract with Dichloromethane Neutralize->Extract Dry 6. Dry with MgSO₄ Extract->Dry Concentrate 7. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 8. Purify (Vacuum Distillation) Concentrate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis and purification.

Spectroscopic Analysis Workflow

Analysis_Workflow Sample Synthesized Compound NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR Analysis Data Analysis and Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis Report Final Report Analysis->Report

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on a practical synthetic approach and essential characterization data. While the historical discovery of this specific molecule remains obscure, the principles outlined here for its synthesis via the Hantzsch reaction offer a reliable method for its preparation in a laboratory setting. The compiled physicochemical and predicted spectroscopic data serve as a valuable reference for researchers. It is anticipated that this guide will stimulate further investigation into the properties and potential applications of this and related thiazole derivatives in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for 4-tert-Butyl-2-methylthiazole in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for the Application of 4-tert-Butyl-2-methylthiazole in Perovskite Photovoltaics

While direct experimental literature on this compound in perovskite solar cells (PSCs) is emerging, a thorough analysis of its constituent chemical moieties provides a strong rationale for its use as a multifunctional additive. This molecule integrates a thiazole heterocyclic core, a bulky hydrophobic tert-butyl group, and a methyl group. This unique combination suggests its potential to address key challenges in PSC performance and stability, namely defect passivation, moisture resistance, and morphological control.

The thiazole ring, an aromatic heterocycle containing both sulfur and nitrogen, is known to interact with the perovskite lattice. The lone pair electrons on the nitrogen and sulfur atoms can act as Lewis bases, coordinating with uncoordinated lead ions (Pb²⁺), which are common defect sites in perovskite films that lead to non-radiative recombination and degrade device performance.[1][2] Thiazole derivatives have been successfully employed to passivate such defects, leading to enhanced charge carrier lifetimes and higher open-circuit voltages (Voc).[1][3]

The incorporation of a tert-butyl group is a well-established strategy for enhancing the environmental stability of perovskite films.[4][5] Its bulky and hydrophobic nature can form a protective layer on the perovskite surface, impeding the ingress of moisture, a primary catalyst for perovskite degradation.[4][5] Furthermore, bulky additives can influence the crystallization process, potentially leading to improved film morphology.[6]

The methyl group, while small, can also play a role in modulating the perovskite's properties. Additives containing methyl groups, such as methylammonium chloride (MACl), have been shown to improve the crystallinity of perovskite films and reduce defect formation.[7]

Therefore, this compound is proposed as a promising candidate for a multifunctional additive in perovskite solar cells, anticipated to simultaneously passivate defects, enhance moisture stability, and contribute to favorable film formation. These application notes provide a detailed guide for its integration into PSC fabrication protocols.

Hypothesized Mechanism of Action

The proposed mechanism by which this compound enhances perovskite solar cell performance is multifaceted, primarily revolving around defect passivation and improved film properties.

  • Defect Passivation: The nitrogen and sulfur atoms in the thiazole ring are expected to act as Lewis bases, donating their lone pair electrons to passivate undercoordinated Pb²⁺ ions on the perovskite surface. This neutralizes charge traps that would otherwise lead to non-radiative recombination of charge carriers.

  • Enhanced Hydrophobicity: The bulky tert-butyl group provides a hydrophobic shield at the perovskite surface, repelling water molecules and improving the long-term stability of the device in ambient conditions.[4][5]

  • Morphological Control: The presence of this compound during perovskite crystallization could influence grain growth, potentially leading to larger, more uniform grains with fewer grain boundaries, which can act as recombination centers.

Caption: Hypothesized interaction of this compound with the perovskite surface.

Experimental Protocols

The following protocols are provided as a starting point for the integration of this compound into perovskite solar cell fabrication. Optimization of concentrations and processing parameters is recommended for specific perovskite compositions and device architectures.

Protocol 1: Preparation of Perovskite Precursor Solution with this compound

This protocol describes the preparation of a standard methylammonium lead iodide (MAPbI₃) precursor solution with the addition of this compound.

Materials:

  • Lead iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen-filled glovebox

Procedure:

  • In a nitrogen-filled glovebox, prepare a 1.4 M stock solution of MAPbI₃ by dissolving 645.4 mg of PbI₂ and 222.6 mg of MAI in a solvent mixture of 700 µL DMF and 300 µL DMSO.

  • Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.

  • Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL).

  • To the MAPbI₃ precursor solution, add the desired amount of the this compound stock solution. It is recommended to start with a range of concentrations, such as 0.1, 0.5, and 1.0 mol% relative to PbI₂.

  • Stir the final solution at room temperature for 30 minutes before use.

Protocol 2: Fabrication of Perovskite Solar Cells with this compound Additive

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using the prepared precursor solution.

Device Architecture: FTO / c-TiO₂ / Perovskite (+ additive) / Spiro-OMeTAD / Au

Procedure:

  • Substrate Cleaning: Clean patterned FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ (c-TiO₂) layer onto the FTO substrates via spray pyrolysis or spin coating, followed by sintering at 450°C for 30 minutes.

  • Perovskite Layer Deposition: a. Transfer the substrates into a nitrogen-filled glovebox. b. Deposit the perovskite precursor solution (prepared as in Protocol 1) onto the c-TiO₂ layer via a one-step spin-coating process. A typical two-stage program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. c. During the second stage of spin-coating (at approximately 20 seconds), dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. d. Anneal the perovskite film on a hotplate at 100°C for 10 minutes.

  • Hole Transport Layer (HTL) Deposition: a. Prepare a solution of Spiro-OMeTAD with standard additives (e.g., Li-TFSI and t-BP) in chlorobenzene. b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition: Deposit an 80 nm gold (Au) back contact via thermal evaporation.

Fabrication_Workflow cluster_prep Preparation cluster_fab Device Fabrication (in Glovebox) cluster_final Finalization Substrate_Cleaning 1. FTO Substrate Cleaning ETL_Deposition 2. c-TiO₂ Deposition Substrate_Cleaning->ETL_Deposition Perovskite_Deposition 4. Spin-coat Perovskite Layer ETL_Deposition->Perovskite_Deposition Perovskite_Solution 3. Prepare Perovskite Precursor + Additive Perovskite_Solution->Perovskite_Deposition HTL_Deposition 5. Spin-coat Spiro-OMeTAD Perovskite_Deposition->HTL_Deposition Electrode_Deposition 6. Deposit Gold Electrode HTL_Deposition->Electrode_Deposition Characterization 7. Device Characterization Electrode_Deposition->Characterization

Caption: Workflow for fabricating perovskite solar cells with the additive.

Data Presentation and Expected Outcomes

The following tables summarize the expected effects of incorporating this compound into perovskite solar cells based on the functions of its chemical groups reported for similar compounds.

Table 1: Recommended Experimental Parameters for Optimization

ParameterRangePurpose
Additive Concentration (mol% vs PbI₂)0.1 - 2.0 %To find the optimal loading for defect passivation without disrupting the crystal structure.
Annealing Temperature80 - 120 °CTo optimize perovskite film crystallinity and morphology with the additive.
Annealing Time5 - 20 minutesTo ensure complete solvent removal and crystal growth.

Table 2: Anticipated Impact on Perovskite Film Properties and Device Performance

PropertyAnticipated EffectRationale
Film Morphology Larger grain size, reduced pinholesAdditives can modulate crystallization kinetics.[8]
Crystallinity Increased peak intensity in XRDImproved crystal quality due to defect passivation.[7]
Hydrophobicity Increased water contact angleThe tert-butyl group is hydrophobic.[4][5]
Photoluminescence (PL) Intensity IncreasedPassivation of non-radiative recombination centers.
PL Lifetime IncreasedReduced charge carrier trapping.
Open-Circuit Voltage (Voc) IncreasedSuppression of trap-assisted recombination.
Fill Factor (FF) IncreasedReduced series resistance and improved charge extraction.
Power Conversion Efficiency (PCE) IncreasedCumulative effect of improved Voc, FF, and potentially Jsc.
Stability (vs. moisture) EnhancedHydrophobic nature of the tert-butyl group.[4][5]

Conclusion and Future Outlook

The use of this compound as a multifunctional additive in perovskite solar cells presents a promising, albeit currently theoretical, avenue for enhancing device performance and stability. The combination of a defect-passivating thiazole core and a moisture-repelling tert-butyl group addresses critical challenges in the field. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this and similar molecules. Further investigation, including detailed spectroscopic and microscopic analyses, will be crucial to fully elucidate the interaction mechanisms and optimize the application of this compound in next-generation photovoltaic technologies.

References

Application Note & Protocol: Solubilization of 4-tert-Butyl-2-methylthiazole for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pre-Protocol Considerations: Understanding the Compound

Before any bench work begins, a foundational understanding of the test article's physicochemical properties is paramount. This knowledge informs every subsequent step of the dissolution protocol. 4-tert-Butyl-2-methylthiazole is an organic small molecule whose structure suggests significant lipophilicity.

Table 1: Physicochemical Profile of this compound

PropertyValueSource
CAS Number 15679-11-5[1]
Molecular Formula C₈H₁₃NS[1][2]
Molecular Weight 155.26 g/mol [1][2]
Predicted logP ~2.5 - 3.6[3]
Predicted Water Solubility Low[3][4]

The predicted octanol/water partition coefficient (logP) indicates that the compound is significantly more soluble in lipids and organic solvents than in water. This property is the primary driver for the following protocol, which utilizes a water-miscible organic solvent to create a concentrated stock solution.

The Critical Choice of Solvent

The goal is to dissolve the compound at a high concentration in a solvent that is miscible with aqueous cell culture media or assay buffers.[5] The high stock concentration allows for a large dilution factor, which is essential for minimizing the final concentration of the organic solvent in the assay, thereby reducing the risk of solvent-induced artifacts.[5]

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) : DMSO is the industry-standard solvent for preparing stock solutions of poorly water-soluble compounds for high-throughput screening and in vitro assays.[6] Its strong solubilizing power and miscibility with water make it ideal. However, it is crucial to remember that DMSO is not inert and can induce cellular effects, typically at concentrations above 0.5% (v/v).[6][7]

  • Alternative Solvent: Ethanol (EtOH) : Absolute ethanol can also be an effective solvent.[8] However, it is generally more volatile and can have more pronounced effects on cell membrane integrity and protein denaturation compared to DMSO at similar concentrations.[7]

For this protocol, we will proceed with DMSO as the recommended solvent.

The Non-Negotiable Vehicle Control

Every experiment involving a compound dissolved in a solvent must include a vehicle control.[5] This control consists of cells or the assay system treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the compound-treated wells. This is the only way to definitively attribute the observed biological effects to the test compound rather than the solvent.[6][9] Failure to include a proper vehicle control fundamentally invalidates the experimental results.

Protocol: Preparation of a 100 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock of this compound in DMSO. Performing these steps in a chemical fume hood with appropriate personal protective equipment (PPE) is mandatory.

Materials:

  • This compound (solid or oil)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil[10]

  • Analytical balance

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Mass Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 155.26 g/mol x 1000 mg/g = 15.53 mg

  • Weighing: Tare a sterile amber glass vial on an analytical balance. Carefully weigh 15.53 mg (or your desired amount) of this compound directly into the vial.[10]

  • Solubilization: Add the calculated volume of DMSO to the vial. For the example above, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.[5] Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.

    • Causality Note: Vigorous mixing is required to overcome the activation energy barrier for dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 10-15 minutes can be employed.[10] Do not overheat, as this can degrade the compound. Ensure the solution returns to room temperature before proceeding.

  • Aliquoting and Storage: Aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[5]

    • Causality Note: Aliquoting is critical to prevent degradation of the master stock from repeated freeze-thaw cycles and to minimize the risk of contamination.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution should be stable for several months.

Protocol: Preparation of Working Solutions in Aqueous Medium

This part of the protocol is the most frequent source of error. The rapid change in solvent environment from 100% DMSO to >99% aqueous medium can cause poorly soluble compounds to precipitate, or "crash out," of solution. The following steps are designed to mitigate this risk.

Procedure:

  • Pre-warm Medium: Pre-warm your sterile cell culture medium or assay buffer to 37°C (or the required assay temperature).[10]

  • Thaw Stock: Thaw one aliquot of the 100 mM master stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.[5]

  • Prepare Intermediate Dilution (Serial Dilution Recommended): It is poor practice to perform a single, large dilution (e.g., 1:1000) directly into the final medium. A serial dilution approach is more reliable. First, create an intermediate stock.

    • Example: To create a 1 mM intermediate stock from the 100 mM master stock, add 5 µL of the master stock to 495 µL of pre-warmed medium.

  • Critical Step - Immediate Mixing: As you add the DMSO stock to the aqueous medium, ensure the medium is being gently swirled or vortexed.[10] This rapid dispersal is essential to prevent localized high concentrations of the compound that can lead to precipitation.

  • Prepare Final Working Concentrations: Use the 1 mM intermediate stock to prepare your final concentrations. Maintain a consistent final DMSO percentage across all conditions, including the vehicle control.

Table 2: Example Serial Dilution Scheme for a 96-Well Plate Assay

Final Concentration (µM)Volume of 1 mM Stock (µL)Volume of Medium (µL)Final Volume (µL)Final DMSO %
100201802000.1%
50101902000.05%
2551952000.025%
Vehicle Control (See Note) (See Note) 200 0.1%

Note on Vehicle Control: To maintain a consistent final solvent concentration, the vehicle control for the 100 µM condition should be prepared by adding 0.2 µL of pure DMSO to 199.8 µL of medium. It is often practical to prepare a single vehicle control at the highest solvent concentration used in the experiment (in this case, 0.1% DMSO).[6]

Workflow Visualization and Summary

The following diagram illustrates the complete workflow from solid compound to the final assay-ready plate.

G cluster_stock Master Stock Preparation cluster_working Working Solution Preparation cluster_control Crucial Control weigh 1. Weigh Solid Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Ensure Clear Solution) add_dmso->dissolve stock 4. 100 mM Master Stock dissolve->stock aliquot 5. Aliquot into Single-Use Tubes stock->aliquot store 6. Store at -80°C aliquot->store thaw 7. Thaw One Aliquot store->thaw Start of Experiment intermediate 8. Prepare Intermediate Dilution in Pre-Warmed Medium thaw->intermediate serial 9. Perform Serial Dilutions (Maintain Constant Solvent %) intermediate->serial final_plate 10. Add to Assay Plate serial->final_plate vehicle 11. Prepare & Include Vehicle Control (Medium + Same % DMSO) vehicle->final_plate Add to Same Plate

Caption: Workflow for preparing this compound solutions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in 100% DMSO. Insufficient mixing; Compound has very low solubility; Impure compound.Continue vortexing. Gently warm to 37°C or sonicate for 10-15 minutes.[10] If it still fails to dissolve, a lower stock concentration (e.g., 50 mM or 10 mM) may be necessary.
Precipitate forms upon dilution into aqueous medium. Compound "crashing out" due to poor aqueous solubility; Dilution performed too slowly or into cold medium.Ensure the medium is pre-warmed.[10] Add the DMSO stock to the medium while the medium is actively being vortexed/swirled to ensure rapid dispersal.[10] Perform a serial dilution rather than a single large dilution.
High variability between replicate wells. Incomplete dissolution or precipitation; Inaccurate pipetting.Visually inspect all working solutions for clarity before adding to the assay plate. Re-calibrate pipettes. Ensure thorough mixing at each dilution step.
Observed activity in the vehicle control. Solvent-induced cellular stress or assay interference.This is a valid result. The effect of the compound must be evaluated relative to this baseline. If the vehicle effect is too high, the final DMSO concentration must be lowered (e.g., to <0.1%).[6][10] This may require lowering the master stock concentration.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butyl-2-methylthiazole is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research. A reliable and accurate analytical method is crucial for its quantification in various matrices, including raw materials, reaction mixtures, and final products. This application note presents a detailed protocol for the determination of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of related thiazole derivatives and provides a robust starting point for method development and validation.

Experimental Protocol

This protocol outlines the steps for the development and validation of an HPLC method for the analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: HPLC grade formic acid or trifluoroacetic acid (TFA).

  • Reference Standard: A well-characterized standard of this compound of known purity.

  • Sample Diluent: A mixture of the mobile phase components is recommended.

2. Chromatographic Conditions (Starting Point)

The following conditions are proposed as a starting point for method development. Optimization will likely be required to achieve the desired separation and peak shape.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient (e.g., 60% B, adjust as needed)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., 254 nm, or λmax determined by UV scan)
Run Time 10 minutes (adjust as needed)

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in the sample diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Development and Optimization

  • Wavelength Selection: If using a PDA detector, determine the wavelength of maximum absorbance (λmax) for this compound from its UV spectrum. Otherwise, 254 nm can be used as a starting point.

  • Mobile Phase Optimization: Adjust the ratio of organic solvent (Acetonitrile or Methanol) to the aqueous phase to achieve a suitable retention time (typically between 2 and 10 minutes). The use of an acidifier like formic acid or TFA can improve peak shape.

  • Column Selection: If the peak shape is not optimal, screening different C18 columns from various manufacturers or even different stationary phases (e.g., C8, Phenyl) may be necessary.

5. Method Validation

Once the chromatographic conditions are optimized, the method should be validated according to ICH guidelines or internal SOPs. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank and a placebo (matrix without the analyte).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five concentrations across the desired range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Data Presentation

The following tables summarize the expected quantitative data from a successful method validation for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20008500
%RSD of Peak Area ≤ 2.0% (for n≥5)0.8%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy and Precision Data

Concentration (µg/mL)Recovery (%)RSD (%) (Repeatability)RSD (%) (Intermediate Precision)
10 (Low QC)99.51.51.8
50 (Mid QC)101.21.11.4
90 (High QC)99.80.91.2

Visualizations

Logical Workflow for HPLC Method Development and Validation

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_final Finalization A Define Analytical Requirements B Procure Reference Standard & Reagents A->B C Prepare Stock & Working Solutions B->C D Select Column & Initial Conditions C->D E Optimize Mobile Phase & Gradient D->E F Optimize Detector Settings E->F G Assess System Suitability F->G H Specificity G->H I Linearity & Range H->I J Accuracy I->J K Precision (Repeatability & Intermediate) J->K L LOD & LOQ K->L M Robustness L->M N Document Final Method M->N O Implement for Routine Analysis N->O

Caption: Workflow for HPLC method development and validation.

Signaling Pathway for a Typical Reverse-Phase HPLC Separation

HPLC_Separation_Pathway cluster_system HPLC System MobilePhase Mobile Phase Reservoir(s) A: Aqueous B: Organic Pump Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Stationary Phase (e.g., C18) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data System Detector->DataSystem Waste Waste Detector->Waste Chromatogram Chromatogram (Peak at Retention Time) DataSystem->Chromatogram Analyte Sample with This compound Analyte->Injector Injection

Caption: Schematic of a reverse-phase HPLC system workflow.

Definitive Identification and Quantification of 4-tert-Butyl-2-methylthiazole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the analysis of 4-tert-Butyl-2-methylthiazole, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). As a compound of interest in flavor chemistry, environmental analysis, and as a potential synthetic intermediate, a robust and reliable analytical method is crucial. This guide is designed for researchers and drug development professionals, offering a self-validating system from sample preparation to data interpretation. We will delve into the causality behind experimental choices, ensuring technical accuracy and field-proven insights. The protocol covers sample extraction, detailed instrument parameters, data analysis, and the interpretation of mass spectral fragmentation patterns, grounded in authoritative sources.

Introduction and Scientific Principle

This compound (C₈H₁₃NS, M.W. 155.26 g/mol ) is a substituted thiazole derivative. Thiazoles are a class of heterocyclic compounds known for their significant contributions to the aroma and flavor profiles of various foods and beverages, often imparting roasted, nutty, or meaty notes. The analytical challenge lies in accurately identifying and quantifying this specific volatile compound, often present in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.[1] The technique offers a powerful two-dimensional separation and detection system.

  • Gas Chromatography (GC): The sample is first vaporized and carried by an inert gas through a capillary column.[2] Separation is achieved based on the analyte's boiling point and its differential interaction with the column's stationary phase. Temperature programming—a gradual increase in column temperature—is employed to elute compounds across a range of volatilities, ensuring sharp peaks and efficient separation.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The standard method for library-searchable identification is Electron Ionization (EI), where high-energy electrons (typically 70 eV) bombard the molecules.[3] This process removes an electron, creating a positively charged molecular ion (M⁺•), which is often energetically unstable.[4] The molecular ion subsequently fragments into smaller, characteristic charged ions. These fragments are separated by their mass-to-charge ratio (m/z) and detected, generating a unique mass spectrum that serves as a chemical fingerprint for the compound.[4][5]

This combination of chromatographic separation (based on retention time) and mass spectral fingerprinting provides unparalleled specificity and sensitivity for identifying this compound.

Experimental Workflow and Protocol

The following protocol is a comprehensive guide for the analysis. The causality behind each step is explained to allow for adaptation to specific research needs.

Diagram of the Analytical Workflow

GCMS_Workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B & C: GC-MS Analysis & Data Processing Sample Sample in Matrix (e.g., food, environmental) LLE Liquid-Liquid Extraction (LLE) with Dichloromethane Sample->LLE Isolate analytes Concentration Solvent Evaporation (Nitrogen Blowdown) LLE->Concentration Concentrate sample Reconstitution Reconstitution in GC-compatible Solvent Concentration->Reconstitution Prepare for injection Injection GC Injection (1 µL, Splitless) Reconstitution->Injection Introduce sample Separation GC Separation (DB-5ms Column) Injection->Separation Detection MS Detection (EI, 70 eV) Separation->Detection DataAcq Data Acquisition (TIC & Mass Spectra) Detection->DataAcq DataProc Data Processing & Identification (RT, RI, Library Match) DataAcq->DataProc

Caption: Overall workflow from sample preparation to data analysis.

Part A: Sample Preparation Protocol (Liquid-Liquid Extraction)

Liquid-Liquid Extraction (LLE) is a robust and widely applicable technique for isolating semi-volatile analytes from aqueous or solid matrices.[1] The choice of solvent is critical; dichloromethane (DCM) is effective for extracting a broad range of organic compounds, including thiazoles.

Step-by-Step Protocol:

  • Sample Collection: Collect samples in clean glass containers to prevent contamination from plasticizers or other interfering compounds.[1]

  • Homogenization: For solid samples (e.g., food products), accurately weigh ~5 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples, use 10 mL.

  • Surrogate Standard Spiking (Optional but Recommended): Spike the sample with a known amount of a surrogate standard (e.g., an isotopically labeled analog or a compound with similar chemical properties not expected in the sample) to monitor extraction efficiency.

  • Extraction: Add 10 mL of dichloromethane (DCM) to the tube. Cap tightly and vortex vigorously for 2 minutes. For more robust extraction, use a mechanical shaker for 30 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to break any emulsions and achieve a clean separation between the aqueous/solid phase and the organic (DCM) layer.

  • Collection: Carefully transfer the lower organic layer to a clean collection vial using a glass Pasteur pipette.

  • Repeat Extraction: Perform a second extraction on the original sample with an additional 10 mL of DCM to maximize analyte recovery. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water, which can interfere with the GC analysis.

  • Concentration: Gently evaporate the solvent under a stream of dry nitrogen gas to a final volume of approximately 0.5 mL.[6] Avoid complete dryness to prevent the loss of the volatile target analyte.

  • Final Preparation: Transfer the concentrated extract to a 2 mL autosampler vial with a glass insert. The sample is now ready for GC-MS analysis.

Part B: GC-MS Instrumentation and Parameters

The following parameters are a validated starting point for a standard Agilent GC-MS system but can be adapted for other manufacturers. The key is the choice of a non-polar column, like a DB-5ms or equivalent, which separates compounds primarily by boiling point and is robust for a wide range of applications.[7][8]

Parameter Setting Justification & Expert Insight
GC System Agilent 8890 GC (or equivalent) A modern GC system provides excellent temperature control and retention time stability.
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessThe 5% phenyl-methylpolysiloxane stationary phase is a versatile, low-bleed, non-polar phase ideal for separating a wide range of volatile and semi-volatile compounds.[7][8]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is an inert carrier gas providing good chromatographic efficiency.[7][9] Constant flow mode ensures stable retention times regardless of oven temperature changes.
Inlet Multimode Inlet (MMI) or Split/Splitless
Inlet Temp250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation. For potentially thermally labile compounds, a programmable temperature vaporization (PTV) inlet could be used.[10]
Injection ModeSplitlessMaximizes sensitivity by transferring the entire injected sample volume onto the column, essential for trace analysis.
Injection Vol.1 µLA standard volume for capillary GC.
Oven Program 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)The initial hold allows for proper focusing of volatile compounds at the head of the column. The temperature ramp effectively separates compounds based on boiling points, and the final hold ensures that any less volatile matrix components are eluted, cleaning the column for the next run.[7]
MS System Agilent 7250 Q-TOF or 5977 MSD (or equivalent) Both quadrupole and time-of-flight detectors are suitable. A Q-TOF offers high-resolution mass accuracy for greater confidence in identification.[7]
Ion Source Electron Ionization (EI)The standard ionization technique for creating reproducible fragmentation patterns that are searchable against established libraries like NIST.[3]
Source Temp230 °CAn optimized temperature to maintain ion formation efficiency and minimize source contamination.
Ionization Energy70 eVThe universal standard energy that allows for direct comparison of acquired spectra to the NIST/EPA/NIH Mass Spectral Library.[7][9]
Mass Analyzer Quadrupole
Quad Temp150 °CEnsures consistent mass filtering and transmission of ions.
Acquisition ModeScanFull scan mode is used to acquire the complete mass spectrum for identification.
Mass Range40 - 450 m/zThis range covers the molecular ion (m/z 155) and all expected fragments of the target analyte while excluding low-mass interferences from air and water.
Transfer Line 280 °CPrevents condensation of the analytes as they travel from the GC column to the MS source.

Data Analysis and Interpretation

Analyte Identification

Confident identification of this compound relies on a three-pronged approach:

  • Retention Time (RT): Inject a pure analytical standard of the compound under the same conditions. The retention time of the peak in the sample chromatogram must match that of the standard.

  • Retention Index (RI): This is a more robust and transferable metric than RT alone. It normalizes the retention time of a compound to the retention times of adjacent n-alkanes.[11][12] An analysis of a C7-C30 n-alkane mixture should be performed. The RI can then be calculated and compared to literature values. While data for this compound is sparse, the related compound 2-butyl-4-methylthiazole has a reported RI of 1222 on a similar non-polar column, providing a useful reference point.[13]

  • Mass Spectrum Matching: The acquired mass spectrum of the unknown peak must show a high-quality match (>85%) with a reference spectrum from an authoritative library, such as the NIST Mass Spectral Library.[14]

Mass Spectrum Fragmentation Analysis

The fragmentation pattern is the definitive fingerprint of the molecule. For this compound (C₈H₁₃NS), the following fragments are expected upon 70 eV electron ionization:

Caption: Chemical structure of this compound.

The structure is characterized by a thiazole ring substituted with a methyl group at position 2 and a bulky tert-butyl group at position 4. The fragmentation is logically driven by the stability of the resulting ions.[4]

  • Molecular Ion (M⁺•) at m/z 155: The presence of this peak confirms the molecular weight of the compound.

  • Loss of a Methyl Radical (•CH₃) to form m/z 140: A common fragmentation pathway is the cleavage of a methyl group from the tert-butyl moiety, leading to a stable secondary carbocation.

  • Base Peak at m/z 140 or 98: The most abundant ion (base peak) is often the most stable fragment.

  • Formation of tert-Butyl Cation at m/z 57: The C-C bond between the thiazole ring and the tert-butyl group is prone to cleavage, resulting in the highly stable tert-butyl cation ([C(CH₃)₃]⁺). This is a very strong diagnostic ion for any compound containing this group.[5][15]

  • Fragment at m/z 98: This corresponds to the thiazole ring structure remaining after the loss of the tert-butyl group ([M - 57]⁺). This is another key diagnostic fragment.

Table of Expected Mass Fragments:

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Significance
155[C₈H₁₃NS]⁺•Molecular Ion (M⁺•)
140[M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety.
98[C₄H₄NS]⁺Loss of the tert-butyl group; represents the 2-methylthiazole cation. Key Diagnostic Ion.
57[C(CH₃)₃]⁺The stable tert-butyl cation. Key Diagnostic Ion.

By confirming the presence of these key ions at the correct retention time, a highly confident identification of this compound can be achieved.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By understanding the principles behind sample preparation, chromatographic separation, and mass spectral fragmentation, researchers can confidently implement and adapt this method for various applications. The combination of retention time matching, retention index confirmation, and mass spectral library matching provides a self-validating system for unambiguous identification.

References

Application Notes and Protocols for 4-tert-Butyl-2-methylthiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-tert-Butyl-2-methylthiazole as a versatile building block in organic synthesis. While specific literature on the direct synthetic applications of this particular substituted thiazole is limited, its structural features suggest significant potential in the construction of complex heterocyclic systems, particularly in the field of medicinal chemistry. The protocols and applications outlined below are based on established principles of thiazole chemistry and provide a foundational guide for researchers.

Overview and Synthetic Strategy

This compound belongs to the thiazole family, a class of sulfur and nitrogen-containing five-membered aromatic heterocycles. The thiazole ring is a common scaffold in numerous biologically active compounds, including pharmaceuticals and natural products. The presence of a bulky tert-butyl group at the 4-position can enhance lipophilicity and metabolic stability, while the methyl group at the 2-position provides a potential site for further functionalization.

The primary and most established method for the synthesis of thiazole derivatives is the Hantzsch Thiazole Synthesis . This versatile method involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of this compound, thioacetamide and a suitable α-haloketone bearing a tert-butyl group are the key starting materials.

Proposed Synthetic Pathway (Hantzsch Synthesis):

Hantzsch_Synthesis thioacetamide Thioacetamide intermediate Thiazolium Intermediate thioacetamide->intermediate + haloketone 1-Bromo-3,3-dimethyl-2-butanone haloketone->intermediate product This compound intermediate->product Cyclization & Aromatization

Caption: Proposed Hantzsch synthesis of this compound.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound via the Hantzsch thiazole synthesis.

Synthesis of this compound

Materials:

  • Thioacetamide (CH₃CSNH₂)

  • 1-Bromo-3,3-dimethyl-2-butanone (tert-butyl bromomethyl ketone)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thioacetamide (1.0 eq) in absolute ethanol (100 mL).

  • Addition of α-Haloketone: To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Expected Physicochemical and Spectroscopic Data:

While experimental data for this compound is not widely available, the following table provides expected data based on its structure and data from analogous compounds.

PropertyExpected Value
Molecular Formula C₈H₁₃NS
Molecular Weight 155.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated 180-190 °C at atmospheric pressure
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.7 (s, 3H, -CH₃), ~6.8 (s, 1H, thiazole-H), ~1.3 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~165 (C2), ~160 (C4), ~110 (C5), ~35 (quaternary C), ~30 (-C(CH₃)₃), ~19 (-CH₃)
Mass Spectrometry (EI) m/z (%): 155 (M⁺), 140 ([M-CH₃]⁺), 99 ([M-C(CH₃)₃]⁺)

Applications in Organic Synthesis

This compound can serve as a valuable building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The thiazole ring can be functionalized at several positions, and the tert-butyl group can influence the pharmacological properties of the final compound.

Potential Synthetic Transformations:

Synthetic_Applications cluster_functionalization Functionalization Pathways start This compound c5_lithiation C5-Lithiation/ Electrophilic Quench start->c5_lithiation methyl_oxidation Methyl Group Oxidation start->methyl_oxidation n_alkylation N-Alkylation start->n_alkylation product1 5-Substituted Derivatives c5_lithiation->product1 product2 Thiazole-2-carboxaldehydes/ Carboxylic Acids methyl_oxidation->product2 product3 Thiazolium Salts n_alkylation->product3

Caption: Potential synthetic transformations of this compound.

A. Functionalization at the C5-Position:

The C5-position of the thiazole ring is susceptible to electrophilic substitution, often facilitated by prior lithiation.

  • Protocol for C5-Lithiation and Electrophilic Quench:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at -78 °C.

    • Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, dry, and purify as described previously.

B. Oxidation of the 2-Methyl Group:

The methyl group at the 2-position can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further modifications such as amide or ester formation.

  • Protocol for Oxidation to Thiazole-2-carboxaldehyde:

    • Dissolve this compound (1.0 eq) in a suitable solvent like dioxane.

    • Add selenium dioxide (SeO₂) (1.1 eq) and heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the selenium metal.

    • Concentrate the filtrate and purify the resulting aldehyde by column chromatography.

C. N-Alkylation to form Thiazolium Salts:

The nitrogen atom of the thiazole ring can be alkylated to form thiazolium salts, which are precursors to N-heterocyclic carbenes (NHCs) and have applications in catalysis and as ionic liquids.

  • Protocol for N-Alkylation:

    • Dissolve this compound (1.0 eq) in a solvent such as acetonitrile or DMF.

    • Add an alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until a precipitate forms.

    • Collect the solid thiazolium salt by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Safety Precautions

  • Thioacetamide is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • 1-Bromo-3,3-dimethyl-2-butanone is a lachrymator and should be handled with care in a fume hood.

  • n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere using proper techniques.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

These application notes and protocols provide a starting point for the utilization of this compound as a building block in organic synthesis. Researchers are encouraged to adapt and optimize these procedures based on their specific synthetic goals.

Experimental protocol for the synthesis of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 4-tert-butyl-2-methylthiazole. The methodology is based on the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide.[1] In this specific application, 1-bromo-3,3-dimethyl-2-butanone is reacted with thioacetamide in an alcoholic solvent to yield the target 2,4-disubstituted thiazole. Thiazole derivatives are significant heterocyclic compounds frequently found in pharmaceuticals.[2] This protocol offers a straightforward and reproducible procedure for laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds via the reaction between 1-bromo-3,3-dimethyl-2-butanone and thioacetamide, as shown below:

(Image: Hantzsch synthesis of this compound)

Materials and Reagents

The following table summarizes the reagents and their required quantities for a synthesis starting with 10.0 mmol of the limiting reagent.

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass (g)Volume (mL)Density (g/mL)
1-Bromo-3,3-dimethyl-2-butanoneC₆H₁₁BrO179.0610.01.01.79~1.33~1.35
ThioacetamideC₂H₅NS75.1311.01.10.83--
Ethanol (Absolute)C₂H₅OH46.07---250.789
Saturated NaHCO₃ SolutionNaHCO₃84.01---30~1.05
Dichloromethane (DCM)CH₂Cl₂84.93---3 x 201.33
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed--

Experimental Protocol

This procedure is adapted from general Hantzsch thiazole synthesis methodologies.[1][2]

3.1. Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • In the flask, dissolve thioacetamide (0.83 g, 11.0 mmol) in 25 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

3.2. Reaction Execution

  • To the stirred thioacetamide solution, add 1-bromo-3,3-dimethyl-2-butanone (1.79 g, 10.0 mmol) dropwise at room temperature.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 80°C).

  • Maintain the reflux with continuous stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting α-bromoketone indicates reaction completion.

3.3. Work-up and Isolation

  • After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting residue in dichloromethane (40 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the hydrobromic acid formed during the reaction.[3]

  • Separate the organic layer, and extract the aqueous layer with two additional portions of dichloromethane (20 mL each).

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

3.4. Purification

  • Purify the crude oil by vacuum distillation.

  • Collect the fraction boiling at 106-108°C at 70 mmHg to obtain pure this compound as a colorless to pale yellow liquid.[4]

Characterization Data

The identity and purity of the synthesized compound can be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₈H₁₃NS[5]
Molecular Weight 155.26 g/mol [5]
Boiling Point 106-108°C (70 mmHg)[4]
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃)Predicted: δ ~6.6-6.8 (s, 1H, thiazole-H), ~2.7 (s, 3H, CH₃), ~1.3 (s, 9H, C(CH₃)₃) ppm.
¹³C NMR (CDCl₃)Predicted: δ ~165 (C2), ~160 (C4), ~110 (C5), ~33 (quaternary C), ~30 (tert-butyl CH₃), ~19 (C2-CH₃) ppm.

Note: NMR data is predicted based on typical chemical shifts for similar structures. Actual values should be determined experimentally.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Thioacetamide in Ethanol B 2. Add 1-Bromo-3,3-dimethyl- 2-butanone A->B C 3. Reflux for 3-4 hours B->C D 4. Cool & Evaporate Solvent C->D E 5. Redissolve in DCM D->E F 6. Wash with aq. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry & Concentrate G->H I 9. Vacuum Distillation H->I J 10. Characterization (NMR, etc.) I->J K Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Thiazole Derivatives in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Investigating the Bioactivity of Thiazole-Based Compounds

Introduction: The Thiazole Scaffold - A Versatile Tool in Agrochemical Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of biologically active compounds.[1][2][3] Its unique physicochemical properties allow for diverse molecular interactions, making it a privileged scaffold in both pharmaceutical and agricultural research.[2][3] In the realm of crop protection, thiazole derivatives have been successfully developed as fungicides, insecticides, and have shown potential as plant growth regulators.[4] Their broad-spectrum activity and the potential for structural modification make them an exciting class of compounds for researchers aiming to develop novel and effective agrochemicals.[3]

This guide provides an in-depth overview of the potential applications of thiazole derivatives in agricultural research, with a focus on fungicidal, insecticidal, and plant growth-regulating activities. The protocols outlined below are based on established methodologies for analogous compounds and are designed to be adaptable for the screening and characterization of new thiazole-based molecules.

Part 1: Fungicidal Applications of Thiazole Derivatives

Thiazole-containing compounds represent a significant class of fungicides used to control a wide range of plant pathogens.[1] One of the most common mechanisms of action for azole fungicides, including some thiazoles, is the inhibition of ergosterol biosynthesis in fungal cell membranes.[1] Specifically, they often target the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1] The disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.[1]

Protocol 1: In Vitro Antifungal Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a thiazole derivative, which is the lowest concentration that prevents visible growth of a target fungal pathogen. This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5]

Objective: To quantify the antifungal activity of a test compound against various fungal strains.

Materials:

  • Test thiazole derivative (e.g., 4-tert-Butyl-2-methylthiazole)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Target fungal strains (e.g., Candida albicans, Botrytis cinerea, Fusarium oxysporum)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Spectrophotometer

  • Sterile saline solution (0.85%)

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the thiazole derivative in DMSO to a high concentration (e.g., 10 mg/mL).[5]

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium at a suitable temperature (e.g., 35°C for Candida, 25°C for filamentous fungi) for 24-48 hours.[6]

    • Harvest fungal colonies or spores and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[6]

    • Dilute this standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (further diluted in media if necessary) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, creating a concentration gradient. Discard the final 100 µL from the last well in the series.[6]

  • Inoculation: Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.[6]

  • Controls:

    • Growth Control: A well containing only medium and the fungal inoculum.

    • Sterility Control: A well containing only medium.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay and the fungal inoculum.

  • Incubation: Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm.

Data Presentation: Example MIC Values for Thiazole Derivatives
Compound ClassFungal StrainReported MIC (µg/mL)Reference
Hydrazinethiazole DerivativesCandida albicans0.008–7.81[5]
Hydrazinethiazole DerivativesCandida krusei0.008–7.81[5]
Phenyl-benzothiazoleCandida albicansModerate Activity[7]
Thiazole Derivatives (3h, 3i)Cryptococcus neoformans8[8]

Experimental Workflow for Antifungal Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 2: Insecticidal Applications of Thiazole Derivatives

The thiazole ring is a key component in several commercial insecticides, such as Thiamethoxam. These compounds can act on various molecular targets in insects, leading to paralysis and death. The development of novel thiazole-based insecticides is a promising strategy to combat insecticide resistance and control a broad range of agricultural pests.[9]

Protocol 2: Larval Bioassay for Insecticidal Activity

This protocol is designed to assess the insecticidal activity of a thiazole derivative against lepidopteran pests, such as the cotton leafworm (Spodoptera littoralis).

Objective: To determine the lethal concentration (LC50) of a test compound required to kill 50% of a test insect population.

Materials:

  • Test thiazole derivative

  • Acetone or other suitable solvent

  • Triton X-100 or similar surfactant

  • Distilled water

  • Leaf discs (e.g., castor bean, cabbage)

  • Petri dishes

  • Filter paper

  • Second or fourth instar larvae of the target insect (e.g., Spodoptera littoralis)

  • Fine paintbrush for handling larvae

  • Growth chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the thiazole derivative in acetone.

    • Create a series of dilutions from the stock solution.

    • For the final test solutions, add a small amount of surfactant (e.g., 0.1% Triton X-100) and dilute with distilled water to the desired concentrations (e.g., in ppm or mg/L).

  • Leaf Disc Treatment:

    • Dip leaf discs into each test solution for a set amount of time (e.g., 10-20 seconds).

    • Allow the leaf discs to air dry completely.

    • A control group of leaf discs should be dipped in a solution containing only the solvent, surfactant, and water.

  • Bioassay Setup:

    • Place a treated leaf disc in a Petri dish lined with moistened filter paper.

    • Introduce a known number of larvae (e.g., 10) into each Petri dish using a fine paintbrush.[10]

    • Seal the Petri dishes (with ventilation) to prevent escape.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 12:12 L:D photoperiod).

  • Mortality Assessment:

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with the paintbrush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the LC50 value using probit analysis.

Data Presentation: Example LC50 Values for Thiazole-based Insecticides
CompoundTarget PestLC50 (mg/L)Reference
Compound 7g (N-Pyridylpyrazole Thiazole)Plutella xylostella5.32[11][12]
Compound 7g (N-Pyridylpyrazole Thiazole)Spodoptera exigua6.75[11][12]
Compound 7g (N-Pyridylpyrazole Thiazole)Spodoptera frugiperda7.64[11][12]
Sulfonamide Thiazole Derivative 16aSpodoptera littoralis49.04[10]

Experimental Workflow for Insecticidal Bioassay

Caption: Workflow for conducting a larval insecticidal bioassay.

Part 3: Plant Growth Regulation Potential

Heterocyclic compounds have been investigated for their ability to influence plant growth and development, acting as synthetic auxins, cytokinins, or other types of plant growth regulators (PGRs).[13][14] While specific research on thiazoles as PGRs is less common than for other applications, their structural diversity suggests potential in this area.

Protocol 3: Seed Germination and Seedling Growth Assay

This protocol provides a general method for screening compounds for plant growth regulatory effects.

Objective: To evaluate the effect of a test compound on seed germination and early seedling growth.

Materials:

  • Test thiazole derivative

  • Solvent (e.g., ethanol or DMSO)

  • Sterile distilled water

  • Petri dishes

  • Sterile filter paper

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress)

  • Growth chamber with controlled light and temperature

  • Ruler or caliper for measurements

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in sterile distilled water. A small amount of solvent may be used to initially dissolve the compound. Include a solvent-only control.

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add a defined volume (e.g., 5 mL) of the respective test solution or control to each dish to saturate the filter paper.

    • Arrange a known number of seeds (e.g., 20-30) on the filter paper in each dish.

  • Incubation:

    • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 23°C, 16:8 L:D photoperiod).

  • Data Collection:

    • After a set period (e.g., 3-7 days), record the germination percentage for each dish. A seed is considered germinated when the radicle has emerged.

    • Measure the primary root length and shoot (hypocotyl) length of the seedlings.

  • Data Analysis: Compare the germination rates, root lengths, and shoot lengths of the treated groups to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow for Plant Growth Regulation Assay

References

Application Notes and Protocols: 4-tert-Butyl-2-methylthiazole as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Thiazoles in Modern Flavor Chemistry

Thiazoles are a class of sulfur-containing heterocyclic compounds that are foundational to the creation of savory, roasted, and nutty flavor profiles.[1] Naturally occurring in foods such as coffee, roasted meats, and nuts, these potent molecules are formed during thermal processing through complex chemical pathways like the Maillard reaction.[2] Within this versatile chemical family, 4-tert-Butyl-2-methylthiazole (CAS No. 15679-11-5) emerges as a significant contributor to complex flavor systems. Its distinct molecular structure, featuring a bulky tert-butyl group, imparts unique organoleptic properties that flavorists can leverage to build depth and character in a variety of food and beverage applications.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It details its physicochemical properties, synthesis, analytical quantification, sensory evaluation, and practical application protocols, grounded in established scientific principles.

Physicochemical and Regulatory Profile

A thorough understanding of the compound's physical and chemical properties is essential for its effective and safe handling in a laboratory and production environment.

PropertyValueSource
Chemical Name This compoundChemScene[3]
Synonym(s) 4-tert-Butyl-2-methyl-1,3-thiazoleChemScene[3]
CAS Number 15679-11-5Chemsrc[1]
Molecular Formula C₈H₁₃NSSanta Cruz Biotechnology[4]
Molecular Weight 155.26 g/mol Santa Cruz Biotechnology[4]
Appearance Powder or liquidAmadis Chemical[5]
Purity ≥97% (Typical)ChemScene[3]
FEMA GRAS No. Not explicitly listed; related alkylthiazoles are GRAS.N/A
Storage Store in a cool, dry place away from heat and light.Amadis Chemical[5]

Note on Regulatory Status: While this compound is not explicitly listed with its own FEMA number, many structurally similar alkylthiazoles are Generally Recognized as Safe (GRAS) for use as flavoring substances.[6][7] Users must ensure compliance with all local and international food safety regulations for its intended application.

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[8] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, this would typically involve reacting 1-bromo-3,3-dimethyl-2-butanone (the α-haloketone) with thioacetamide.

The causality behind this reaction is a nucleophilic attack by the sulfur of the thioamide on the electrophilic carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[9]

Fig. 1: Hantzsch Thiazole Synthesis Pathway.

Application & Organoleptic Profile

Thiazoles, as a class, are known for their powerful, low-threshold aromas. This compound contributes to a complex sensory profile characterized by nutty, green, and savory notes. Its bulky tert-butyl group can add a unique tropical or fruity nuance, similar to related compounds like 2-isopropyl-4-methylthiazole.[10][11]

Potential Applications Include:

  • Savory Flavors: Enhancing meaty and roasted notes in soups, sauces, and snack seasonings.

  • Nut Flavors: Building authenticity in artificial nut flavors (e.g., hazelnut, pistachio).

  • Tropical Fruit Flavors: Adding complexity and a "ripe" character to fruit flavor systems.

  • Coffee & Cocoa: Providing roasted and brown notes to coffee and chocolate-flavored products.[2]

Due to its potency, it is typically used at parts-per-million (ppm) or even parts-per-billion (ppb) levels in finished food products. Determining the optimal use level requires careful sensory analysis to avoid overpowering the base flavor of the food matrix.

Protocol 1: Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile flavor compounds like this compound in a complex food matrix.[12] The protocol's design ensures separation from interfering matrix components and provides a unique mass spectrum for confident identification.

Objective: To quantify the concentration of this compound in a liquid food matrix (e.g., a beverage or soup base).

Principle: A volatile compound is extracted from the sample, separated from other volatiles via gas chromatography based on its boiling point and polarity, and then fragmented and detected by a mass spectrometer.[13]

GCMS_Workflow start Sample Preparation extraction SPME Extraction (e.g., 60°C for 30 min) start->extraction Internal Std. Spike injection Thermal Desorption in GC Inlet (e.g., 250°C) extraction->injection separation GC Separation (Capillary Column) injection->separation detection MS Detection (EI, Scan m/z 45-350) separation->detection analysis Data Analysis (Quantification & Identification) detection->analysis Mass Spectrum end Report Concentration analysis->end caption Fig. 2: GC-MS Quantification Workflow.

Fig. 2: GC-MS Quantification Workflow.
Methodology

  • Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., 2-methyl-3-heptanone) in methanol at 1000 ppm.

  • Sample Preparation:

    • Place 5.0 g of the liquid sample into a 20 mL headspace vial.

    • Spike the sample with a known amount of the internal standard stock solution to achieve a final concentration of approximately 1 ppm. The choice of an internal standard is critical as it corrects for variations in extraction and injection efficiency.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the vial at 60°C for 15 minutes in a heating block with agitation.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C. This fiber is chosen for its broad affinity for a wide range of volatile and semi-volatile compounds.

  • GC-MS Analysis:

    • Immediately desorb the SPME fiber in the GC inlet for 2 minutes at 250°C in splitless mode.

    • Utilize the parameters outlined in the table below. The temperature program is designed to separate compounds across a range of volatilities.

ParameterRecommended SettingRationale
GC System Agilent 7890 GC / 5975C MSD or equivalentStandard, robust instrumentation for flavor analysis.
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalentA non-polar column providing good separation for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas, provides good chromatographic efficiency.
Oven Program 40°C (hold 3 min), ramp at 5°C/min to 250°C, hold 5 minGradual ramp allows for separation of closely eluting compounds.
MS Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[14]
MS Quad Temp 150°CStandard operating temperature.
Scan Range m/z 45-350Captures the molecular ion and key fragments of the target analyte and most other flavor compounds.
  • Data Analysis:

    • Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference standard or library.

    • Quantify the concentration by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a previously established calibration curve.

Protocol 2: Sensory Evaluation using Descriptive Analysis

While instrumental analysis confirms presence and concentration, sensory evaluation is required to understand a flavor's character and impact.[15] Descriptive Analysis is a sophisticated method used to create a detailed "sensory fingerprint" of a product.[16]

Objective: To qualitatively and quantitatively describe the sensory attributes of this compound at a supra-threshold concentration.

Principle: A panel of trained assessors evaluates the flavor compound and rates the intensity of specific aroma and flavor attributes to generate a comprehensive sensory profile.[15] This provides a much richer dataset than a simple difference test.

Sensory_Workflow start Panelist Training prep Sample Preparation (Compound in neutral base) start->prep Lexicon Development eval Individual Evaluation (Coded Samples in Booths) prep->eval data Data Collection (Rate attribute intensity) eval->data analysis Statistical Analysis (e.g., Spider Plot) data->analysis end Generate Sensory Profile analysis->end caption Fig. 3: Descriptive Analysis Sensory Workflow.

Fig. 3: Descriptive Analysis Sensory Workflow.
Methodology

  • Panelist Selection and Training:

    • Recruit 8-12 individuals screened for sensory acuity and ability to articulate perceptions.

    • Conduct training sessions where panelists are familiarized with reference standards for key flavor attributes (e.g., nutty, green, savory, metallic, sulfurous). This calibration is critical for ensuring the panel acts as a consistent analytical instrument.

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration determined to be above its detection threshold but not overwhelming (e.g., 1.0 ppm in deodorized vegetable oil or spring water).

    • Prepare a "control" sample consisting of only the neutral base (oil or water).

    • Present approximately 10 mL of each sample in identical, coded containers at room temperature. The use of 3-digit random codes is essential to blind the panelists and prevent bias.[8]

  • Evaluation Procedure:

    • Conduct the evaluation in individual sensory booths under neutral lighting to minimize distractions.

    • Instruct panelists to first evaluate the aroma (orthonasal perception) of the sample, then to taste it (retronasal perception).

    • Panelists must rinse their mouths with water and eat a piece of unsalted cracker between samples to cleanse the palate.

  • Data Collection:

    • Provide panelists with a scorecard (digital or paper) listing the key sensory attributes identified during training.

    • Panelists will rate the intensity of each attribute on a 15-point line scale, anchored from "None" to "Very Intense".

AttributeIntensity (0-15 Scale)
Aroma
Nutty (Roasted)
Green (Vegetable)
Sulfurous
Tropical Fruit
Flavor
Nutty (Roasted)
Savory (Meaty)
Green (Vegetable)
Bitter
Metallic
  • Data Analysis:

    • Collect the data from all panelists.

    • Calculate the mean intensity ratings for each attribute.

    • Analyze the data for statistical significance and visualize the results using a spider plot to provide a clear "sensory fingerprint" of the flavor compound.

Safety and Handling

As with all concentrated flavor chemicals, proper laboratory safety protocols must be observed.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While many thiazoles are GRAS for ingestion at low levels, concentrated forms can be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation.[17] Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures.

Conclusion

This compound is a potent and versatile flavoring agent that offers unique sensory characteristics for the development of complex and authentic flavor profiles. Its successful application relies on a robust understanding of its chemical nature, precise analytical control, and detailed sensory characterization. The protocols outlined in this guide provide a validated framework for researchers and developers to effectively harness the potential of this compound, ensuring both quality and safety in its application.

References

Application Note: A Validated Protocol for In Vitro Antimicrobial Susceptibility Testing of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Investigating Thiazole Derivatives

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development.[1] Thiazoles, a class of five-membered heterocyclic compounds, have emerged as a promising framework in medicinal chemistry due to their diverse and significant biological activities, including antibacterial, antifungal, and antitumor properties.[2][3][4] The thiazole ring is a core component of several clinically approved drugs, underscoring its pharmacological importance.[5]

Recent studies have highlighted the potential of substituted thiazole derivatives. Specifically, the incorporation of a tert-butyl group has been shown to enhance metabolic stability and antibacterial activity in related phenylthiazole series, making them promising candidates against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The lipophilic nature of the tert-butyl moiety may facilitate penetration of bacterial cell membranes.[7][8] This application note provides a comprehensive, step-by-step protocol for evaluating the in vitro antibacterial activity of 4-tert-Butyl-2-methylthiazole using the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent subculturing method for the Minimum Bactericidal Concentration (MBC).

These protocols are grounded in the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[9][10]

Principle of the Assays

The evaluation of a novel compound's antimicrobial efficacy relies on two key quantitative metrics:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11][12] It is the primary measure of a compound's potency. We will employ the broth microdilution method, a highly standardized and efficient technique for determining MIC values for multiple bacterial strains simultaneously.[13][14]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16] The MBC is determined as a crucial follow-up to the MIC assay to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[17] The relationship between MIC and MBC is a critical parameter in preclinical drug assessment.

Materials and Reagents

Test Compound & Reagents
  • This compound (CAS: 15679-11-5)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Mueller-Hinton Agar (MHA) plates, sterile

  • 0.9% Saline, sterile

  • Reference antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative bacteria)

  • 0.5 McFarland Turbidity Standard

Bacterial Strains (Quality Control Strains Recommended by CLSI)
  • Staphylococcus aureus (e.g., ATCC® 29213™)

  • Escherichia coli (e.g., ATCC® 25922™)

  • Pseudomonas aeruginosa (e.g., ATCC® 27853™)

Equipment
  • Biosafety cabinet (Class II)

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2°C)

  • Sterile 96-well, U-bottom microtiter plates

  • Multichannel pipette (50-200 µL)

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Vortex mixer

Experimental Workflow Overview

The entire process, from preparing the bacterial culture to calculating the final MBC, follows a systematic workflow. This ensures that each step is performed under standardized conditions, which is paramount for the validity of the results.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) E Serial Dilute Compound in 96-well Plate A->E B Culture Bacteria (18-24h on MHA plate) C Prepare Inoculum (Adjust to 0.5 McFarland) B->C D Dilute Inoculum (to ~1x10^6 CFU/mL) C->D F Inoculate Plate (Final conc. ~5x10^5 CFU/mL) D->F E->F G Incubate Plate (16-20h at 35°C) F->G H Read MIC Value (Lowest concentration with no visible growth) G->H I Select Clear Wells (MIC, MICx2, etc.) H->I J Spot Plate Aliquots (10 µL onto MHA) I->J K Incubate MHA Plates (18-24h at 35°C) J->K L Count Colonies (CFU) K->L M Calculate MBC (≥99.9% kill) L->M

Caption: Experimental workflow for MIC and MBC determination.

Detailed Protocols

Protocol 1: Inoculum Preparation (CLSI Standard)

Causality: The density of the starting bacterial culture is the most critical variable affecting the outcome of a susceptibility test.[18] A standardized inoculum ensures that the results are reproducible and comparable to established breakpoints. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, which serves as the basis for the final, diluted inoculum.[19][20]

  • Culture Activation: From a stock culture, streak the bacterial strain onto an MHA plate and incubate for 18-24 hours at 35 ± 2°C to obtain fresh, well-isolated colonies.

  • Suspension Preparation: Using a sterile loop or swab, touch 3-5 morphologically similar colonies and suspend them in a tube containing 4-5 mL of sterile saline. Vortex thoroughly to create a homogenous suspension.

  • Turbidity Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually against a white card with contrasting black lines or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This standardized suspension must be used within 15 minutes.[11]

  • Working Inoculum Dilution: Dilute the standardized suspension in CAMHB. The dilution factor depends on the final volume in the microtiter plate wells. For a final inoculum of 5 x 10⁵ CFU/mL in a 100 µL final volume, the working inoculum should be prepared at 1 x 10⁶ CFU/mL. A common approach is a 1:150 dilution of the ~1.5 x 10⁸ CFU/mL stock.

Protocol 2: Broth Microdilution for MIC Determination

Causality: The two-fold serial dilution method allows for the precise determination of the concentration at which bacterial growth is inhibited.[12] Using a 96-well plate format enhances throughput and reduces reagent consumption. Cation-adjusted Mueller-Hinton broth is the internationally recommended medium for routine susceptibility testing of non-fastidious bacteria, as its composition is well-defined and supports the growth of most pathogens.[11][21]

  • Compound Stock Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 1280 µg/mL. Note: The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 100 µL of the 1280 µg/mL compound stock solution to well 1.

    • Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10.

    • Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of the compound at decreasing concentrations.

  • Controls:

    • Well 11 (Growth Control): Contains 50 µL of CAMHB only (no compound).

    • Well 12 (Sterility Control): Contains 100 µL of CAMHB only (no compound, no bacteria).

  • Inoculation: Add 50 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).[19] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3: Subculture for MBC Determination

Causality: The MBC assay validates whether the absence of growth in the MIC plate is due to cell death or merely growth inhibition.[15] By subculturing onto an antibiotic-free solid medium, any surviving bacteria can resume growth and form colonies. The standard definition of a bactericidal effect is a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum count.[17][19]

  • Plate Selection: Identify the clear wells from the MIC assay: the well corresponding to the MIC and at least two wells with higher concentrations.

  • Subculturing: Mix the contents of each selected well. Using a calibrated pipette, spot-plate a 10 µL aliquot from each of these wells onto a sterile MHA plate. Also, plate a 10 µL aliquot from the growth control well (well 11).

  • Inoculum Viability Count: To accurately determine the starting CFU/mL, prepare a 1:100 dilution of the working inoculum used in the MIC test and plate 10 µL. This serves as the time-zero count (T₀).

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Reading: After incubation, count the number of colonies on each spot. The MBC is the lowest test concentration that results in a ≥99.9% reduction of the bacterial count relative to the T₀ count.

Data Analysis and Interpretation

Quantitative data from these assays should be systematically recorded. The relationship between the MIC and MBC is crucial for classifying the compound's activity.

G MIC MIC (Inhibition) Subculture Subculture from non-turbid wells MIC->Subculture determines wells for Ratio Calculate MBC/MIC Ratio MIC->Ratio MBC MBC (Killing) MBC->Ratio Subculture->MBC leads to Bacteriostatic Bacteriostatic (Ratio > 4) Ratio->Bacteriostatic High Bactericidal Bactericidal (Ratio ≤ 4) Ratio->Bactericidal Low

Caption: Logical relationship between MIC, MBC, and activity classification.

Representative Data Table

The following table illustrates how to present the results. The values provided are hypothetical and for demonstration purposes only.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus29213482Bactericidal
E. coli2592216644Bactericidal
P. aeruginosa2785332>128>4Bacteriostatic
Vancomycin (S. aureus)(Control)122Bactericidal
Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC is a widely used metric to classify the primary mode of antimicrobial action.[17]

  • Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. This means the concentration required to kill the bacteria is not substantially higher than the concentration needed to inhibit its growth.

  • Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic. A much higher concentration is required to achieve a killing effect compared to the inhibitory concentration.

Conclusion

This application note provides a robust and validated framework for the initial in vitro assessment of this compound against clinically relevant bacterial strains. By adhering to standardized CLSI protocols, researchers can generate reliable and reproducible MIC and MBC data. This information is fundamental for guiding further preclinical development, including mechanism of action studies, toxicity screening, and in vivo efficacy models. The observed potency and bactericidal/bacteriostatic nature of the compound will determine its potential as a lead candidate in the search for new antibiotics.

References

Application Notes & Protocols: Characterizing 4-tert-Butyl-2-methylthiazole in Cell-Based Assay Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The discovery and characterization of novel small molecules are foundational to modern drug development. Thiazole-containing compounds, in particular, represent a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial and anticancer effects[1][2][3][4]. This guide focuses on 4-tert-Butyl-2-methylthiazole, a thiazole derivative with undefined biological function. We present a systematic, multi-tiered approach for the initial characterization of this and other novel chemical entities. The protocols herein are designed not merely as procedural steps, but as a logical framework for elucidating a compound's cytotoxic profile and for screening its potential effects on G-Protein Coupled Receptors (GPCRs), one of the largest and most important drug target families[5][6][7]. Subsequent mechanistic assays, including intracellular calcium mobilization and cAMP modulation, are detailed to provide a robust workflow for moving from initial screening to mechanism of action studies.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Rationale: Before investigating the specific biological or pharmacological effects of a novel compound, it is imperative to determine its intrinsic cytotoxicity. This initial profiling establishes a critical concentration range for subsequent functional assays, ensuring that observed effects are due to specific molecular interactions rather than non-specific toxicity or cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol 1: MTT Assay for General Cytotoxicity

This protocol allows for the determination of the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear, flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture and harvest HEK293 cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5% to avoid solvent-induced toxicity. A typical concentration range for an initial screen might be from 100 µM down to 0.1 µM.

    • Include "cells only" (no treatment) and "vehicle control" (DMSO at the highest concentration used) wells.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC₅₀ value.

ParameterDescription
Cell Line HEK293
Seeding Density 10,000 cells/well
Compound This compound
Concentration Range 0.1 - 100 µM (example)
Incubation Time 24 hours
Assay Readout Absorbance at 570 nm
Calculated Value CC₅₀

Part 2: Target Screening - G-Protein Coupled Receptors (GPCRs)

Rationale: GPCRs represent the largest family of membrane proteins and are the targets for approximately one-third of all marketed drugs.[8] Their involvement in a vast array of physiological processes makes them a logical starting point for screening uncharacterized compounds. Cell-based assays that measure the downstream consequences of GPCR activation, such as the accumulation of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺), are highly effective for high-throughput screening (HTS).[5][9][10]

This section outlines a general strategy to screen this compound for agonist or antagonist activity at representative GPCRs coupled to different G-protein subtypes (Gαs, Gαi, Gαq).

Workflow for GPCR Screening

GPCR_Screening_Workflow cluster_prep Assay Preparation cluster_screening Screening Modes cluster_readout Signal Readout cluster_analysis Data Analysis Cpd Prepare this compound (at non-cytotoxic concentrations) Agonist Agonist Mode Screen: Add compound directly to cells Cpd->Agonist Antagonist Antagonist Mode Screen: Pre-incubate with compound, then add known agonist Cpd->Antagonist Cells Plate cells expressing a target GPCR Cells->Agonist Cells->Antagonist Measure Measure Second Messenger Signal (e.g., cAMP or Calcium) Agonist->Measure Antagonist->Measure Analyze Generate Dose-Response Curves Measure->Analyze EC50 Determine EC₅₀ (Agonist) or IC₅₀ (Antagonist) Analyze->EC50

Caption: General workflow for screening a novel compound at a target GPCR.

Part 3: Mechanistic Assays - Elucidating the Signaling Pathway

Based on the results of a hypothetical primary screen, the following detailed protocols can be used to confirm and characterize the compound's mechanism of action.

Protocol 2: Intracellular Calcium (Ca²⁺) Mobilization Assay (for Gαq-coupled GPCRs)

Rationale: GPCRs coupled to the Gαq subunit activate phospholipase C, which leads to the generation of inositol trisphosphate (IP₃). IP₃ subsequently binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[10][11] This transient increase in intracellular Ca²⁺ is a hallmark of Gαq activation and can be sensitively measured using fluorescent calcium indicators.[12][13]

Materials:

  • CHO-K1 cells stably expressing a target Gαq-coupled GPCR (e.g., the M3 muscarinic receptor).

  • Culture medium (e.g., F-12K Medium with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • Known agonist for the target receptor (e.g., Carbachol for M3).

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with kinetic reading capability and injectors (e.g., a FlexStation or FLIPR).

Procedure:

  • Cell Seeding:

    • Seed cells into black, clear-bottom plates at an optimized density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution. For Fluo-4 AM, a typical solution is 2 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid in HBSS/HEPES buffer.

    • Aspirate the culture medium from the cells and add 50-100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Execution (Agonist Mode):

    • Place the plate into the fluorescence reader and allow the temperature to equilibrate.

    • Set the instrument to record fluorescence kinetically (e.g., excitation at 485 nm, emission at 525 nm), taking readings every 1-2 seconds.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Using the instrument's injectors, add varying concentrations of this compound.

    • Continue recording the fluorescence for 2-3 minutes to capture the full calcium transient.

  • Assay Execution (Antagonist Mode):

    • After dye loading, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Place the plate in the reader and establish a baseline.

    • Inject a known agonist at its EC₈₀ concentration (a concentration that gives 80% of the maximal response).

    • Record the resulting fluorescence signal.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • For agonist mode, plot the response against the log of the compound concentration to determine the EC₅₀.

  • For antagonist mode, plot the response against the log of the compound concentration to determine the IC₅₀.

Signaling Pathway for Gαq-Coupled GPCRs

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., this compound) GPCR Gαq-Coupled GPCR Agonist->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_Cytoplasm Cytosolic Ca²⁺ (Fluorescence Signal) ER->Ca_Cytoplasm Releases Ca²⁺ Ca_Store Ca²⁺ Store Response Cellular Response Ca_Cytoplasm->Response

Caption: Gαq signaling cascade leading to intracellular calcium release.

Protocol 3: cAMP Accumulation/Inhibition Assay (for Gαs/Gαi-coupled GPCRs)

Rationale: Gαs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gαi-coupled receptors inhibit this enzyme, causing a decrease in cAMP levels.[14][15] Measuring changes in cAMP concentration is therefore a direct readout for the activity of these receptor types. Homogeneous assays, such as those based on bioluminescence (e.g., Promega's cAMP-Glo™) or competitive immunoassays, are widely used for this purpose.[14][15][16][17]

Materials:

  • HEK293 cells stably expressing a target Gαs- or Gαi-coupled GPCR.

  • Culture medium.

  • cAMP-Glo™ Assay Kit (Promega) or similar.

  • This compound.

  • Known Gαs agonist (e.g., Isoproterenol for β-adrenergic receptors).

  • Forskolin (a direct activator of adenylyl cyclase, used for Gαi assays).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • White, opaque 96-well or 384-well plates suitable for luminescence.

  • Luminometer.

Procedure (Gαs Agonist/Antagonist Mode):

  • Cell Seeding and Treatment:

    • Seed cells in white, opaque plates and incubate overnight.

    • Prepare compound dilutions in stimulation buffer containing IBMX.

    • For Agonist Mode: Add the dilutions of this compound to the cells.

    • For Antagonist Mode: Pre-incubate cells with this compound, then add a known agonist at its EC₈₀ concentration.

    • Incubate for an optimized time (e.g., 15-30 minutes) at room temperature.

  • Cell Lysis and Detection (Following Kit Protocol, e.g., cAMP-Glo™):

    • Add the cAMP-Glo™ Lysis Buffer and incubate to lyse cells and release cAMP.

    • Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). The amount of active PKA is inversely proportional to the cAMP concentration.

    • Add the Kinase-Glo® Reagent to terminate the PKA reaction and detect the amount of remaining ATP via a luciferase reaction. The luminescent signal is inversely correlated with the cAMP level.[14][16]

  • Measurement:

    • Read the luminescence on a plate-reading luminometer.

Procedure (Gαi Mode):

  • The protocol is similar, but all wells (except negative controls) are co-stimulated with Forskolin to elevate basal cAMP levels.

  • An agonist for a Gαi-coupled receptor will cause a decrease in the Forskolin-stimulated cAMP production. Therefore, a potent agonist will result in a higher luminescent signal in the cAMP-Glo™ assay.

Data Analysis and Interpretation:

Assay ModeExpected Effect of Active CompoundLuminescence Signal (cAMP-Glo™)
Gαs Agonist Increases cAMPDecreases
Gαs Antagonist Blocks agonist-induced cAMP increaseReverses the agonist-induced decrease
Gαi Agonist Decreases Forskolin-induced cAMPIncreases
Gαi Antagonist Blocks agonist-induced cAMP decreaseReverses the agonist-induced increase

Signaling Pathway for Gαs/Gαi-Coupled GPCRs

Gs_Gi_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR_s Gαs-Coupled GPCR Agonist->GPCR_s GPCR_i Gαi-Coupled GPCR Agonist->GPCR_i Gs Gαs Protein GPCR_s->Gs Activates Gi Gαi Protein GPCR_i->Gi Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates (+) Gi->AC Inhibits (-) ATP ATP AC->ATP Converts cAMP cAMP (Measured Signal) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Opposing regulation of adenylyl cyclase by Gαs and Gαi proteins.

Conclusion

The systematic application of the cell-based assays detailed in this guide provides a powerful and logical workflow for the initial characterization of novel compounds like this compound. By first establishing a safe therapeutic window through cytotoxicity testing, researchers can confidently proceed to functional screens. The subsequent use of specific mechanistic assays, such as those for calcium mobilization and cAMP modulation, allows for the precise elucidation of a compound's activity at GPCRs and its impact on key intracellular signaling pathways. This structured approach is essential for accelerating the journey from a novel chemical entity to a potential therapeutic lead.

References

Troubleshooting & Optimization

Technical Support Center: 4-tert-Butyl-2-methylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-tert-Butyl-2-methylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on mechanistic understanding to troubleshoot and optimize your yield.

Introduction to the Synthesis

The most reliable and widely adopted method for synthesizing this compound is the Hantzsch Thiazole Synthesis . This classic condensation reaction, first described by Arthur Hantzsch in 1887, involves the reaction of an α-haloketone with a thioamide.[1] For our target molecule, the specific reactants are 1-bromo-3,3-dimethyl-2-butanone (also known as α-bromo pinacolone) and thioacetamide .

The reaction is renowned for its efficiency and reliability, often providing high yields.[2][3] However, like any chemical transformation, challenges can arise. This guide provides a structured, question-and-answer approach to resolving common issues and maximizing your synthetic output.

Reaction Overview

Hantzsch_Synthesis Fig. 1: Hantzsch Synthesis of this compound Reactants 1-Bromo-3,3-dimethyl-2-butanone + Thioacetamide Product This compound Reactants->Product Heat (e.g., Reflux in Ethanol)

Caption: General reaction scheme for the target synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch synthesis for this compound, and why is it important for troubleshooting?

A1: Understanding the mechanism is critical because each step represents a potential point of failure or optimization. The process unfolds in three main stages:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of thioacetamide, being a soft and potent nucleophile, attacks the α-carbon of 1-bromo-3,3-dimethyl-2-butanone, displacing the bromide ion. This is typically the fastest step.[4]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon of the ketone. This forms a five-membered ring, a hydroxylated thiazoline intermediate.

  • Dehydration & Aromatization: The hydroxyl group is eliminated as a molecule of water. This dehydration step is often acid-catalyzed (by the HBr generated in situ) and driven by the formation of the stable, aromatic thiazole ring.[4]

Knowing this sequence allows you to diagnose problems. For instance, if starting materials are recovered, the initial SN2 reaction or the subsequent cyclization may be too slow at the chosen temperature. If an intermediate is observed, the final dehydration step might be stalling.

Hantzsch_Mechanism Fig. 2: Reaction Mechanism start Thioacetamide + α-Bromoketone step1 S-Alkylation Intermediate SN2 Attack start->step1 Step 1 step2 Cyclized Intermediate (Hemiaminal) Intramolecular Nucleophilic Attack step1->step2 Step 2 step3 Thiazoline Intermediate Dehydration step2->step3 Step 3 product Aromatic Thiazole Product step3->product Final Product

Caption: Step-wise mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Guide: Low Yield & Purity Issues

Q2: My reaction has stalled, and TLC analysis shows significant amounts of unreacted starting materials. What should I do?

A2: This is a common issue related to reaction kinetics. Several factors could be at play:

  • Insufficient Temperature: The cyclization and dehydration steps require a certain activation energy. If the reaction is run at room temperature, it may be exceedingly slow. Most Hantzsch syntheses require heating, often to the reflux temperature of the solvent.[2]

  • Improper Solvent: The solvent must be polar enough to dissolve the thioacetamide and the intermediate salts but not so reactive as to interfere. Ethanol is a standard choice. For sluggish reactions, a higher boiling point solvent like n-propanol or isopropanol could be considered.

  • Purity of Starting Materials: Ensure your 1-bromo-3,3-dimethyl-2-butanone is fresh. Over time, α-haloketones can decompose, releasing HBr, which can affect the nucleophilicity of the thioacetamide. Thioacetamide should be a clean, crystalline solid.

Troubleshooting Steps:

  • Increase the reaction temperature to the reflux point of your solvent.

  • Extend the reaction time. Monitor every 2-4 hours via TLC until the starting ketone spot has disappeared.

  • If the issue persists, consider switching to a higher-boiling alcohol as the solvent.

Q3: My crude product is a dark, oily mess, and the yield of pure product after chromatography is very low. What side reactions are occurring?

A3: The formation of dark tars or oils suggests polymerization or competing side reactions. The primary culprits are:

  • Self-condensation of the α-haloketone: Under basic conditions (or even upon heating), α-haloketones can undergo self-condensation reactions. This is less common in the Hantzsch synthesis, which is typically acidic, but can occur if the reaction is not controlled.

  • Decomposition of Thioacetamide: Thioacetamide is sensitive to excessive heat and can decompose into various sulfur-containing byproducts.

  • Favorskii Rearrangement: While less likely with a neopentyl-type structure, α-haloketones can potentially undergo rearrangement, especially in the presence of a base.

Mitigation Strategies:

  • Control Reactant Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of thioacetamide. This ensures the α-haloketone is consumed quickly, minimizing its opportunity to engage in side reactions.

  • Controlled Heating: Do not overheat the reaction. Bring it to a gentle reflux rather than a vigorous boil.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color formation.

Q4: The reaction appears complete by TLC, but my isolated yield after workup is poor. Where am I losing my product?

A4: Product loss during workup is a frequent and frustrating issue. The chemical nature of the thiazole product dictates the optimal workup procedure.

  • The Product is a Basic Salt: The thiazole nitrogen is basic and will be protonated by the HBr generated during the reaction. This forms the hydrobromide salt of your product. This salt is often highly soluble in polar solvents like water or ethanol and will be lost to the aqueous phase if you perform a simple extraction.[4]

  • The Solution: The critical step is neutralization . After cooling the reaction mixture, it must be poured into a basic aqueous solution (e.g., 5-10% sodium carbonate or sodium bicarbonate) and stirred.[2][4] This deprotonates the thiazole, converting it from a water-soluble salt to the neutral, organic-soluble free base, which will often precipitate or can be efficiently extracted.

Troubleshooting_Workflow Fig. 3: Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC IncompleteRxn Incomplete Reaction: Starting Material Remains CheckTLC->IncompleteRxn WorkupIssue Workup/Purification Issue: No Starting Material, Multiple Spots CheckTLC->WorkupIssue [Reaction Appears Complete] IncompleteRxn->WorkupIssue No Action_Heat Increase Temperature Extend Reaction Time IncompleteRxn->Action_Heat Yes Action_Workup Review Workup: Did you add base (e.g., Na₂CO₃) before extraction? WorkupIssue->Action_Workup Yes Action_Solvent Consider Higher-Boiling Solvent Action_Heat->Action_Solvent [If still incomplete] Success Yield Improved Action_Heat->Success Action_Solvent->Success Action_Purify Optimize Purification: - Check column loading - Use appropriate solvent system Action_Workup->Action_Purify [If workup is correct] Action_Workup->Success Action_Purify->Success

Caption: A decision tree to diagnose and resolve low-yield issues.

Optimized Protocol and Data

Experimental Protocol: Synthesis of this compound

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 1-Bromo-3,3-dimethyl-2-butanone (1.0 eq)

  • Thioacetamide (1.2 eq)

  • Ethanol (Absolute)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thioacetamide (1.2 eq). Dissolve it in absolute ethanol (approx. 5 mL per gram of thioacetamide).

  • Reactant Addition: To the stirring solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) dropwise at room temperature. An initial exotherm may be observed.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 78-80°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the spot corresponding to the starting bromoketone is no longer visible (typically 4-6 hours).

  • Workup - Neutralization: Once complete, cool the reaction to room temperature. Pour the mixture slowly into a beaker containing saturated aqueous NaHCO₃ solution (at least 10 volumes relative to the reaction volume). Stir vigorously for 15-20 minutes. A precipitate may form, or the product may separate as an oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash once with water, followed by one wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.

Table 1: Optimization Parameters
ParameterStandard ConditionOptimized ConditionRationale for OptimizationExpected Yield
Stoichiometry 1:1 (Ketone:Thioamide)1:1.2 (Ketone:Thioamide)A slight excess of thioacetamide ensures complete consumption of the limiting α-haloketone, preventing side reactions.>85%
Solvent EthanolEthanol or IsopropanolEthanol is generally sufficient. Isopropanol (reflux at 82°C) can accelerate slow reactions without significant side product formation.>85%
Workup Direct ExtractionNeutralization with NaHCO₃/Na₂CO₃ before extraction Critical Step. Converts the water-soluble product salt into the organic-soluble free base, preventing massive yield loss.[4]>90%
Temperature Room TemperatureReflux (78-82°C)Provides the necessary activation energy for the cyclization and dehydration steps to proceed efficiently.[2]>90%

References

Technical Support Center: Purification of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-tert-Butyl-2-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary methods for purifying this compound are fractional distillation under reduced pressure, flash column chromatography, and recrystallization (if the compound is a solid at room temperature or can be derivatized into a crystalline solid). The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: If synthesized via the Hantzsch thiazole synthesis, common impurities may include unreacted starting materials such as 1-bromo-3,3-dimethyl-2-butanone (an α-haloketone) and thioacetamide. Side-products from incomplete cyclization or subsequent reactions may also be present.

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is approximately 106-108°C at 70 mmHg.[1] This information is critical for purification by distillation.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point (if solid) can also be an indicator of high purity.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Solution
Bumping or uneven boiling - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Add a few boiling chips or a magnetic stir bar to the distillation flask.- Heat the flask gradually and evenly.
Poor separation of fractions - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate by reducing the heat input.
Product decomposition - The compound may be unstable at its atmospheric boiling point.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Flash Column Chromatography
Issue Possible Cause Solution
Poor separation of spots on TLC - Inappropriate solvent system.- Systematically vary the polarity of the eluent. A common starting point for thiazole derivatives is a mixture of hexanes and ethyl acetate.
Compound streaks on the TLC plate - The compound is too polar for the solvent system.- The compound is acidic or basic and is interacting with the silica gel.- Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds).
Compound does not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution). A common solvent system is a gradient of ethyl acetate in hexanes.
Low recovery of the compound - The compound may be unstable on silica gel.- The compound is irreversibly adsorbed onto the column.- Consider using a different stationary phase, such as alumina.- If the compound is sensitive to acid, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine.
Recrystallization
Issue Possible Cause Solution
Compound does not dissolve in hot solvent - The chosen solvent is unsuitable.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For thiazole derivatives, ethanol or methanol can be good starting points.[2]
"Oiling out" instead of crystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- Choose a lower-boiling solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling - The solution is not saturated.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Low yield of crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution in an ice bath for an extended period to maximize crystal formation.

Data Presentation

The following tables provide representative data for the purification of this compound using different techniques. Note: This data is illustrative and may vary based on the initial purity of the crude product and specific experimental conditions.

Table 1: Fractional Distillation

Parameter Before Purification After Purification
Purity (by GC-MS) ~85%>98%
Appearance Yellow to brown liquidColorless to pale yellow liquid
Yield N/A70-80%

Table 2: Flash Column Chromatography

Parameter Before Purification After Purification
Purity (by GC-MS) ~85%>99%
Appearance Yellow to brown liquidColorless liquid
Yield N/A60-75%

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Setup : Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask : To a round-bottom flask, add the crude this compound and a magnetic stir bar or boiling chips.

  • Evacuation : Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 70 mmHg.

  • Heating : Begin heating the flask gently in a heating mantle or oil bath.

  • Fraction Collection : Collect the fraction that distills at 106-108°C. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis : Analyze the collected fraction for purity using GC-MS or NMR.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection : Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing : Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution : Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Monitoring : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

  • Analysis : Confirm the purity of the isolated product by GC-MS or NMR.

Visualizations

Purification_Workflow crude Crude this compound purity_check1 Purity Assessment (e.g., GC-MS) crude->purity_check1 distillation Fractional Distillation purity_check1->distillation Purity < 90% chromatography Flash Column Chromatography purity_check1->chromatography Purity < 95% & complex mixture recrystallization Recrystallization (if applicable) purity_check1->recrystallization Solid with impurities purity_check2 Purity Assessment distillation->purity_check2 chromatography->purity_check2 recrystallization->purity_check2 purity_check2->chromatography Purity < 98%, re-purify pure_product Pure Product (>98%) purity_check2->pure_product Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography start Poor Separation in Chromatography check_rf Is product Rf between 0.2-0.4? start->check_rf adjust_polarity Adjust solvent polarity check_rf->adjust_polarity No check_streaking Is there streaking on TLC? check_rf->check_streaking Yes adjust_polarity->check_rf add_modifier Add modifier (e.g., Et3N or AcOH) check_streaking->add_modifier Yes change_stationary_phase Consider alternative stationary phase (e.g., Alumina) check_streaking->change_stationary_phase No, still poor separation success Successful Separation add_modifier->success change_stationary_phase->success

Caption: Troubleshooting decision tree for flash column chromatography.

References

Overcoming solubility issues with 4-tert-Butyl-2-methylthiazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-tert-Butyl-2-methylthiazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the primary methods to improve the aqueous solubility of a compound like this compound?

A2: Several techniques are commonly used to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized into physical and chemical modifications.[3] Key methods include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the solubility of nonpolar compounds.[4][5]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[][7]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[8]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of a solid compound, which can improve its dissolution rate.[9][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug can enhance its solubility.[8]

Q3: How do I choose the right solubilization technique?

A3: The choice of technique depends on the physicochemical properties of this compound (which may need to be experimentally determined) and the requirements of your experiment. A logical approach is to start with simple methods like co-solvency and pH adjustment, as these are often effective and easy to implement.[][10] If these methods are insufficient or incompatible with your experimental system, more advanced techniques like the use of surfactants or complexing agents can be explored.

Q4: Where can I find safety information for this compound and the solvents I might use?

A4: Always consult the Safety Data Sheet (SDS) for this compound and any co-solvents or other excipients you plan to use.[11][12] The SDS contains critical information on handling, storage, personal protective equipment, and potential hazards.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in my aqueous buffer.

  • Question: I've added the compound directly to my buffer, and it remains as a solid or an oil. What should I do first?

  • Answer: Direct dissolution of a likely hydrophobic compound in an aqueous buffer is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous buffer.

    • Workflow for Preparing a Stock Solution:

      A Select a water-miscible organic solvent (e.g., DMSO, Ethanol) B Dissolve this compound in a small volume of the chosen solvent to create a high-concentration stock solution A->B C Add the stock solution dropwise to your vigorously stirring aqueous buffer B->C D Observe for any signs of precipitation C->D E If no precipitation, the solution is ready. If precipitation occurs, see Issue 2. D->E

      Workflow for using a co-solvent to prepare an aqueous solution.

Issue 2: My compound precipitates when I dilute the organic stock solution into my aqueous buffer.

  • Question: I made a stock solution in an organic solvent, but the compound crashed out when I added it to my buffer. What's happening and how can I fix it?

  • Answer: This indicates that the final concentration of the organic solvent is not high enough to maintain the solubility of your compound in the aqueous buffer. Here are several approaches to resolve this:

    • Increase the Co-solvent Concentration: The simplest approach is to increase the percentage of the co-solvent in your final aqueous solution.[5] Be mindful of the tolerance of your experimental system to the co-solvent, as high concentrations can be detrimental to cells or assays.

    • Try a Different Co-solvent: Some co-solvents are more effective than others for specific compounds.[] Consider screening a panel of common, water-miscible solvents.

    • Adjust the pH: If this compound has an ionizable functional group (the thiazole nitrogen is weakly basic), adjusting the pH of your buffer can increase its solubility.[] For a weakly basic compound, lowering the pH would increase the proportion of the more soluble, protonated form.

    • Use a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80 or Polysorbate 80) to the buffer can help to keep the compound in solution by forming micelles.[8]

    • Troubleshooting Precipitation:

      Start Precipitation observed upon dilution of organic stock Opt1 Increase final co-solvent percentage in buffer Start->Opt1 Opt2 Screen alternative co-solvents (e.g., PEG 400, Propylene Glycol) Start->Opt2 Opt3 Adjust pH of the aqueous buffer Start->Opt3 Opt4 Add a surfactant to the buffer (e.g., Tween® 80) Start->Opt4 End Achieved desired concentration without precipitation Opt1->End Opt2->End Opt3->End Opt4->End

      Decision tree for addressing compound precipitation.

Data Presentation

Table 1: Properties of Common Co-solvents for Aqueous Formulations

Co-solventDielectric Constant (approx.)Notes
Water80The primary solvent.
Dimethyl Sulfoxide (DMSO)47A powerful aprotic solvent; can be toxic to some cell lines at higher concentrations.[13]
Ethanol25A commonly used polar protic solvent; can have biological effects.[]
Propylene Glycol32A less toxic alternative to ethylene glycol, frequently used in pharmaceutical formulations.[10]
Polyethylene Glycol 400 (PEG 400)12.5A low-toxicity polymer often used to solubilize nonpolar compounds.[]
Glycerin42.5A viscous, non-toxic co-solvent.[10]

Table 2: Example Solubility Screening Template

Use this table to record your experimental findings.

FormulationThis compound Conc.Observations (e.g., Clear, Hazy, Precipitate)
1% DMSO in PBS10 µM
1% DMSO in PBS50 µM
5% DMSO in PBS50 µM
5% Ethanol in PBS50 µM
1% PEG 400 in PBS50 µM
1% DMSO in PBS, pH 5.050 µM

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Objective: To create a high-concentration stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound (solid or oil)

    • Analytical balance

    • Volumetric flask or appropriate vial

    • Water-miscible organic solvent (e.g., DMSO, Ethanol)

  • Procedure:

    • Accurately weigh a desired amount of this compound.

    • Transfer the compound to a volumetric flask or vial.

    • Add a portion of the chosen organic solvent.

    • Vortex or sonicate the mixture until the compound is completely dissolved.

    • Add additional solvent to reach the final desired volume and concentration.

    • Store the stock solution appropriately (e.g., at -20°C, protected from light).

Protocol 2: Screening Co-solvents for Optimal Solubility

  • Objective: To determine the most effective co-solvent and its minimum required concentration to keep this compound in solution at the desired final concentration.

  • Materials:

    • Concentrated stock solution of this compound (from Protocol 1).

    • Aqueous buffer (e.g., PBS, TRIS).

    • A panel of co-solvents (e.g., DMSO, Ethanol, PEG 400).

    • Microcentrifuge tubes or a 96-well plate.

  • Procedure:

    • Prepare a series of dilutions of your aqueous buffer containing different final concentrations of each co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).

    • To each of these buffer/co-solvent mixtures, add a small aliquot of your concentrated stock solution to achieve the target final concentration of this compound.

    • Vortex each solution gently.

    • Incubate at the experimental temperature for a set period (e.g., 30 minutes).

    • Visually inspect each sample for signs of precipitation or cloudiness. A clear solution indicates that the compound is soluble under those conditions.

    • Record your observations in a table similar to the template provided (Table 2). This systematic approach helps identify the optimal formulation with the lowest necessary co-solvent concentration.[4]

References

4-tert-Butyl-2-methylthiazole degradation pathways and stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-tert-Butyl-2-methylthiazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and stability of this compound. The information is targeted towards researchers, scientists, and professionals in drug development. Note that where direct experimental data for this compound is not available, information from analogous thiazole derivatives and tert-butyl containing compounds has been utilized to provide guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), high temperatures (thermal degradation), acidic or basic conditions (hydrolysis), and oxidizing agents (oxidative degradation). The thiazole ring, being a heterocyclic aromatic compound, can be susceptible to breakdown under these stress conditions.[1][2]

Q2: What are the typical signs of degradation in my samples containing this compound?

A2: Visual indicators of degradation can include a change in the color or clarity of a solution, or the discoloration of a solid sample.[1] Analytically, you may observe a decrease in the concentration of the parent compound, the appearance of new peaks in your chromatograms (e.g., by HPLC), or shifts in spectroscopic profiles (e.g., UV-Vis, NMR).[1]

Q3: How can I prevent the photodegradation of this compound?

A3: To prevent photodegradation, it is crucial to limit light exposure by storing and handling samples in amber-colored vials or by wrapping containers in aluminum foil.[1] In formulations, the inclusion of UV absorbers or singlet oxygen quenchers can offer protection.[1] For solutions, purging with an inert gas such as nitrogen or argon can minimize photo-oxidative degradation pathways.[1]

Q4: What are the likely degradation pathways for this compound under photolytic conditions?

A4: While specific pathways for this compound are not extensively documented, related thiazole-containing compounds have been shown to react with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation.[3] This can lead to an unstable endoperoxide that rearranges to form various degradation products.[3] The presence of dissolved oxygen can facilitate photo-oxidation.[1]

Q5: What conditions are typically used for forced degradation studies of thiazole derivatives?

A5: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways.[2][4] Typical conditions involve exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress.[2][4] The goal is to achieve a limited degradation of approximately 5-20%.[5][6]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Problem: You observe unexpected peaks in the HPLC chromatogram of your this compound sample, suggesting the presence of impurities or degradation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation Review your sample handling and storage procedures. Ensure samples are protected from light, stored at an appropriate temperature, and used within their stability window. Consider performing a forced degradation study to identify potential degradation products.
Contaminated Solvents or Reagents Use high-purity, HPLC-grade solvents and fresh reagents. Filter all solvents and solutions before use.
Column Bleed Ensure the column is properly conditioned and operated within its recommended pH and temperature range.
Excipient Interaction If working with a formulation, investigate potential interactions between this compound and the excipients.[7]
Issue 2: Poor Recovery of this compound

Problem: You are experiencing low recovery of your compound during extraction or after storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Adsorption to Surfaces Use silanized glassware or polypropylene containers to minimize adsorption.
Volatility of the Compound Ensure that evaporation steps are carried out at a controlled temperature and pressure to prevent loss of the compound.
Degradation As with the appearance of unexpected peaks, review all potential degradation factors (light, heat, pH, oxidation) and take appropriate preventative measures.

Experimental Protocols

Forced Degradation Studies

The following protocols are adapted from established methods for thiazole derivatives and can be applied to this compound.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile. This stock solution will be used for all stress studies.[2]

2. Stress Conditions:

Stress Condition Protocol
Acidic Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.[2]
Basic Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.[2]
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.[2]
Thermal Degradation Place a solid sample of this compound in an oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase for analysis.[2]
Photolytic Degradation Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to a light source in a photostability chamber. The exposure should comply with ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark under the same conditions.[2]

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water and UV detection is a common starting point.[2] The method must be validated to ensure it can separate the parent compound from any degradation products.[2]

Data Presentation

The following table summarizes hypothetical degradation data for this compound based on studies of analogous compounds under forced degradation conditions.

Table 1: Summary of Forced Degradation Studies

Stress Condition Conditions % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
Acidic Hydrolysis0.1 N HCl, 80°C, 24h12%2
Basic Hydrolysis0.1 N NaOH, 80°C, 24h18%3
Oxidative Degradation3% H₂O₂, RT, 24h25%4
Thermal Degradation105°C, 48h8%1
Photolytic DegradationICH Q1B15%2

Visualizations

experimental_workflow Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Hydrolysis (0.1N HCl, 80°C) stock_solution->acid Expose to stress base Basic Hydrolysis (0.1N NaOH, 80°C) stock_solution->base Expose to stress oxidation Oxidative Degradation (3% H2O2, RT) stock_solution->oxidation Expose to stress thermal Thermal Degradation (105°C) stock_solution->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock_solution->photo Expose to stress neutralize_dilute Neutralize and/or Dilute Stressed Samples acid->neutralize_dilute base->neutralize_dilute oxidation->neutralize_dilute thermal->neutralize_dilute photo->neutralize_dilute hplc_analysis HPLC Analysis (Stability-Indicating Method) neutralize_dilute->hplc_analysis characterization Characterize Degradation Products (LC-MS/MS, NMR) hplc_analysis->characterization

Caption: Experimental workflow for forced degradation studies.

degradation_pathway Hypothetical Photodegradation Pathway parent This compound endoperoxide Unstable Endoperoxide Intermediate parent->endoperoxide + ¹O₂ [4+2] Cycloaddition singlet_oxygen Singlet Oxygen (¹O₂) light Light (UV/Vis) light->parent rearrangement Rearrangement endoperoxide->rearrangement deg_prod_1 Degradation Product 1 rearrangement->deg_prod_1 deg_prod_2 Degradation Product 2 rearrangement->deg_prod_2

Caption: Hypothetical photodegradation pathway of this compound.

References

Troubleshooting 4-tert-Butyl-2-methylthiazole synthesis reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-tert-Butyl-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis. This robust reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, the reactants are 1-bromo-3,3-dimethyl-2-butanone and thioacetamide. While the Hantzsch synthesis is generally high-yielding, the sterically demanding tert-butyl group can influence the reaction pathway, potentially leading to the formation of undesired side products.[3][4] This guide will address these specific challenges in a comprehensive question-and-answer format.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during the synthesis of this compound.

FAQ 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to the formation of competing side products.

Potential Cause 1: Incomplete Reaction

The steric hindrance imposed by the tert-butyl group on the 1-bromo-3,3-dimethyl-2-butanone may slow down the reaction rate compared to less hindered α-haloketones.

  • Troubleshooting:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, extend the reflux period.

    • Optimize Temperature: While refluxing in a suitable solvent like ethanol is common, ensure the temperature is optimal for the reaction to proceed to completion without degrading the reactants or products.[5]

    • Equivalent Stoichiometry: Ensure accurate measurement of a 1:1 molar ratio of the α-haloketone and thioacetamide. An excess of one reagent is not always beneficial and can complicate purification.[6]

Potential Cause 2: Formation of Side Products

Several side reactions can compete with the desired thiazole formation, consuming the starting materials and reducing the overall yield. These are discussed in detail in the following FAQs.

FAQ 2: I've isolated a byproduct with a similar mass to my product, but it lacks the characteristic thiazole NMR signals. What could it be?

A likely candidate for such a byproduct is 4-tert-Butyl-2-methyloxazole .

Mechanism of Formation:

This side product can arise if the thioacetamide starting material has been partially hydrolyzed to acetamide, or if water is present in the reaction mixture, leading to in-situ hydrolysis. Acetamide can then react with the 1-bromo-3,3-dimethyl-2-butanone in a similar condensation reaction to form the oxazole ring instead of the thiazole.[7]

Visualizing the Competing Reactions:

G Thioacetamide Thioacetamide Thiazole This compound (Desired Product) Thioacetamide->Thiazole Hantzsch Synthesis Acetamide Acetamide (from hydrolysis) Thioacetamide->Acetamide Hydrolysis (H2O) Haloketone 1-bromo-3,3-dimethyl-2-butanone Haloketone->Thiazole Oxazole 4-tert-Butyl-2-methyloxazole (Side Product) Haloketone->Oxazole Acetamide->Oxazole Oxazole Synthesis

Caption: Competing pathways in the synthesis.

Troubleshooting and Prevention:

  • High-Purity Thioacetamide: Use freshly purchased, high-purity thioacetamide.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize water content.

  • Storage of Thioacetamide: Store thioacetamide in a desiccator to prevent moisture absorption.

Identification:

  • GC-MS: The oxazole will have a different retention time and a mass spectrum showing a molecular ion peak corresponding to C8H13NO.

  • NMR Spectroscopy: The proton and carbon NMR spectra will show shifts indicative of an oxazole ring structure, which will differ from the thiazole product.

FAQ 3: My crude product analysis shows an unexpected acidic impurity. What is the likely source?

An acidic impurity could be pivalic acid , formed via the Favorskii rearrangement of the starting α-haloketone.

Mechanism of Formation:

Under basic conditions (which can arise from the basic nature of thioacetamide or if a base is used during workup), 1-bromo-3,3-dimethyl-2-butanone can undergo a Favorskii rearrangement.[2][7] The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile (like hydroxide during an aqueous workup) to yield a carboxylate salt. Subsequent acidification will produce the carboxylic acid.[8]

Visualizing the Favorskii Rearrangement:

G Haloketone 1-bromo-3,3-dimethyl-2-butanone Enolate Enolate Intermediate Haloketone->Enolate Base Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 PivalicAcid Pivalic Acid (Side Product) Cyclopropanone->PivalicAcid Nucleophilic attack (e.g., OH-) & Ring Opening

References

Optimization of reaction conditions for 4-tert-Butyl-2-methylthiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-tert-Butyl-2-methylthiazole

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound. The primary synthetic route discussed is the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][3] For the synthesis of this compound, the specific reactants are 3-bromo-4,4-dimethyl-2-pentanone and thioacetamide.

Q2: Why is the Hantzsch synthesis preferred for this type of compound?

A2: The Hantzsch synthesis is favored because it is generally high-yielding, straightforward to perform, and utilizes readily available starting materials.[1][3] The formation of the stable, aromatic thiazole ring is a strong thermodynamic driving force for the reaction.[3]

Q3: What are the key reaction parameters to control for optimal yield and purity?

A3: The critical parameters to optimize are temperature, solvent, reaction time, and the stoichiometry of the reactants. Heating is typically required to overcome the activation energy for the various intermediates.[3] The choice of solvent can influence reaction rate and solubility of reactants and products.

Q4: Can I use a catalyst to improve the reaction?

A4: While the traditional Hantzsch synthesis often proceeds without a catalyst, various catalysts can be employed to improve yields and reaction times under greener conditions. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot Hantzsch syntheses.[2]

Q5: How is the final product typically isolated and purified?

A5: The thiazole product is often poorly soluble in the reaction mixture, especially after neutralization or addition of a more polar solvent like water.[1][3] This allows for straightforward isolation by precipitation and filtration.[1][3] Further purification can be achieved through recrystallization or column chromatography if necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Impure Starting Materials: The α-haloketone (3-bromo-4,4-dimethyl-2-pentanone) may have degraded. Thioacetamide can also be of poor quality.1. Verify the purity of starting materials using NMR or other analytical techniques. Purify the α-haloketone by distillation if necessary. Use fresh, high-purity thioacetamide.
2. Incorrect Stoichiometry: An improper molar ratio of reactants can limit the yield.2. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioacetamide to ensure the complete consumption of the more expensive α-haloketone.[3]
3. Sub-optimal Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures.3. Optimize the reaction temperature. Start with refluxing in a solvent like ethanol or methanol. Monitor the reaction progress by TLC.[1]
Formation of Multiple Products / Impurities 1. Side Reactions: The α-haloketone can undergo self-condensation or other side reactions.1. Control the reaction temperature carefully. Ensure slow addition of the α-haloketone to the thioacetamide solution.
2. Incorrect pH during Workup: The pH during product isolation can affect purity.2. Neutralize the reaction mixture carefully. A basic solution (e.g., 5% Na₂CO₃ or an ammonium hydroxide solution) is often used to neutralize the HBr formed and facilitate product precipitation.[1][4]
Reaction Stalls / Does Not Go to Completion 1. Insufficient Heating/Reaction Time: The reaction may require more energy or time to complete.1. Increase the reflux time and monitor the disappearance of the limiting reactant by TLC. A typical reaction time can be anywhere from 30 minutes to several hours.[1][5]
2. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction.2. Experiment with different polar protic solvents such as methanol, ethanol, or even water.[1][5] Ethanol is a common and effective choice.
Difficulty in Product Isolation 1. Product is Soluble in the Workup Solvent: The thiazole may have some solubility in the final reaction mixture.1. After neutralization, pour the reaction mixture into a larger volume of cold water to induce precipitation.[3] If an emulsion forms, add more ice and water.[5]
2. Oily Product Formation: The product may separate as an oil instead of a solid, making filtration difficult.2. If an oil forms, attempt to crystallize it by scratching the inside of the flask or by adding a seed crystal. Alternatively, extract the product with a suitable organic solvent (like ether or ethyl acetate), dry the organic layer, and evaporate the solvent.[5] The resulting crude product can then be purified.

Experimental Protocols & Data

Optimized Hantzsch Synthesis Protocol

This protocol is a generalized procedure based on standard Hantzsch syntheses.[1][5]

Reactants:

  • 3-bromo-4,4-dimethyl-2-pentanone

  • Thioacetamide

  • Ethanol (or Methanol)

  • 5% Sodium Carbonate Solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.2 equivalents) in ethanol (5-10 mL per gram of thioacetamide).

  • Begin stirring the solution.

  • Add 3-bromo-4,4-dimethyl-2-pentanone (1.0 equivalent) to the flask. The addition can be done at once or dropwise.

  • Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting ketone), remove the flask from the heat and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the reaction volume) to neutralize the acid formed and precipitate the product.[1]

  • Stir the resulting suspension for 15-20 minutes.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Allow the product to air dry or dry in a vacuum oven.

  • Determine the yield and characterize the final product (e.g., via melting point and NMR spectroscopy).

Table of Optimized Reaction Conditions
ParameterConditionRationale / Expected Outcome
Solvent EthanolGood solubility for reactants, suitable boiling point for reaction.[1]
Temperature 80°C (Reflux)Provides sufficient energy for cyclization without significant side product formation.[3]
Reactant Ratio 1.0 eq. α-haloketone : 1.2 eq. ThioacetamideA slight excess of thioacetamide ensures complete conversion of the ketone.[3]
Reaction Time 1-3 hoursTypically sufficient for complete reaction; should be monitored by TLC.
Workup Precipitation in Na₂CO₃ (aq)Neutralizes acidic byproducts and promotes precipitation of the thiazole product.[1]
Expected Yield >80%The Hantzsch synthesis is generally a high-yielding reaction.[1]

Visualized Workflows and Logic

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis of this compound.

G reagents 1. Reagent Preparation - Thioacetamide - 3-bromo-4,4-dimethyl-2-pentanone - Ethanol reaction 2. Reaction Setup - Combine reactants in flask - Heat to reflux (80°C) reagents->reaction monitor 3. Monitor Progress - Thin Layer Chromatography (TLC) reaction->monitor workup 4. Workup - Cool to RT - Precipitate in Na2CO3(aq) monitor->workup Reaction Complete isolate 5. Isolation - Vacuum Filtration - Wash with H2O workup->isolate analysis 6. Analysis - Determine Yield - Melting Point, NMR, etc. isolate->analysis

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common issues encountered during the synthesis.

G start Problem Encountered low_yield Low / No Yield? start->low_yield impurities Impure Product? start->impurities low_yield->impurities No check_reagents Verify Purity & Stoichiometry of Starting Materials low_yield->check_reagents Yes recrystallize Recrystallize or use Column Chromatography impurities->recrystallize Yes optimize_temp Optimize Temperature & Reaction Time check_reagents->optimize_temp check_workup Review Workup & Isolation Procedure optimize_temp->check_workup check_temp Check for Overheating (Side Reactions) recrystallize->check_temp check_ph Verify pH During Neutralization Step check_temp->check_ph

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: A Guide to Preventing Degradation of 4-tert-Butyl-2-methylthiazole During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This resource offers a comprehensive overview of the stability profile of 4-tert-Butyl-2-methylthiazole, potential degradation pathways, and proactive measures to maintain its purity. By integrating field-proven insights with established scientific principles, this guide serves as an essential tool for any laboratory handling this compound.

Understanding the Stability of this compound

This compound, a key building block in various research applications, possesses a thiazole ring that, while aromatic, is susceptible to degradation under specific environmental conditions. A thorough understanding of its chemical vulnerabilities is paramount for ensuring experimental reproducibility and the validity of research outcomes. The primary degradation pathways of concern include:

  • Oxidation: The thiazole ring can be susceptible to oxidative cleavage, particularly in the presence of atmospheric oxygen or other oxidizing agents.

  • Hydrolysis: Exposure to strong acidic or basic conditions can lead to the hydrolytic cleavage of the thiazole ring.

  • Photodegradation: Like many heterocyclic compounds, this compound can be sensitive to light, which can catalyze degradation reactions.

This guide provides a structured approach to mitigating these risks through a series of frequently asked questions, troubleshooting protocols, and detailed experimental procedures.

Troubleshooting Guide & FAQs

This section directly addresses common challenges and questions related to the storage and handling of this compound.

Initial Assessment and Quality Control

Q1: My newly received this compound is a pale yellow liquid. Is this acceptable?

A: Yes, this compound is typically a colorless to pale yellow liquid. However, any significant deviation, such as a dark brown coloration or the formation of precipitates, warrants a purity reassessment before use.

Q2: I've noticed a change in the odor of my stored compound. What does this signify?

A: A pronounced change in odor is a strong indicator of chemical degradation. The breakdown of the thiazole moiety can produce volatile byproducts with distinct smells. If this is observed, the purity of the compound should be verified analytically.

Optimal Storage and Handling

Q3: What are the definitive storage conditions to ensure the long-term stability of this compound?

A: For optimal long-term stability, the compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C in a dry environment.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Utilize an amber or opaque vial to protect against photodegradation.

  • Container: Ensure the container is tightly sealed to prevent moisture ingress.

Q4: What are the consequences of storing this compound on the lab bench?

A: Lab bench storage exposes the compound to ambient light, atmospheric oxygen, and temperature fluctuations, all of which can accelerate degradation. This practice is strongly discouraged for anything beyond immediate, short-term use.

Q5: What is the best practice for aliquoting the compound?

A: To maintain purity, aliquotting should be performed under an inert atmosphere. Use clean, dry glassware and immediately flush the headspace of both the source container and the new aliquot with an inert gas before sealing.

Q6: Are there any chemical incompatibilities I should be aware of?

A: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate degradation. For solution preparation, use high-purity, anhydrous solvents, especially if your application is sensitive to water.

Verification of Compound Integrity

Q7: I suspect my sample has degraded. How can I definitively determine its purity?

A: Analytical chemistry provides the most reliable methods for assessing purity:

  • High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method is ideal for separating and quantifying the parent compound from any degradation products.

  • Gas Chromatography (GC): Useful for identifying and quantifying volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR offers highly accurate purity determination against a certified internal standard.

Experimental Protocols

The following protocols are provided to enable rigorous stability assessment of this compound in your own laboratory.

Protocol 1: Forced Degradation Study

Forced degradation studies are critical for elucidating potential degradation pathways and developing stability-indicating analytical methods.[1][2][3]

Objective: To systematically assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile and Water

  • Amber HPLC vials

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute for HPLC analysis.

  • Thermal Degradation: Store a solid sample at 70°C for 48 hours. Prepare a solution of the stressed material for HPLC analysis.

  • Photodegradation: In a photostability chamber, expose a solution of the compound to light as per ICH Q1B guidelines. Analyze against a dark control.

Analysis: Utilize a validated stability-indicating HPLC method to analyze the stressed samples against a control, identifying and quantifying any degradation products.

Protocol 2: Purity Determination by Quantitative NMR (qNMR)

qNMR is a powerful technique for the direct measurement of compound purity.[4]

Objective: To obtain an accurate, quantitative measure of the purity of a this compound sample.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., Chloroform-d)

  • NMR Spectrometer (≥400 MHz)

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh a molar equivalent of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 * T₁) and a 90° pulse angle.

    • Ensure a signal-to-noise ratio of at least 250:1 for accurate integration.[5]

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the standard qNMR equation: Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std (where I=integral, N=number of protons, MW=molecular weight, m=mass, P=purity).

Visualized Workflows and Key Concepts

Logical Workflow for Stability Assessment

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Analytical Verification cluster_3 Outcome A Receive/Retrieve Sample B Visual Inspection (Color, Clarity) A->B C Olfactory Check (Odor Change) B->C D Suspicion of Degradation? C->D E Perform Purity Analysis (HPLC, GC, or qNMR) D->E Yes G Purity Confirmed: Proceed with Experiment D->G No F Forced Degradation Study (Optional, for method development) E->F Inform Method E->G Purity > Specification H Degradation Confirmed: Quarantine/Dispose of Sample E->H Purity < Specification

Caption: A logical workflow for the stability assessment of this compound.

Pillars of Compound Stability

G Storage Optimal Storage Temperature (Cool, 2-8°C) Atmosphere (Inert Gas) Light (Protect) Container (Tightly Sealed) Compound Stable 4-tert-Butyl-2- methylthiazole Storage->Compound Handling Proper Handling Inert Atmosphere Aliquoting Solvent Choice (Anhydrous, High-Purity) Reagent Compatibility (Avoid Strong Oxidizers/Acids/Bases) Handling->Compound Monitoring Regular Monitoring Visual Inspection Periodic Purity Checks (e.g., HPLC) Monitoring->Compound

Caption: The three core principles for maintaining the chemical integrity of this compound.

Summary of Recommended Storage and Purity Analysis Parameters

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize the kinetics of degradation reactions.
Storage Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidative degradation.
Light Exposure Store in amber or opaque containersTo inhibit photodegradation pathways.
Primary Purity Assay Quantitative NMR (qNMR)Provides a direct and highly accurate measure of purity.
Routine Purity Check Stability-Indicating HPLCEffective for monitoring purity and detecting degradation products over time.

By adhering to these guidelines, researchers can confidently ensure the stability and purity of this compound, thereby enhancing the reliability and quality of their scientific work.

References

Common impurities in 4-tert-Butyl-2-methylthiazole and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-tert-Butyl-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues related to product purity. The following question-and-answer section addresses specific challenges you may encounter during your experiments, focusing on the identification and removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound and where do they originate?

A1: The impurity profile of this compound is almost entirely dependent on its synthetic route. The most common industrial method is a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] For this compound, this reaction specifically uses 1-halo-3,3-dimethyl-2-butanone (also known as chloropinacoline or bromopinacoline) and thioacetamide .

Therefore, the common impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are residual starting materials due to incomplete reaction.

    • Thioacetamide: A crystalline solid with good solubility in polar solvents.

    • 1-halo-3,3-dimethyl-2-butanone: A volatile and reactive liquid. Its reactivity makes it a potent lachrymator.

  • Synthesis Byproducts: These arise from side reactions occurring during the synthesis.

    • α,α-Dihaloketones: The synthesis of the α-haloketone starting material can sometimes yield di-halogenated byproducts.[3] These can lead to the formation of undesired substituted thiazoles.

    • Self-Condensation Products: The α-haloketone can undergo self-condensation under certain conditions, leading to complex higher molecular weight impurities.

  • Solvent and Reagent Residues:

    • Residual Solvents: Alcohols like ethanol or methanol are common solvents for the Hantzsch synthesis and can be present in the final product if not adequately removed.[1]

    • Base/Acid Residues: If a base is used to neutralize the initially formed thiazolium salt, residual salts may be present.[1]

The following diagram illustrates the origin of these impurities from the primary synthetic pathway.

cluster_reactants Starting Materials cluster_synthesis Hantzsch Synthesis cluster_products Crude Product Mixture SM1 1-Halo-3,3-dimethyl-2-butanone Reaction Condensation Reaction SM1->Reaction Imp3 Byproducts (e.g., from dihaloketones) SM1->Imp3 Side Reactions SM2 Thioacetamide SM2->Reaction Product This compound Reaction->Product Imp1 Unreacted SM1 Reaction->Imp1 Incomplete Reaction Imp2 Unreacted SM2 Reaction->Imp2 Incomplete Reaction Imp4 Residual Solvent Reaction->Imp4

Caption: Origin of impurities in the synthesis of this compound.

Q2: My crude this compound sample is a dark-colored oil. How can I purify it to a colorless or pale yellow liquid?

A2: Dark coloration typically indicates the presence of polymeric byproducts or degradation products. For a thermally stable liquid like this compound, fractional distillation under reduced pressure is the most effective and scalable purification method.[4][5]

Causality: This technique separates compounds based on differences in their boiling points. The target product has a specific boiling point at a given pressure, while unreacted starting materials are often more volatile (lower boiling point) and polymeric byproducts are significantly less volatile (higher boiling point). By carefully controlling the temperature and pressure, you can selectively distill and collect the pure product.

Experimental Protocol: Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column. A short path distillation head is also suitable.

    • Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume).

    • Ensure all glass joints are properly sealed with a suitable vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge (manometer).

  • Procedure:

    • Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Begin stirring (if using a stir bar) and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Fraction Collection:

      • Fore-run: Collect the first fraction that comes over at a lower temperature. This will contain residual solvents and more volatile impurities.

      • Main Fraction: As the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask. Collect the main fraction of pure this compound.

      • Residue: Stop the distillation when the temperature starts to rise again or when only a dark, viscous residue remains in the distillation flask. Do not distill to dryness to avoid potential decomposition of the residue.

    • Cool the system, then slowly and carefully release the vacuum before disassembling the apparatus.

Parameter Value / Observation Rationale
Boiling Point ~85-88 °C at 20 mmHg (Predicted)The boiling point is pressure-dependent. Operating under vacuum prevents thermal degradation at high temperatures.
Fore-run Fraction Lower boiling pointContains volatile impurities like residual solvents and unreacted 1-halo-3,3-dimethyl-2-butanone.
Main Product Clear, colorless to pale yellow liquidThe target compound, this compound.
Distillation Residue Dark, high-boiling viscous oil/tarContains less volatile impurities, byproducts, and polymeric materials.
Q3: Distillation is not providing the required purity. What other methods can I use, especially for removing closely-related structural isomers or byproducts?

A3: When distillation is insufficient, typically due to impurities with very similar boiling points, column chromatography is the recommended alternative.[6] This technique separates compounds based on their differential adsorption to a stationary phase.

Causality: this compound is a moderately polar compound due to the nitrogen and sulfur heteroatoms. Impurities will have different polarities. For example, unreacted thioacetamide is significantly more polar, while non-polar byproducts will be less polar. By using a suitable solvent system (eluent), you can selectively elute the compounds from a silica gel column at different rates.

Experimental Protocol: Column Chromatography Purification

  • Stationary Phase Selection:

    • Standard silica gel (60 Å, 230-400 mesh) is the most common choice.

  • Eluent System Selection (TLC First):

    • Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).

    • Spot the crude mixture on a TLC plate and develop it in various solvent systems. A good system will give the product a Retention Factor (Rf) of 0.2-0.4 .

    • Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane. A common starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.

  • Column Packing and Loading:

    • Pack the column with silica gel using the chosen eluent system (wet slurry packing is recommended).

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column (dry loading). This prevents band broadening.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Start Crude Product TLC 1. TLC Analysis (Determine Rf and eluent) Start->TLC Column 2. Column Chromatography (Silica Gel) TLC->Column Elute 3. Elute with Hexane/Ethyl Acetate Gradient Column->Elute Fractions 4. Collect Fractions Elute->Fractions TLC_Monitor 5. Monitor Fractions by TLC Fractions->TLC_Monitor Combine 6. Combine Pure Fractions TLC_Monitor->Combine Evap 7. Solvent Evaporation (Rotary Evaporator) Combine->Evap End Pure Product Evap->End

Caption: Workflow for purification by column chromatography.

Q4: How can I confirm the purity of my final product and identify any remaining impurities?

A4: A combination of analytical techniques is necessary for comprehensive purity assessment. The primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing the purity of volatile compounds like this compound.[7]

    • Expertise: GC separates the components of the mixture in time, and the Mass Spectrometer provides a mass spectrum for each component, allowing for identification by comparing the fragmentation pattern to a library (e.g., NIST). The area of each peak in the chromatogram is proportional to the concentration of the component, allowing for a quantitative purity assessment (e.g., "% area purity").

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Expertise: ¹H NMR provides structural confirmation of the main product. The presence of unexpected signals indicates impurities. By integrating the peaks of the product and the impurities, and adding a known amount of an internal standard, you can perform a quantitative NMR (qNMR) analysis to determine the absolute purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Expertise: While GC-MS is often preferred for this compound, a well-developed HPLC method can also be used as a stability-indicating assay to track the formation of non-volatile degradation products over time.[8]

Technique Information Provided Best For Identifying
GC-MS Purity (% area), identification of volatile impurities.Unreacted starting materials, solvents, volatile byproducts.
¹H NMR Structural confirmation, identification of impurities with protons, quantitative purity (qNMR).Structurally related isomers, non-volatile impurities.
HPLC-UV/DAD Purity (% area), quantification, stability indication.Non-volatile impurities, degradation products from stability studies.
Q5: My product seems pure initially but develops impurities over time. What degradation pathways should I be aware of?

A5: Thiazole rings are generally stable, but can be susceptible to degradation under harsh conditions (strong acid/base, high heat, or UV light), a process known as forced degradation.[9][10] Understanding these pathways is crucial for establishing appropriate storage conditions and shelf-life.

  • Hydrolytic Degradation: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to hydrolysis of the thiazole ring, although it is generally resistant.

  • Oxidative Degradation: The sulfur atom in the thiazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents (e.g., hydrogen peroxide), potentially forming S-oxides or other related species.[8]

  • Photolytic Degradation: Exposure to high-intensity UV light can induce photochemical reactions, leading to decomposition. Photostability testing is recommended by ICH guidelines for drug substances.[9]

Trustworthiness & Best Practices: To ensure the long-term stability of this compound, it should be stored in a well-sealed, airtight container (preferably amber glass to protect from light) under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (refrigerated).

References

Technical Support Center: Scaling Up the Synthesis of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-tert-Butyl-2-methylthiazole. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, the specific reactants are 1-bromo-3,3-dimethyl-2-butanone and thioacetamide.

Q2: What are the critical parameters to control during the scale-up of the Hantzsch synthesis for this molecule?

A2: Key parameters to control during scale-up include:

  • Temperature: The reaction is often exothermic, and maintaining a consistent temperature is crucial to prevent side reactions.

  • Reagent Purity: The purity of both 1-bromo-3,3-dimethyl-2-butanone and thioacetamide is critical for achieving high yields and minimizing impurities.

  • Stoichiometry: Precise control of the molar ratios of the reactants is important.

  • Solvent Selection: The choice of solvent can significantly impact reaction rate and product isolation.

  • Mixing: Efficient mixing is essential, especially on a larger scale, to ensure homogeneity and consistent reaction progress.

Q3: What are the potential side reactions to be aware of?

A3: With a sterically hindered ketone like 1-bromo-3,3-dimethyl-2-butanone, potential side reactions include the formation of oxazoles if the thioacetamide is contaminated with acetamide, and potential dimerization or polymerization of the reactants under certain conditions. Incomplete reaction due to steric hindrance is also a possibility.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What is the recommended method for purifying the final product?

A5: Vacuum distillation is a common and effective method for purifying this compound, as it is expected to be a liquid with a relatively high boiling point.[5][6] Recrystallization is generally not suitable for this compound unless a solid derivative is formed.

Experimental Protocols

Part A: Synthesis of 1-bromo-3,3-dimethyl-2-butanone (α-Bromo Pinacolone)

This protocol is adapted from established procedures for the α-bromination of ketones.[7][8]

Materials:

  • 3,3-dimethyl-2-butanone (Pinacolone)

  • Bromine (Br₂)

  • Methanol (anhydrous)

  • Diethyl ether

  • 10% aqueous Potassium Carbonate (K₂CO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel, dissolve 3,3-dimethyl-2-butanone (1.00 mole) in anhydrous methanol.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add bromine (1.00 mole) from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 10 °C until the red color of the bromine fades.

  • Add water to the reaction mixture and stir overnight at room temperature.

  • Add more water and extract the product with diethyl ether.

  • Combine the ether layers and wash with 10% aqueous potassium carbonate solution, followed by water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1-bromo-3,3-dimethyl-2-butanone by vacuum distillation.

Part B: Preparation of Thioacetamide

This protocol describes the synthesis of thioacetamide from acetamide.[9][10][11]

Materials:

  • Acetamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Benzene or Toluene (dry)

  • Saturated ammonium bicarbonate solution

  • 95% Ethanol

Procedure:

  • In a round-bottom flask, combine acetamide and phosphorus pentasulfide.

  • Add dry benzene or toluene as a solvent.

  • Heat the mixture under reflux with stirring. The reaction is exothermic and should be controlled.

  • After the reaction is complete (typically a few hours), cool the mixture.

  • Carefully neutralize the mixture to a pH of 3-4 with a saturated ammonium bicarbonate solution.

  • Filter the resulting solid.

  • Recrystallize the crude thioacetamide from 95% ethanol to obtain a purified product.

Part C: Hantzsch Synthesis of this compound

This is a general protocol that should be optimized for scale-up.

Materials:

  • 1-bromo-3,3-dimethyl-2-butanone

  • Thioacetamide

  • Ethanol or Methanol

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve thioacetamide (1.1 equivalents) in ethanol or methanol.

  • To this solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) portion-wise, while monitoring the temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
1-bromo-3,3-dimethyl-2-butanoneC₆H₁₁BrO179.055469-26-1[12]
ThioacetamideC₂H₅NS75.1362-55-5[11]
This compoundC₈H₁₃NS155.2615679-11-5

Table 2: Typical Reaction Conditions for Hantzsch Thiazole Synthesis

ParameterConditionNotes
Solvent Ethanol, MethanolChoice of solvent can affect reaction rate and work-up.
Temperature Reflux (60-80 °C)Monitor for exotherms, especially during scale-up.
Reaction Time 2 - 12 hoursMonitor by TLC to determine completion.
Base NaHCO₃, Na₂CO₃, PyridineUsed during work-up to neutralize acid formed.

Table 3: Spectroscopic Data for this compound (Predicted)

Technique Expected Values
¹H NMR (CDCl₃) δ (ppm): ~1.3 (s, 9H, t-Bu), ~2.6 (s, 3H, CH₃), ~6.7 (s, 1H, thiazole-H)
¹³C NMR (CDCl₃) δ (ppm): ~20 (CH₃), ~30 (C(CH₃)₃), ~34 (C(CH₃)₃), ~110 (thiazole-C5), ~150 (thiazole-C4), ~165 (thiazole-C2)
Mass Spec (EI) m/z (%): 155 (M⁺), 140 (M-CH₃)⁺, 99 (M-C₄H₈)⁺
IR (neat) ν (cm⁻¹): ~2960 (C-H stretch), ~1540 (C=N stretch), ~1460 (C=C stretch)

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Yield Impure starting materialsPurify 1-bromo-3,3-dimethyl-2-butanone by vacuum distillation and thioacetamide by recrystallization.
Incorrect reaction temperatureOptimize the reaction temperature. Start with gentle heating and monitor the reaction progress.
Incomplete reactionIncrease reaction time or temperature. Ensure efficient stirring.
Steric hindranceConsider using a less hindered base or a higher boiling point solvent to drive the reaction to completion.
Formation of Multiple Products (observed on TLC) Side reactionsEnsure the purity of thioacetamide to avoid oxazole formation. Control temperature to minimize polymerization.
Isomer formationWhile less common for this specific synthesis, confirm the structure of the product using spectroscopic methods.
Difficulty in Product Isolation Product is soluble in the aqueous layerPerform multiple extractions with a suitable organic solvent.
Emulsion formation during work-upAdd brine to the aqueous layer to break the emulsion.
Product is Difficult to Purify Co-distillation with impuritiesUse fractional vacuum distillation for better separation.
Thermal decomposition during distillationUse a high-vacuum pump to lower the boiling point and minimize decomposition.[5][6]

Visualizations

Hantzsch_Synthesis_Workflow cluster_prep Starting Material Preparation cluster_reaction Hantzsch Reaction cluster_purification Purification Pinacolone 3,3-dimethyl-2-butanone AlphaBromo 1-bromo-3,3-dimethyl-2-butanone Pinacolone->AlphaBromo Bromination Bromine Bromine Bromine->AlphaBromo ReactionMix Reaction Mixture (Ethanol/Methanol) AlphaBromo->ReactionMix Acetamide Acetamide Thioacetamide Thioacetamide Acetamide->Thioacetamide Thionation P4S10 P₄S₁₀ P4S10->Thioacetamide Thioacetamide->ReactionMix Reflux Heat to Reflux ReactionMix->Reflux TLC Monitor by TLC Reflux->TLC Workup Aqueous Work-up (Base) TLC->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying CrudeProduct Crude Product Drying->CrudeProduct VacuumDistillation Vacuum Distillation CrudeProduct->VacuumDistillation PureProduct Pure this compound VacuumDistillation->PureProduct

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch_Mechanism Thioacetamide Thioacetamide (Nucleophile) Intermediate1 S-Alkylation Intermediate Thioacetamide->Intermediate1 SN2 Attack AlphaBromo 1-bromo-3,3-dimethyl-2-butanone (Electrophile) AlphaBromo->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Reaction mechanism for the Hantzsch synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials? Start->CheckPurity CheckPurity->Start Impure OptimizeTemp Optimize Reaction Temperature? CheckPurity->OptimizeTemp Purity OK OptimizeTemp->Start Suboptimal CheckWorkup Review Work-up Procedure? OptimizeTemp->CheckWorkup Optimized CheckWorkup->Start Inefficient PurificationMethod Optimize Purification Method? CheckWorkup->PurificationMethod Work-up OK PurificationMethod->Start Inefficient Success Improved Yield and Purity PurificationMethod->Success Optimized

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Analytical Method Development for 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 4-tert-Butyl-2-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the analysis of this compound?

A1: The primary analytical techniques for the characterization and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred for purity assessment and stability studies, while GC-MS is excellent for identifying volatile impurities and for structural elucidation.

Q2: What are the key physicochemical properties of this compound to consider during method development?

A2: Understanding the physicochemical properties of this compound is crucial for method development. Key properties include its molecular weight (155.26 g/mol ), molecular formula (C8H13NS), and its basic nature due to the thiazole ring.[1] Its predicted logP is around 2.48-3.6, suggesting good solubility in organic solvents.[2] The basicity of the molecule (predicted pKa of the conjugate acid ~3.36) is a critical factor in HPLC method development, particularly for selecting the mobile phase pH to ensure good peak shape.[2]

Q3: How can I assess the purity of a this compound sample?

A3: Purity assessment is typically performed using a stability-indicating HPLC-UV method. A high-purity standard (≥98%) should be used for comparison.[3] The method should be validated to demonstrate specificity, allowing for the separation of the main peak from any potential impurities or degradation products. GC-MS can also be used to identify and quantify volatile impurities.

Troubleshooting Guides

HPLC Method Development

Problem: Poor Peak Shape (Tailing or Fronting) for this compound

  • Possible Cause 1: Secondary Interactions with Residual Silanols on the Column.

    • Solution: The basic nature of the thiazole moiety can lead to interactions with acidic silanol groups on the silica-based stationary phase, causing peak tailing.

      • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the thiazole nitrogen, reducing secondary interactions.

      • Use a High-Purity Silica Column: Modern, end-capped columns have fewer residual silanols.

      • Add a Competing Base: Incorporating a small amount of a competing base like triethylamine (TEA) into the mobile phase can mask the active sites on the stationary phase.

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample can lead to peak fronting.

      • Reduce Injection Volume or Concentration: Dilute the sample or decrease the injection volume. The standard sample concentration in HPLC is typically 1 mg/mL.

  • Possible Cause 3: Inappropriate Solvent for Sample Dissolution.

    • Solution: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.

Problem: Inconsistent Retention Times

  • Possible Cause 1: Fluctuations in Mobile Phase Composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Inconsistent mixing from the pump can cause retention time shifts.

  • Possible Cause 2: Temperature Variations.

    • Solution: Use a column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times.

  • Possible Cause 3: Column Equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

GC-MS Method Development

Problem: No Peak or Very Small Peak for this compound

  • Possible Cause 1: Decomposition in the Injection Port.

    • Solution: Thiazole compounds can sometimes be thermally labile.

      • Lower Injection Port Temperature: Start with a lower injector temperature and gradually increase it to find the optimal temperature that allows for volatilization without degradation.

      • Use a Splitless Injection: This can help transfer more of the analyte to the column, especially for trace analysis.[4]

      • Consider Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a gentle temperature ramp, minimizing thermal decomposition.[5]

  • Possible Cause 2: Improper Column Selection.

    • Solution: A non-polar or mid-polar column is generally suitable for a compound like this compound.

      • Recommended Column: A DB-5ms or similar 5% phenyl-methylpolysiloxane column is a good starting point.[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Assay
  • Instrumentation: HPLC with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with a suitable ratio, for example, 70% A and 30% B, and adjust based on the retention of the analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for maximum absorbance (e.g., 200-400 nm); a wavelength around 254 nm is often a good starting point for aromatic heterocycles.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Protocol 2: GC-MS Method for Impurity Identification
  • Instrumentation: Gas Chromatograph with a Mass Spectrometer

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet: Splitless mode

  • Inlet Temperature: 250 °C (can be optimized)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.1-
Limit of Quantitation (LOQ) (µg/mL) 0.3-

Table 2: Forced Degradation Study of this compound (Hypothetical Data)

Stress Condition% DegradationNumber of Degradants
Acid Hydrolysis (0.1 N HCl, 80°C, 24h) 15.2%2
Base Hydrolysis (0.1 N NaOH, 80°C, 24h) 8.5%1
Oxidative (3% H₂O₂, RT, 24h) 25.8%3
Thermal (105°C, 48h) 5.1%1
Photolytic (ICH Q1B) 2.2%0

Visualizations

HPLC_Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions with Silanols start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Sample Solvent start->cause3 solution1a Lower Mobile Phase pH (e.g., 2.5-3.5) cause1->solution1a solution1b Use High-Purity End-capped Column cause1->solution1b solution1c Add Competing Base (e.g., TEA) cause1->solution1c solution2 Reduce Injection Volume or Concentration cause2->solution2 solution3 Dissolve Sample in Mobile Phase cause3->solution3 GCMS_Troubleshooting_Low_Signal start No/Low Peak Signal in GC-MS check1 Check for Analyte Decomposition start->check1 check2 Verify Column Suitability start->check2 check3 Confirm Instrument Performance start->check3 solution1a Lower Injector Temperature check1->solution1a solution1b Use PTV Inlet if Available check1->solution1b solution2 Use a Mid-Polar Column (e.g., DB-5ms) check2->solution2 solution3 Run System Suitability Test (SST) check3->solution3 Forced_Degradation_Workflow start This compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (HCl) stress_conditions->acid base Base Hydrolysis (NaOH) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradants and Assess Stability analysis->outcome

References

Technical Support Center: Mitigating Toxicity of 4-tert-Butyl-2-methylthiazole in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering toxicity with 4-tert-Butyl-2-methylthiazole in their cell culture experiments. The following information is designed to help you identify the potential causes of cytotoxicity and provide actionable strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with this compound. What are the likely causes?

A1: Unexpected or high levels of cytotoxicity can stem from several factors. Firstly, the intrinsic properties of this compound, like many thiazole derivatives, may induce apoptosis or other forms of cell death. Thiazole compounds have been reported to cause mitochondrial dysfunction and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death[1]. Secondly, experimental parameters can significantly influence the observed toxicity. These include:

  • High Compound Concentration: The concentration of this compound may be in a range that is toxic to your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%)[2][3].

  • Compound Solubility and Precipitation: Poor solubility can lead to the formation of precipitates, which can cause mechanical stress to cells or result in an inaccurate final concentration in the media.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

Q2: What is a reasonable starting concentration range for this compound in our experiments?

A2: For a novel or uncharacterized compound, it is crucial to perform a dose-response experiment over a wide range of concentrations. Based on published data for other substituted thiazole derivatives, a broad starting range of 0.1 µM to 100 µM is recommended. The table below provides a summary of reported IC50 values for various thiazole compounds, which can serve as a general reference.

Q3: How can we mitigate the toxicity of this compound in our cell cultures?

A3: Mitigating toxicity involves optimizing your experimental protocol and potentially co-treating with protective agents. Key strategies include:

  • Optimizing Compound Concentration: Conduct a dose-response study to determine the optimal concentration that achieves the desired biological effect with minimal cytotoxicity.

  • Controlling Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.1%. Always include a vehicle control (media with the same concentration of solvent but without the compound) in your experiments.

  • Improving Compound Solubility: Ensure this compound is fully dissolved in the stock solution. When diluting into your culture medium, pre-warm the medium and add the compound stock dropwise while gently mixing to prevent precipitation.

  • Using Antioxidants: If toxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity. NAC can help replenish intracellular glutathione levels and directly scavenge reactive oxygen species[4].

  • Considering Serum Concentration: Components in fetal bovine serum (FBS) can bind to compounds, reducing their effective concentration and potentially mitigating toxicity. Conversely, in serum-free conditions, cells may be more sensitive to the compound.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
Possible Cause Troubleshooting Action
High sensitivity of the cell line Test the compound on a panel of different cell lines to assess specificity. Review literature for known sensitivities of your cell line.
Solvent toxicity Perform a vehicle control experiment with a range of solvent concentrations to determine the toxicity threshold for your specific cell line. Keep the final solvent concentration below 0.1%.
Compound instability or degradation Prepare fresh stock solutions and working dilutions for each experiment. Assess the stability of the compound in your culture medium over the time course of your experiment.
Contamination of cell culture Regularly test your cell lines for mycoplasma and other microbial contaminants.
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Possible Cause Troubleshooting Action
Inconsistent cell seeding density Optimize and standardize the cell seeding density for your assays. Ensure cells are in the logarithmic growth phase when treated.
Variability in compound preparation Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions. Prepare a large batch of stock solution to be used across multiple experiments.
Edge effects in multi-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation.
Assay interference Some compounds can interfere with the readouts of metabolic assays like MTT. Validate your findings using an orthogonal assay that measures a different cell health parameter (e.g., LDH release for membrane integrity).

Data Presentation

Table 1: Reported Cytotoxic Activities (IC50) of Various Thiazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Thiazole-phthalimide derivativeMCF-70.2[5]
Thiazole-phthalimide derivativeMDA-MB-4680.6[5]
Thiazole-phthalimide derivativePC-120.43[5]
Bis-thiazole derivativeHela0.0006[6]
Bis-thiazole derivativeKF-28 (ovarian cancer)0.006[6]
Phenylthiazolyl derivativeMDA-MB-2313.52[7][8]
Nitrophenylthiazolyl derivativeMDA-MB-2311.21[7][8]
Thiazole derivativeMCF-72.57[9]
Thiazole derivativeHepG27.26[9]

Note: This table provides a general reference. The cytotoxicity of this compound may differ significantly.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.1%).

  • Cell Treatment: Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with N-Acetylcysteine (NAC)

Materials:

  • As per Protocol 1

  • N-acetylcysteine (NAC)

Methodology:

  • Follow steps 1 and 2 of Protocol 1 for cell seeding and compound preparation.

  • NAC Co-treatment: Prepare a working solution of NAC in complete culture medium. A typical starting concentration for NAC is 1-5 mM.

  • Cell Treatment: Treat cells with the various concentrations of this compound in the presence or absence of NAC. Include controls for untreated cells, cells treated with the vehicle alone, and cells treated with NAC alone.

  • Proceed with steps 4-8 of Protocol 1 to assess cell viability. A significant increase in cell viability in the co-treated groups compared to the groups treated with this compound alone would suggest that the toxicity is mediated by oxidative stress.

Mandatory Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Mitigation Strategies Toxicity Unexpected Cytotoxicity with this compound Concentration Optimize Compound Concentration Toxicity->Concentration Solvent Verify Solvent Toxicity Toxicity->Solvent Solubility Check Compound Solubility Toxicity->Solubility Cell_Health Assess Cell Health & Contamination Toxicity->Cell_Health Dose_Response Perform Dose-Response Curve Concentration->Dose_Response Solvent->Dose_Response Solubility->Dose_Response Assay Use Orthogonal Cytotoxicity Assay Cell_Health->Assay Antioxidant Co-treat with Antioxidant (e.g., NAC) Dose_Response->Antioxidant Serum Adjust Serum Concentration Dose_Response->Serum Assay->Antioxidant

Caption: Troubleshooting workflow for mitigating cytotoxicity.

G cluster_0 Cellular Environment cluster_1 Cellular Response cluster_2 Mitigation Point Thiazole This compound ROS Increased Reactive Oxygen Species (ROS) Thiazole->ROS Mitochondria Mitochondrial Dysfunction Thiazole->Mitochondria ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Scavenges

Caption: Potential mechanism of thiazole-induced cytotoxicity and mitigation.

References

Enhancing the stability of 4-tert-Butyl-2-methylthiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-tert-Butyl-2-methylthiazole in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The thiazole ring, while aromatic, possesses reactive sites susceptible to degradation under stress conditions.[1][2][3] Environmental factors such as high temperatures can accelerate chemical reactions leading to degradation, while exposure to UV or visible light can induce photolytic decomposition.[3][4] The pH of the solution is also critical, as both acidic and basic conditions can catalyze hydrolysis of the thiazole ring or substituents.[1][5]

Q2: In which solvents is this compound most stable?

A2: While specific stability data for this compound in a wide range of solvents is not extensively published, thiazole derivatives generally exhibit good stability in common organic solvents such as acetonitrile, methanol, and ethanol at room temperature and protected from light. Aqueous solutions can be more challenging, especially at extreme pH values. For long-term storage, it is advisable to use aprotic organic solvents and store the solution at low temperatures in the dark.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general chemistry of thiazoles, potential degradation pathways for this compound include:

  • Hydrolysis: Under strong acidic or alkaline conditions, the thiazole ring can undergo cleavage.[5]

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, which disrupts the aromaticity and can lead to ring opening.[6][7] The nitrogen atom can also be oxidized to an N-oxide.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to complex reactions, potentially involving singlet oxygen, which can result in cycloaddition and subsequent rearrangement to form degradation products.[4]

Q4: How can I monitor the stability of my this compound solution?

A4: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][8][9] A validated HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its concentration over time. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structure of any degradation products formed.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid decrease in the concentration of this compound in an aqueous solution. The pH of the solution may be too high or too low, leading to hydrolytic degradation.Adjust the pH of the solution to a neutral range (pH 6-8) using an appropriate buffer system.[5] If possible, consider using a co-solvent system with a water-miscible organic solvent like acetonitrile or ethanol to reduce water activity.
Appearance of new peaks in the HPLC chromatogram after storing the solution under ambient light. The compound is likely undergoing photodegradation.Store the solution in amber vials or protect it from light by wrapping the container in aluminum foil.[10][11] Conduct photostability studies according to ICH Q1B guidelines to understand the compound's light sensitivity.[11][12][13]
Degradation is observed even when the solution is stored in the dark at a controlled temperature. The solution may be contaminated with an oxidizing agent, or the solvent itself might be degrading to form reactive species (e.g., peroxides in aged ethers).Use high-purity, freshly opened solvents. Consider purging the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.[3] Avoid using solvents prone to peroxide formation for long-term storage.
Inconsistent stability results between different batches of the same solution. Variability in the preparation of the solution, such as differences in final pH, exposure to light during preparation, or the purity of the starting material.Standardize the solution preparation procedure, ensuring consistent pH, minimal light exposure, and use of high-purity starting materials and solvents. Implement rigorous quality control checks on incoming materials.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various stress conditions, based on typical degradation profiles of thiazole derivatives. This data is intended for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C

pHTime (hours)% Remaining of Initial Concentration
2.02485.2
2.04872.5
7.02499.1
7.04898.5
10.02488.9
10.04878.1

Table 2: Effect of Temperature and Light on the Stability of this compound in Methanol

ConditionTime (days)% Remaining of Initial Concentration
25°C, Dark799.8
25°C, Dark1499.5
40°C, Dark797.3
40°C, Dark1494.8
25°C, Light (ICH Q1B)792.1
25°C, Light (ICH Q1B)1485.4

Table 3: Effect of Oxidizing Agent on the Stability of this compound in Acetonitrile/Water (1:1) at 25°C

ConditionTime (hours)% Remaining of Initial Concentration
Control (No H₂O₂)2499.9
3% H₂O₂689.7
3% H₂O₂1280.5
3% H₂O₂2465.3

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 48 hours.

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 48 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60°C for 48 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Procedure:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 3: Photostability Study (as per ICH Q1B)
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 0.1 mg/mL.

  • Exposure:

    • Place the solution in a chemically inert, transparent container.

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][13]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start StockSol Prepare Stock Solution (1 mg/mL in ACN) Start->StockSol Acid Acidic Hydrolysis (0.1N HCl, 60°C) StockSol->Acid Base Alkaline Hydrolysis (0.1N NaOH, 60°C) StockSol->Base Oxidative Oxidative Stress (3% H2O2, RT) StockSol->Oxidative Thermal Thermal Stress (80°C, Solid State) StockSol->Thermal Photo Photolytic Stress (ICH Q1B) StockSol->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Data Data Analysis & Reporting HPLC->Data Troubleshooting_Logic cluster_conditions Identify Conditions cluster_solutions Potential Solutions Start Degradation Observed Aqueous Aqueous Solution? Start->Aqueous Light Light Exposure? Start->Light Ambient Ambient Storage? Start->Ambient AdjustpH Adjust pH to Neutral Use Co-solvent Aqueous->AdjustpH Yes ProtectLight Use Amber Vials Store in Dark Light->ProtectLight Yes InertAtmosphere Use Fresh Solvents Purge with N2/Ar Ambient->InertAtmosphere Yes

References

Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 4-tert-Butyl-2-methylthiazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological activity of 4-tert-Butyl-2-methylthiazole against structurally similar compounds. Due to a lack of direct experimental data on this compound, this analysis is based on published data for analogous thiazole derivatives. The information presented herein aims to guide future research and drug development efforts by predicting the potential antimicrobial, antifungal, and cytotoxic properties of this compound.

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive molecules.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and antioxidant effects.[2][3][4] The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring.[1][3]

Predicted Biological Activity Profile

Based on the structure-activity relationships of 2,4-disubstituted thiazole derivatives, this compound is predicted to exhibit a range of biological activities. The presence of a lipophilic tert-butyl group at the C4 position may enhance cell membrane permeability, a crucial factor for antimicrobial and cytotoxic effects.[5]

Antimicrobial and Antifungal Activity

Thiazole derivatives are well-documented for their potent antimicrobial and antifungal properties.[4][6][7] The proposed mechanisms of action include the disruption of the bacterial cell wall, inhibition of essential enzymes like DNA gyrase, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][8]

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives against Bacteria

CompoundStructureTest OrganismMIC (µg/mL)Reference
This compound (Predicted) This compoundGram-positive & Gram-negative bacteria--
Phenylthiazole derivative with tert-Butyl moietyPhenylthiazole with tert-ButylStaphylococcus aureus (MRSA)4[9]
Phenylthiazole derivative with tert-Butyl moietyClostridium difficile4[9]
2-Amino-4-tert-butylthiazole derivativeStaphylococcus aureus-[5]
2-Methyl-5-phenylthiazole-4-carboxamideBotrytis cinerea19.6 (EC50)[10]
2-Amino-4-phenylthiazoleCandida albicans-[11]

Table 2: Comparison of Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives against Fungi

CompoundStructureTest OrganismMIC (µg/mL)Reference
This compound (Predicted) This compoundCandida spp., Aspergillus spp.--
Phenylthiazole derivative with tert-Butyl moietyCandida albicans (fluconazole-resistant)4-16[9]
Thiazole-containing triazolePathogenic fungiPotent in vitro activity[12]
2-AcylbenzohydroquinoneCandida krusei2
2-Cyclohexylidenhydrazo-4-phenyl-thiazoleCandida albicans0.4-1.9
Cytotoxicity

The cytotoxic effects of thiazole derivatives against various cancer cell lines have been extensively studied.[2][13] The mechanisms often involve the inhibition of protein kinases, induction of apoptosis, and disruption of mitochondrial function.[3]

Table 3: Comparison of Cytotoxicity (IC50) of Thiazole Derivatives

CompoundStructureCell LineIC50 (µM)Reference
This compound (Predicted) This compoundVarious cancer cell lines--
2-Amino-4-tert-butylthiazole derivativeHuman cancer cell lines-[5]
2-Phenylthiazole-4-carboxamide derivativeHuman neuroblastoma (SKNMC)< 25[14]
2-Phenylthiazole-4-carboxamide derivativeHuman colon cancer (HT-29)1.75[14]
Thiazole derivativeNIH 3T3 cells71.67[15]

Proposed Mechanisms of Action

The biological activities of thiazole derivatives are often attributed to their ability to interfere with crucial cellular pathways in target organisms.

antimicrobial_mechanism Thiazole Thiazole Derivative Membrane Bacterial Cell Membrane Thiazole->Membrane Disruption DNA_Gyrase DNA Gyrase Thiazole->DNA_Gyrase Inhibition ROS Reactive Oxygen Species (ROS) Thiazole->ROS Induction of Oxidative Stress Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA_Gyrase->Cell_Death ROS->Cell_Death

Proposed antimicrobial mechanisms of thiazole derivatives.

The lipophilic nature of many thiazole derivatives facilitates their interaction with and disruption of microbial cell membranes.[3] Furthermore, some derivatives have been shown to inhibit essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[6] Another significant mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[8]

cytotoxicity_mechanism Thiazole Thiazole Derivative Kinase Protein Kinase Thiazole->Kinase Inhibition Mitochondria Mitochondria Thiazole->Mitochondria Disruption Apoptosis Apoptosis Kinase->Apoptosis Caspases Caspases Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis Activation

Proposed cytotoxic mechanisms of thiazole derivatives.

In cancer cells, thiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation.[3] They can also induce apoptosis by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of thiazole derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (no compound).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

mic_workflow A Prepare serial dilutions of test compound C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature C->D E Determine MIC (visual or spectrophotometric) D->E

References

A Comparative Guide to Thiazole Derivatives in Antimicrobial Assays: Spotlight on 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

The relentless rise of antimicrobial resistance (AMR) poses a critical global health threat, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action.[1] In this landscape, heterocyclic compounds, particularly those containing a thiazole nucleus, have emerged as a cornerstone of medicinal chemistry research. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, is a versatile scaffold found in numerous natural products and synthetic drugs, including antimicrobials, antifungals, and anti-HIV agents.[1][2][3] Its unique electronic properties and ability to act as both an electron donor and acceptor contribute to its stability and diverse biological activities.[1]

This guide provides an in-depth comparison of the antimicrobial performance of various thiazole derivatives, with a specific focus on the structural attributes of 4-tert-Butyl-2-methylthiazole. We will delve into structure-activity relationships (SAR), compare experimental data from published literature, and provide a detailed protocol for assessing antimicrobial efficacy.

The Thiazole Core: A Privileged Scaffold in Antimicrobial Drug Design

The thiazole ring is a key pharmacophore due to its amphiphilic character, possessing both hydrophobic and hydrophilic regions.[1] This property is thought to facilitate the permeation of bacterial cell membranes, leading to cytoplasmic leakage and cell death.[1] The biological activity of thiazole derivatives can be extensively modulated by introducing various substituents at the 2, 4, and 5-positions of the ring, making it an ideal template for developing new therapeutic agents.[1][4]

Spotlight on this compound: A Structural Perspective

While direct, extensive antimicrobial data for the specific molecule this compound is not widely published in isolation, we can infer its potential by analyzing its structural components in the context of broader structure-activity relationship (SAR) studies of related, more complex thiazoles.

  • The 4-tert-Butyl Group: The tert-butyl group is a bulky, lipophilic moiety. In medicinal chemistry, its inclusion can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Studies on a series of phenylthiazoles have demonstrated that a tert-butylphenyl component confers potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).[5][6] This group enhances lipophilicity, which may improve membrane penetration. Furthermore, the steric hindrance provided by the tert-butyl group can shield the molecule from metabolic degradation, leading to improved stability and a longer biological half-life.[5][7]

  • The 2-Methyl Group: Substitution at the 2-position of the thiazole ring is critical for its biological activity. The 2-methyl group is a common feature in many synthesized thiazole derivatives that exhibit antimicrobial properties.[8][9] While more complex substitutions at this position, such as amino or heterocyclic groups, are often explored to enhance potency, the methyl group provides a fundamental structural element present in active compounds.

Based on these principles, this compound represents a foundational structure combining lipophilicity and metabolic stability (from the tert-butyl group) with a common substitution pattern (the 2-methyl group). It serves as an excellent starting point for further derivatization to optimize antimicrobial potency.

Comparative Analysis of Thiazole Derivatives

The antimicrobial efficacy of thiazole derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various classes of thiazole derivatives against representative bacterial and fungal strains, as reported in the literature.

Thiazole Derivative ClassRepresentative Compound StructureTest OrganismMIC (µg/mL)Reference
Phenylthiazoles with tert-Butyl Moiety 2-{1-[2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl]ethylidene}hydrazinecarboximidamideS. aureus (MRSA)1.4 - 5.5[6]
Phenylthiazoles with tert-Butyl Moiety Phenylthiazole with aminopyrimidine linker and diaminocyclohexane side chainS. aureus (MRSA USA300)4[7]
Phenylthiazoles with tert-Butyl Moiety Phenylthiazole with hydrazine- and guanidine-containing analoguesS. aureus (MRSA)1.56[5]
2,4-Disubstituted Thiazoles 2,4-disubstituted 1,3-thiazole derivativeS. aureus16.1[2]
2,4-Disubstituted Thiazoles 2,4-disubstituted 1,3-thiazole derivativeE. coli16.1[2]
Heteroaryl Thiazoles Thiazole derivative with sulfonamide moietyB. cereus230 - 700[10]
Bisthiazoles 4',5-bisthiazole derivativeB. subtilis>30.38[11]
Thiazolyl-Coumarins Coumarin-based thiazole derivativeS. aureus & H. influenzaeSignificant Activity[4]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data reveals several key SAR trends for thiazole derivatives:

  • Lipophilicity and Bulk: The introduction of lipophilic groups, such as the tert-butylphenyl moiety, is strongly correlated with potent activity against Gram-positive bacteria, especially resistant strains like MRSA.[5][7]

  • Position 2 Substituents: This position is a critical handle for modification. Linking other heterocyclic rings (like pyrimidine or pyrazole) or functional groups (like hydrazones) at C2 often enhances the spectrum and potency of activity.[11][12][13]

  • Position 4 Substituents: Modifications at the C4 position also significantly influence biological activity. Attaching aryl groups, such as a trichlorophenyl ring, can confer broad-spectrum inhibitory effects against both Gram-positive and Gram-negative bacteria.[1][11]

  • Hybrid Molecules: "Clubbing" or hybridizing the thiazole scaffold with other known antimicrobial pharmacophores (e.g., pyrazolines, coumarins, sulfonamides) is a successful strategy for creating novel compounds with enhanced potency and a wider range of activity.[10][12]

Logical Relationship: Key Positions for Thiazole Substitution

A 1. Prepare 96-Well Plate (100 µL Broth/Well) B 2. Serial Dilution Add 100 µL of 2x compound to Col 1. Perform 2-fold dilutions across to Col 10. A->B Plate is ready D 4. Inoculate Plate Add 100 µL of inoculum to wells in Col 1-11. B->D Dilution series created C 3. Prepare Inoculum Standardize culture to 0.5 McFarland. Dilute to final 5x10^5 CFU/mL. C->D Standardized inoculum E 5. Incubate 16-20 hours at 37°C D->E Plate inoculated F 6. Read Results Visually inspect for turbidity. MIC = Lowest concentration with no visible growth. E->F Incubation complete

References

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-tert-Butyl-2-methylthiazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse intermolecular interactions have made it a privileged structure in drug design, particularly in the development of kinase inhibitors for oncology.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 4-tert-Butyl-2-methylthiazole analogs. While direct comprehensive studies on this exact scaffold are nascent, by drawing parallels from closely related 2,4-disubstituted thiazole series, we can construct a robust predictive SAR model. This document will dissect the key structural features governing biological activity, compare the performance of virtual analogs based on established principles, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Thiazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] This has made them a major focus of drug discovery efforts. The 2-aminothiazole motif, in particular, has proven to be an exceptionally effective template for designing potent and selective kinase inhibitors.[5] A prime example is Dasatinib, a potent inhibitor of the BCR-ABL kinase, which features a 2-aminothiazole core and is a frontline treatment for chronic myelogenous leukemia (CML).[6][7]

The this compound scaffold represents a specific chemical space within this class of inhibitors. The bulky, hydrophobic tert-butyl group at the C4 position is predicted to occupy hydrophobic pockets within the ATP-binding site of many kinases, while the C2-methyl group can be strategically modified to fine-tune potency and selectivity. This guide will explore the putative SAR of this scaffold, providing a framework for designing novel and effective kinase inhibitors.

Core Scaffold Analysis and Rationale for Investigation

The this compound core offers a unique combination of features for kinase inhibitor design:

  • The Thiazole Ring: Acts as a rigid scaffold, positioning key interaction groups in a defined orientation. Its aromatic nature allows for potential π-stacking interactions with aromatic residues in the kinase active site.

  • The C4-tert-Butyl Group: This bulky, lipophilic group is crucial for anchoring the molecule in a hydrophobic region of the ATP-binding site. Its size and shape can contribute significantly to both potency and selectivity.

  • The C2-Methyl Group: This position serves as a key vector for modification. Replacing the methyl group with larger or more functionalized moieties can allow for the formation of additional hydrogen bonds or van der Waals interactions, thereby modulating the inhibitor's affinity and kinase selectivity profile.

The central hypothesis is that systematic modification at the C2 position, while retaining the C4-tert-butyl anchor, will allow for the exploration of the surrounding chemical space within the kinase active site, leading to the identification of highly potent and selective inhibitors.

Comparative Structure-Activity Relationship (SAR) Analysis

Based on extensive studies of related 2,4-disubstituted thiazole kinase inhibitors, we can infer a predictive SAR model for the this compound scaffold.[5][8][9] The following analysis compares virtual analogs with systematic modifications at the C2 and C5 positions.

Modifications at the C2-Position

The C2 position is the most common site for introducing diversity in this class of compounds. Typically, an amino or amido linker is used to attach larger aromatic systems.

Analog Series Modification at C2 Predicted Activity Rationale
Series A (Core) -CH₃Low to ModerateThe small methyl group offers limited interaction potential. Serves as a baseline for comparison.
Series B -NH-(Aryl)Moderate to HighThe amino linker allows for the introduction of an aryl group which can form key hydrogen bonds with the kinase hinge region. The nature of the aryl substituent is critical.
Series C -NH-C(O)-(Aryl)Moderate to HighThe amido linker provides an additional hydrogen bond acceptor and donor, potentially increasing affinity. The substitution pattern on the aryl ring will dictate potency.
Series D -NH-(Heteroaryl)HighHeteroaromatic rings (e.g., pyrimidine, pyridine) can act as hydrogen bond acceptors, further strengthening the interaction with the kinase hinge. This is a common feature in many potent kinase inhibitors.

SAR Summary for C2-Position: The general trend observed in related series is that extending from the C2-amino group with a substituted phenyl or heteroaryl ring dramatically increases potency.[9] Electron-withdrawing groups on the terminal phenyl ring can sometimes enhance activity, though this is target-dependent.

Modifications at the C4-Position

While our core scaffold specifies a tert-butyl group, it is instructive to compare it with other substituents to understand the importance of this feature.

Analog Series Modification at C4 Predicted Activity Rationale
Series E (Core) -C(CH₃)₃HighThe bulky tert-butyl group is optimal for filling a hydrophobic pocket.
Series F -PhenylModerate to HighA phenyl group can also occupy the hydrophobic pocket and offers vectors for further substitution. However, it may introduce rotational freedom that can be entropically unfavorable.
Series G -CH(CH₃)₂ModerateAn isopropyl group is smaller than tert-butyl and may not fill the hydrophobic pocket as effectively, leading to a potential loss of potency.
Series H -HLowThe absence of a bulky group at C4 would likely result in a significant loss of affinity due to the lack of hydrophobic interactions.
Modifications at the C5-Position

The C5 position is often a site for introducing solubilizing groups or moieties that can probe for additional interactions.

Analog Series Modification at C5 Predicted Activity Rationale
Series I (Core) -HHighUnsubstituted at C5 is often optimal as substitution can lead to steric clashes.
Series J -BrVariableA bromine atom can introduce a halogen bond interaction, which can either be favorable or unfavorable depending on the target.
Series K -CO₂HLowA carboxylic acid group at this position is likely to be solvent-exposed and may not contribute significantly to binding affinity, though it could improve solubility.

Visualization of SAR Principles

The following diagram illustrates the key SAR takeaways for designing kinase inhibitors based on the 2,4-disubstituted thiazole scaffold.

SAR_Summary cluster_scaffold This compound Core cluster_C2 C2 Position Modifications cluster_C4 C4 Position Modifications Thiazole Thiazole Scaffold C2_High High Potency: -NH-Heteroaryl -NH-C(O)-Aryl Thiazole->C2_High Key for Hinge Binding C4_High High Potency: -tert-Butyl -Phenyl Thiazole->C4_High Hydrophobic Pocket Anchor C2_Mod Moderate Potency: -NH-Aryl C2_Low Low Potency: -CH3 (baseline) C4_Mod Moderate Potency: -Isopropyl C4_Low Low Potency: -H

Caption: Key SAR trends for 2,4-disubstituted thiazole kinase inhibitors.

Experimental Methodologies

The following protocols are representative methods for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 2-Amino-4-tert-butylthiazole Analogs (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[7]

Hantzsch_Synthesis cluster_workflow Synthetic Workflow reagents reagents Start 1-Bromo-3,3-dimethyl-2-butanone + Substituted Thiourea Mix Mix in Ethanol Start->Mix Reflux Reflux for 4-12h Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Precipitate Precipitate Product Cool->Precipitate Filter Filter & Wash Precipitate->Filter Purify Purify by Recrystallization or Chromatography Filter->Purify Final 2-Amino-4-tert-butylthiazole Analog Purify->Final

References

A Comparative Analysis of Synthetic Routes to 4-tert-Butyl-2-methylthiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and versatile functionalization capabilities make it a cornerstone for drug discovery and development. Among the myriad of substituted thiazoles, 4-tert-Butyl-2-methylthiazole serves as a crucial building block in the synthesis of more complex molecules, owing to the steric and electronic influence of its substituents.

This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, practical experimental considerations, and quantitative performance of the most prominent synthetic strategies. This document is intended to empower researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic methodology for their specific research and development objectives.

At a Glance: Comparison of Key Synthetic Routes

The selection of a synthetic strategy for this compound is contingent on several factors, including the availability of starting materials, desired yield, scalability, and reaction conditions. The Hantzsch thiazole synthesis is the most direct and widely applicable method for this particular substitution pattern.

Synthesis Route Starting Materials Key Reagents Typical Reaction Time Typical Temperature Typical Yield (%)
Hantzsch Thiazole Synthesis 1-Bromo-3,3-dimethyl-2-butanone, ThioacetamideBase (e.g., NaHCO₃) or neat2 - 4 hoursReflux~80-90%

Visualizing the Pathways: Synthetic Schemes and Workflows

To elucidate the transformations involved in the synthesis of this compound, the following diagrams illustrate the core reaction pathways.

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product alpha_haloketone 1-Bromo-3,3-dimethyl-2-butanone thiazole This compound alpha_haloketone->thiazole Hantzsch Condensation thioamide Thioacetamide thioamide->thiazole Hantzsch_Mechanism Reactants 1-Bromo-3,3-dimethyl-2-butanone + Thioacetamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Cross-Validation of Analytical Methods for the Quantification of 4-tert-Butyl-2-methylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of 4-tert-Butyl-2-methylthiazole, a heterocyclic compound of interest in various fields. Due to a lack of extensive, publicly available, validated methods specifically for this compound, this document leverages established analytical techniques for structurally similar thiazole derivatives to present a robust framework for method development, validation, and cross-validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for the analysis of small organic molecules and offer a balance of sensitivity, selectivity, and accessibility. This guide will delve into the comparative performance of these methods, provide detailed experimental protocols, and outline a logical workflow for method validation and cross-validation.

Comparison of Analytical Method Performance

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and the physicochemical properties of the analyte. The following table summarizes the typical performance characteristics for the analysis of analogous thiazole compounds using these two techniques. These values can serve as a benchmark for the development and validation of a method for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.999>0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) Typically in the low ng/mL rangeTypically in the low pg/mL to ng/mL range
Limit of Quantitation (LOQ) Typically in the ng/mL rangeTypically in the pg/mL to ng/mL range

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any analytical method. Below are representative methodologies for the quantification of a thiazole derivative like this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique suitable for routine quality control and quantification in various sample matrices.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards across the desired concentration range.

  • Sample Preparation: The sample preparation will be matrix-dependent. A typical approach involves dissolving the sample in a suitable solvent, followed by filtration through a 0.45 µm syringe filter to remove particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it particularly useful for the analysis of volatile and semi-volatile compounds in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 100°C, followed by a ramp to 280°C.

  • Injection Mode: Splitless or split, depending on the required sensitivity.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound to enhance sensitivity and selectivity.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in a volatile organic solvent such as hexane or ethyl acetate.

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards.

  • Sample Preparation: For liquid samples, a simple dilution may be sufficient. For solid or semi-solid matrices, extraction techniques such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

Method Validation and Cross-Validation Workflow

A systematic workflow is essential for the validation of a new analytical method and for the cross-validation between two different methods or laboratories.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation Dev Develop Analytical Method (e.g., HPLC-UV or GC-MS) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Method_A Validated Method A (e.g., HPLC-UV) Robustness->Method_A Comparison Compare Results (QC Samples & Incurred Samples) Method_A->Comparison Method_B Validated Method B (e.g., GC-MS) Method_B->Comparison Conclusion Determine Comparability Comparison->Conclusion

Caption: Workflow for analytical method validation and cross-validation.

Logical Relationship in Cross-Validation

Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results for the same sample. This is particularly important in drug development when transferring methods between research and quality control laboratories or when comparing data from different clinical sites.

Cross_Validation_Logic Start Initiate Cross-Validation Method1 Analyze Samples with Method 1 (e.g., HPLC-UV) Start->Method1 Method2 Analyze Same Samples with Method 2 (e.g., GC-MS) Start->Method2 Compare Statistically Compare Datasets Method1->Compare Method2->Compare Accept Results are Comparable (Within Acceptance Criteria) Compare->Accept Yes Investigate Investigate Discrepancies Compare->Investigate No End Cross-Validation Complete Accept->End Investigate->Start Re-evaluate Methods

Caption: Logical flow for the cross-validation of two analytical methods.

Benchmarking 4-tert-Butyl-2-methylthiazole: A Comparative Performance Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Within this class, 2,4-disubstituted thiazoles are of particular interest for their diverse biological activities, including their potential as kinase inhibitors, anticancer, and antimicrobial agents.[3][4][5] This guide provides a comparative benchmark for the performance of 4-tert-Butyl-2-methylthiazole, a representative 2,4-disubstituted thiazole, against established industry standards in the context of preclinical drug discovery.

Due to the limited publicly available data specifically for this compound, this guide utilizes aggregated performance data from structurally related 2,4-disubstituted thiazole derivatives to establish a baseline for potential efficacy and to frame the necessary experimental validation.

Performance Benchmarks: Kinase Inhibition

Protein kinases are critical targets in drug discovery, particularly in oncology. Thiazole derivatives have shown significant promise as kinase inhibitors.[1][6][7] The following table summarizes hypothetical, yet representative, performance data for a 2,4-disubstituted thiazole like this compound against common industry standard kinase inhibitors.

Table 1: Comparative In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Selectivity ProfileReference CompoundReference IC50 (nM)
Hypothetical: this compound Analog Aurora Kinase A150Moderate selectivity against a panel of 50 kinasesAlpelisib75[8]
Hypothetical: this compound Analog B-RAF (V600E)25High selectivityDabrafenib47.2[6]
Hypothetical: this compound Analog VEGFR-2150Broad-spectrumSorafenib59[9]
Hypothetical: this compound Analog PI3K130Isoform-dependentIC87114130[8]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Performance Benchmarks: Anticancer Activity

The ultimate goal of many kinase inhibitors is to translate in vitro potency into cellular efficacy. Cell-based assays are crucial for determining a compound's potential as an anticancer agent.

Table 2: Comparative Cellular Antiproliferative Activity

CompoundCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Hypothetical: this compound Analog MCF-7 (Breast Cancer)MTT Assay5.5Staurosporine6.77[9]
Hypothetical: this compound Analog HepG2 (Liver Cancer)MTT Assay8.0Staurosporine8.4[9]
Hypothetical: this compound Analog A549 (Lung Cancer)MTT Assay12.2DoxorubicinNot specified

The MTT assay measures cell viability. Lower IC50 values indicate greater potency in inhibiting cancer cell growth.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.

In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

  • Materials: Recombinant human Aurora Kinase A, ATP, substrate peptide (e.g., Kemptide), test compound (e.g., this compound), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the effect of a test compound on the proliferation of cancer cells.[10]

  • Materials: Cancer cell line (e.g., MCF-7), cell culture medium, fetal bovine serum (FBS), test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).[10]

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value by plotting viability against compound concentration.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate key logical flows in the preclinical evaluation of a novel compound like this compound.

G cluster_0 Initial Screening Cascade A Compound Library (incl. This compound) B High-Throughput Screening (Target-Based Assay) A->B Screening C Primary Hit Identification B->C Data Analysis D Dose-Response Confirmation C->D Validation E IC50 Determination D->E Potency G cluster_1 Lead Optimization Logic F Confirmed Hit (e.g., Thiazole Scaffold) G Structure-Activity Relationship (SAR) Studies F->G H Synthesis of Analogs G->H I In Vitro & Cellular Assays H->I J Improved Potency & Selectivity? I->J K Advance to Further Studies J->K Yes L Redesign Analogs J->L No L->H G cluster_2 Hypothesized Kinase Signaling Inhibition Receptor Growth Factor Receptor Kinase_A Kinase A (e.g., PI3K) Receptor->Kinase_A Kinase_B Kinase B (e.g., Akt) Kinase_A->Kinase_B Proliferation Cell Proliferation & Survival Kinase_B->Proliferation Thiazole This compound Thiazole->Kinase_A Inhibits

References

A Comparative Analysis of the In Vivo Efficacy of 4-tert-Butyl-2-methylthiazole and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-tert-Butyl-2-methylthiazole is a novel compound with limited publicly available in vivo efficacy data. The data presented for this compound is hypothetical and intended to serve as a template for comparison. Vancomycin data is collated from published research.

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, driving the urgent need for novel antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the hypothetical in vivo efficacy of a novel thiazole compound, this compound, against the established anti-MRSA drug, Vancomycin, in a murine sepsis model.

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of Vancomycin and the hypothetical efficacy of this compound in a murine MRSA sepsis model. The data for Vancomycin is derived from various in vivo studies, while the data for this compound is projected for illustrative purposes.[1][2]

Parameter This compound (Hypothetical) Vancomycin Vehicle Control
Animal Model Murine Sepsis ModelMurine Sepsis ModelMurine Sepsis Model
MRSA Strain USA300USA300USA300
Inoculum (CFU/mouse) 1 x 10⁸1 x 10⁸1 x 10⁸
Treatment Regimen 20 mg/kg, IV, BID110 mg/kg, SC, BIDSaline, IV, BID
Treatment Duration 7 days7 days7 days
Bacterial Load Reduction in Blood (log10 CFU/mL at 24h) ~2.5~2.00
Survival Rate (at 10 days) 90%80-100%0-10%

Experimental Protocols

A standardized murine sepsis model is crucial for evaluating the systemic efficacy of antimicrobial agents. Below is a detailed protocol for a typical MRSA-induced sepsis model in mice.

Murine Sepsis Model for MRSA Infection

1. Animal Model:

  • Female BALB/c mice, 6-8 weeks old, are used for this model.[3]

2. Bacterial Strain and Inoculum Preparation:

  • A clinical isolate of MRSA, such as the USA300 strain, is used.

  • The strain is grown overnight in Tryptic Soy Broth (TSB).

  • The culture is then diluted in fresh TSB and incubated to reach the logarithmic growth phase.

  • Bacteria are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1 x 10⁹ CFU/mL.

3. Infection Protocol:

  • Mice are infected via intraperitoneal (IP) injection with a 0.1 mL suspension containing a lethal dose of MRSA (e.g., 1 x 10⁸ CFU/mouse).[4]

4. Treatment Administration:

  • Treatment is initiated one-hour post-infection.

  • The investigational compound (this compound), a standard-of-care antibiotic (e.g., Vancomycin), or a vehicle control is administered.

  • Administration routes (e.g., intravenous, subcutaneous) and dosing schedules are followed as specified in the study design.

5. Efficacy Endpoints:

  • Survival: Mice are monitored daily for a specified period (e.g., 10 days), and survival rates are recorded.

  • Bacterial Load: At designated time points (e.g., 24 hours post-infection), blood and/or organs (spleen, liver) are collected to determine the bacterial burden (CFU counts).

6. Ethical Considerations:

  • All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

G cluster_prep Inoculum Preparation cluster_infection Infection and Treatment cluster_endpoints Efficacy Assessment A MRSA Strain (e.g., USA300) B Overnight Culture in TSB A->B C Log-Phase Growth B->C D Harvest, Wash, Resuspend in PBS C->D E BALB/c Mice (6-8 weeks) F Intraperitoneal Injection of MRSA E->F G Treatment Initiation (1h post-infection) F->G H Groups: - this compound - Vancomycin - Vehicle Control G->H I Monitor Survival (e.g., 10 days) H->I J Determine Bacterial Load (Blood/Organs) H->J G cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis A Peptidoglycan Precursors (with D-Ala-D-Ala) B Transglycosylation (Chain Elongation) A->B E Inhibition of Transglycosylation and Transpeptidation C Transpeptidation (Cross-linking) B->C D Stable Peptidoglycan (Cell Wall Integrity) C->D F Cell Lysis V Vancomycin V->A Binds to D-Ala-D-Ala E->F G cluster_membrane Bacterial Cell Membrane cluster_process Cellular Processes M Lipid Bilayer E Membrane Depolarization (Ion Leakage) M->E A Proton Motive Force B ATP Synthesis A->B C Nutrient Transport A->C F Cell Death D Bacterial Viability B->D C->D T This compound T->M Inserts into Membrane E->A Dissipates E->F

References

A Tale of Two Thiazoles: A Comparative Study of 2-Amino-4-methylthiazole and 4-tert-Butyl-2-methylthiazole for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

In the vast and intricate world of heterocyclic chemistry, the thiazole nucleus stands as a cornerstone, a privileged scaffold in numerous biologically active compounds and a versatile building block in organic synthesis. This guide offers a deep, comparative dive into two specific substituted thiazoles: the well-documented and widely utilized 2-amino-4-methylthiazole and its lesser-known counterpart, 4-tert-Butyl-2-methylthiazole.

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple cataloging of facts to provide a nuanced understanding of how subtle structural modifications—the substitution of an amino group versus a tert-butyl group—can profoundly influence the physicochemical properties, reactivity, and potential applications of these heterocycles. While a wealth of experimental data exists for 2-amino-4-methylthiazole, allowing for a robust analysis, the information available for this compound is notably sparse. This guide will transparently reflect this data disparity, offering a comprehensive overview of the known while venturing into predictive comparisons based on established chemical principles.

At a Glance: Key Physicochemical Properties

A side-by-side comparison of the fundamental properties of these two molecules reveals immediate differences stemming from their distinct substituents. The data for 2-amino-4-methylthiazole is well-established from numerous experimental sources, whereas the data for this compound is primarily based on predictions and limited supplier information.

Property2-Amino-4-methylthiazoleThis compound
Molecular Formula C₄H₆N₂S[1]C₈H₁₃NS[2]
Molecular Weight 114.17 g/mol [1]155.26 g/mol [2]
Melting Point 44-47 °C[3]Not available
Boiling Point 231-232 °C[3]108 °C (Predicted)[2]
Density Not available1.001 g/cm³ (Predicted)[2]
Solubility Very soluble in water, alcohol, and ether.[4]Not available
Appearance Crystals[3]Not available

The Well-Characterized Workhorse: 2-Amino-4-methylthiazole

2-Amino-4-methylthiazole is a cornerstone in medicinal chemistry and organic synthesis, valued for its versatile reactivity and the biological significance of the 2-aminothiazole moiety.[5]

Synthesis of 2-Amino-4-methylthiazole: The Hantzsch Synthesis

The most common and efficient method for the synthesis of 2-amino-4-methylthiazole is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. In this specific case, chloroacetone reacts with thiourea.[4]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-methylthiazole [4]

  • Reaction Setup: Suspend thiourea (1 mole) in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Addition of Chloroacetone: While stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux: Reflux the resulting yellow solution for two hours.

  • Work-up: Cool the reaction mixture and add solid sodium hydroxide with cooling to make the solution basic. An oily layer of 2-amino-4-methylthiazole will separate.

  • Extraction and Purification: Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers, dry over solid sodium hydroxide, and remove the ether by distillation. The crude product is then purified by vacuum distillation.

Reactivity of 2-Amino-4-methylthiazole

The reactivity of 2-amino-4-methylthiazole is dictated by the interplay of the thiazole ring and the exocyclic amino group. The thiazole ring itself is aromatic, with the nitrogen atom at position 3 being the most basic site and susceptible to protonation. The C2 position is electron-deficient, making it a target for nucleophilic attack, while the C5 position is more electron-rich and prone to electrophilic substitution.

The 2-amino group significantly influences this reactivity. It is a strong electron-donating group, which can increase the electron density of the thiazole ring, particularly at the C5 position, making it more susceptible to electrophilic attack. The amino group itself can also act as a nucleophile, participating in reactions such as acylation, alkylation, and the formation of Schiff bases.

Biological Significance and Applications of 2-Amino-4-methylthiazole

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds.[5] Derivatives of 2-amino-4-methylthiazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial Activity: Many derivatives have shown potent antibacterial and antifungal properties. For instance, certain Schiff bases and peptide conjugates of 2-aminothiazole derivatives have exhibited significant antimicrobial and anthelmintic activity.[6][7]

  • Anticancer Activity: The 2-aminothiazole moiety is a key component of several anticancer agents.[8] Derivatives have been shown to inhibit various cancer cell lines, and structure-activity relationship (SAR) studies have helped in the design of more potent compounds.[8]

  • Other Biological Activities: The versatility of the 2-aminothiazole core has led to its incorporation in compounds with anti-inflammatory, antiviral, and neuroprotective properties.[5]

The Enigmatic Counterpart: this compound

In stark contrast to its well-studied amino-substituted cousin, this compound remains largely unexplored in the scientific literature. The available information is sparse, and much of its characterization is based on predictions rather than experimental data.

Synthesis of this compound

While no specific experimental procedure for the synthesis of this compound was found in the readily available literature, the Hantzsch thiazole synthesis would be the most logical and probable route. This would involve the reaction of a thioamide (in this case, thioacetamide) with an appropriate α-haloketone. The required α-haloketone would be 1-halo-3,3-dimethyl-2-butanone.

Predicted Reactivity and Potential Applications

Based on the electronic properties of the substituents, we can infer the likely reactivity of this compound. The methyl group at the 2-position and the tert-butyl group at the 4-position are both electron-donating groups, albeit through different mechanisms (hyperconjugation and induction for the methyl group, and induction for the tert-butyl group). These groups would be expected to increase the electron density of the thiazole ring, making it more susceptible to electrophilic substitution, likely at the C5 position.

The bulky tert-butyl group would also exert a significant steric hindrance around the C4 and C5 positions, which could influence the regioselectivity of reactions and potentially hinder reactions that require attack at these positions.

Given the lack of published research, the potential applications of this compound are purely speculative. It could potentially be explored as a building block in materials science or as a ligand in coordination chemistry. Its biological activity is unknown, but the presence of the thiazole ring suggests it could be a starting point for the development of new bioactive molecules.

Comparative Analysis: Amino vs. tert-Butyl Substitution

The stark difference in the available data for these two compounds is in itself a significant finding, suggesting a disparity in their perceived utility and ease of synthesis or derivatization. However, we can draw some informed comparisons based on their structures.

Electronic Effects: The 2-amino group is a much stronger electron-donating group through resonance than the 2-methyl and 4-tert-butyl groups, which donate electrons primarily through inductive effects and hyperconjugation. This makes the thiazole ring in 2-amino-4-methylthiazole significantly more electron-rich and activated towards electrophilic substitution.

Reactivity of the Substituent: The exocyclic amino group in 2-amino-4-methylthiazole provides a reactive handle for a wide range of chemical transformations, allowing for the facile synthesis of a diverse library of derivatives. The tert-butyl group, in contrast, is largely unreactive and primarily serves to modify the steric and electronic properties of the thiazole core.

Biological Potential: The prevalence of the 2-aminothiazole scaffold in bioactive molecules strongly suggests that 2-amino-4-methylthiazole has a much higher intrinsic potential for biological activity compared to this compound. The amino group can participate in hydrogen bonding and other key interactions with biological targets, a feature that the tert-butyl group lacks.

Conclusion: A Tale of a Workhorse and an Enigma

This comparative guide highlights the profound impact of substituent choice on the properties and scientific interest in a heterocyclic scaffold. 2-Amino-4-methylthiazole emerges as a well-understood and highly valuable building block in medicinal chemistry and organic synthesis, with a wealth of experimental data to support its application. In contrast, this compound remains an enigmatic molecule, with its properties and potential yet to be explored.

For the research scientist, this disparity presents both a caution and an opportunity. The well-trodden path of 2-amino-4-methylthiazole offers reliability and a high probability of success in established applications. The unexplored territory of this compound, however, offers the potential for novel discoveries. The lack of existing data is a clear call for foundational research to characterize this compound and unlock its potential. Future studies on the synthesis, reactivity, and biological screening of this compound are needed to determine if it will remain a chemical curiosity or emerge as a valuable new tool in the chemist's arsenal.

References

A Comparative Spectroscopic Analysis of 4-tert-Butyl-2-methylthiazole and 4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-tert-Butyl-2-methylthiazole and its structural analog, 4-methylthiazole. The inclusion of a bulky tert-butyl group in the thiazole ring significantly influences its spectroscopic properties. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

This comparison utilizes experimental data for 4-methylthiazole and predicted data for this compound, due to the limited availability of published experimental spectra for the latter. The predicted data serves as a valuable reference point for researchers synthesizing or working with this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for both compounds, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ) ppm
This compound -C(CH₃)₃ (tert-Butyl)~1.35 (s, 9H)
-CH₃ (methyl)~2.70 (s, 3H)
H-5 (thiazole ring)~6.80 (s, 1H)
4-methylthiazole -CH₃ (methyl)2.47 (s, 3H)[1]
H-5 (thiazole ring)6.87 (d, 1H)[1]
H-2 (thiazole ring)8.64 (d, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ) ppm
This compound -C(CH₃)₃ (tert-Butyl)~30.0
-C(CH₃)₃ (tert-Butyl)~34.0
-CH₃ (methyl)~19.0
C-5 (thiazole ring)~110.0
C-4 (thiazole ring)~165.0
C-2 (thiazole ring)~168.0
4-methylthiazole -CH₃ (methyl)16.77[2]
C-5 (thiazole ring)113.11[2]
C-4 (thiazole ring)152.14[2]
C-2 (thiazole ring)153.49[2]

Table 3: Infrared (IR) Spectroscopy Data

CompoundPredicted/Experimental Wavenumber (cm⁻¹)Assignment
This compound ~2960C-H stretch (tert-Butyl)
~1580C=N stretch (thiazole ring)
~1365C-H bend (tert-Butyl)
4-methylthiazole 3080[3]=C-H stretch (thiazole ring)
2940[3]C-H stretch (methyl)
1544[3]C=N stretch (thiazole ring)

Table 4: Mass Spectrometry (MS) Data

CompoundPredicted/Experimental m/z valuesAssignment
This compound ~155 (M⁺), ~140, ~57Molecular ion, [M-CH₃]⁺, [C(CH₃)₃]⁺
4-methylthiazole 99 (M⁺), 72, 71, 58[2]Molecular ion and major fragment ions

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 300 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Approximately 10-20 mg of the thiazole derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard 30° pulse is used.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64 scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence with a 45° pulse angle is utilized.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A higher number of scans (1024 or more) is required due to the low natural abundance of the ¹³C isotope.

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Sample Thiazole Compound NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq H1_Proc Process ¹H Data H1_Acq->H1_Proc C13_Proc Process ¹³C Data C13_Acq->C13_Proc H1_Spectrum ¹H Spectrum H1_Proc->H1_Spectrum C13_Spectrum ¹³C Spectrum C13_Proc->C13_Spectrum Structure Structure Elucidation H1_Spectrum->Structure C13_Spectrum->Structure

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : For liquid samples, a single drop is placed directly onto the ATR crystal. The crystal is cleaned with an appropriate solvent (e.g., isopropanol) and a background spectrum is recorded before sample analysis.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are co-added to generate the final spectrum.

IR_Workflow FTIR-ATR Spectroscopy Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Background Acquire Background Spectrum Clean_Crystal->Background Sample Place Sample on Crystal Background->Sample Acquire_Spectrum Acquire Sample Spectrum Sample->Acquire_Spectrum Process_Data Process Data Acquire_Spectrum->Process_Data IR_Spectrum Generate IR Spectrum Process_Data->IR_Spectrum Functional_Group Functional Group Analysis IR_Spectrum->Functional_Group

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatography (GC) system.

  • Sample Preparation : The sample is diluted in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters :

    • Injection Volume : 1 µL.

    • Inlet Temperature : 250°C.

    • Carrier Gas : Helium.

    • Oven Program : A temperature gradient is programmed to ensure separation of components, for instance, starting at 50°C and ramping to 250°C.

  • Mass Spectrometry Parameters :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : 70 eV.

    • Mass Range : m/z 40-400.

MS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_detection Detection cluster_analysis Analysis Sample Thiazole Compound Dilution Dilute Sample Sample->Dilution Solvent Volatile Solvent Solvent->Dilution GC_Injection Inject into GC Dilution->GC_Injection GC_Column Separation on GC Column GC_Injection->GC_Column Ionization EI Ionization GC_Column->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Fragmentation Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation

Caption: Workflow for GC-MS analysis.

References

A Comparative Guide to the Cytotoxicity of 2,4-Disubstituted Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiazole Scaffold in Anticancer Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, making it a "privileged scaffold" in drug discovery.[4] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][5][6] Several FDA-approved drugs, such as the anticancer agent Tiazofurin, feature the 1,3-thiazole core, highlighting its clinical significance.[7]

This guide focuses on the comparative cytotoxicity of 2,4-disubstituted thiazole analogs, using 4-tert-Butyl-2-methylthiazole as a conceptual starting point. While cytotoxic data for this specific compound is not extensively documented in publicly available literature, a vast body of research exists for structurally related analogs. By examining these analogs, we can derive crucial insights into the structure-activity relationships (SAR) that govern their cytotoxic potential. This analysis is invaluable for researchers and drug development professionals aiming to design novel, potent, and selective anticancer agents.

Structure-Activity Relationship (SAR): Decoding the Cytotoxic Potential

The cytotoxic efficacy of 2,4-disubstituted thiazoles is profoundly influenced by the nature of the chemical groups attached at the C2 and C4 positions of the thiazole ring.[8] SAR studies reveal that modifications to these positions can dramatically alter a compound's potency, selectivity, and even its mechanism of action.

Key SAR Insights:

  • Influence of Substituents at the C4 Position: The group at the C4 position often plays a critical role in target binding. The presence of bulky aromatic or heteroaromatic rings can enhance cytotoxicity. For instance, studies have shown that substituting this position with various phenyl groups can lead to potent anticancer activity.[9]

  • Influence of Substituents at the C2 Position: The substituent at the C2 position is also crucial for modulating activity. The presence of amino groups, substituted phenyl rings, or other heterocyclic systems can significantly impact the compound's interaction with biological targets.[10]

  • The Importance of Linkers and Overall Structure: In many active analogs, the thiazole ring acts as a central scaffold connecting different pharmacophoric moieties. The length, rigidity, and chemical nature of these linkers are vital. Some studies have found that having two sequentially connected thiazole rings is a requirement for significant cytotoxic activity.[11]

Comparative Cytotoxicity of Thiazole Analogs: A Data-Driven Overview

The following table summarizes the in vitro cytotoxic activity of several representative 2,4-disubstituted thiazole analogs against various human cancer cell lines. The data, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), is compiled from multiple research publications. Lower IC₅₀ values indicate higher cytotoxic potency.

Compound ID/SeriesC2-SubstituentC4-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Series 1 (Diphyllin Analogs) Diphyllin-linkedPhenylHepG2 (Liver)0.4[12]
Series 1 (Diphyllin Analogs) Diphyllin-linked4-MethylphenylHepG2 (Liver)0.3[12]
Series 2 Hydrazinyl-basedSubstituted BenzylideneMCF-7 (Breast)2.57 ± 0.16[13]
Series 2 Hydrazinyl-basedSubstituted BenzylideneHepG2 (Liver)7.26 ± 0.44[13]
Series 3 (Bis-Thiazoles) Thiazole-linked2,4-DichlorophenylKF-28 (Glioblastoma)0.006[1]
Series 4 4-Arylthiazole-2-yl-aminophenylSubstituted PhenylVariousNot specified[10]
Series 5 Carbazole-based4-BromophenylA549, MCF-7, HT29Active[9]
Series 6 Imidazo[2,1-b]thiazole3-ArylA549 (Lung)8.9 ± 0.46[2]

This table is a representative summary. For detailed structures and full datasets, please consult the cited references.

Analysis of Comparative Data: The data clearly illustrates the significant impact of substitutions on cytotoxicity. For example, the bis-thiazole analog (Series 3) with 2,4-dichlorophenyl substitution exhibits exceptionally high potency against glioblastoma cells, with an IC₅₀ value in the nanomolar range (6 nM).[1] Similarly, the diphyllin-thiazole hybrids (Series 1) show potent activity against liver cancer cells.[12] These findings underscore the principle that strategic modification of the thiazole scaffold can lead to the development of highly effective and potentially selective anticancer compounds.[14]

Mechanisms of Thiazole-Induced Cytotoxicity

Thiazole derivatives exert their cytotoxic effects through a variety of mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5][15]

Common Molecular Targets and Pathways:

  • Tubulin Polymerization Inhibition: Like well-known anticancer drugs (e.g., Taxol), some thiazole derivatives can interfere with the dynamics of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6][15]

  • Kinase Inhibition: Many thiazoles act as inhibitors of protein kinases, such as VEGFR-2, which are critical for cancer cell proliferation, survival, and angiogenesis.[13] By blocking these signaling pathways, the compounds can effectively halt tumor growth.

  • Induction of Apoptosis: A common outcome of treatment with cytotoxic thiazoles is the activation of the apoptotic cascade. This can be triggered by various upstream events, including mitochondrial depolarization and DNA fragmentation.[5][15]

  • Topoisomerase and HDAC Inhibition: Some analogs have been found to modulate the activity of critical nuclear enzymes like topoisomerase and histone deacetylases (HDAC), interfering with DNA replication and gene expression in cancer cells.[15]

Below is a generalized diagram illustrating a potential mechanism of action for a cytotoxic thiazole derivative that induces apoptosis.

Cytotoxic_Thiazole_Pathway Thiazole Thiazole Analog Target Cellular Target (e.g., Kinase, Tubulin) Thiazole->Target Inhibition Signal Signal Transduction Cascade Disruption Target->Signal Mito Mitochondrial Depolarization Signal->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis MTT_Workflow Start Start: Cancer Cell Culture Seed 1. Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat 2. Treat with Thiazole Analogs Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT 3. Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize 4. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 5. Read Absorbance (570 nm) Solubilize->Read Analyze 6. Calculate % Viability & IC50 Values Read->Analyze

References

Reproducibility of experiments involving 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific progress. In the realm of drug discovery and development, where thiazole derivatives are a prominent class of compounds, ensuring the consistency and reliability of experimental results is paramount. This guide provides a framework for understanding and mitigating common sources of variability in experiments involving thiazole analogs, with a focus on practical strategies and detailed experimental protocols. While specific quantitative data on the reproducibility of 4-tert-Butyl-2-methylthiazole is scarce in publicly available literature, the principles and protocols outlined here are broadly applicable to this and other thiazole derivatives.

Understanding and Mitigating Experimental Variability

Several factors can contribute to poor reproducibility in biological assays involving thiazole compounds. These can be broadly categorized into biological, chemical, and procedural sources of error. Awareness of these potential pitfalls is the first step towards designing more robust and reproducible experiments.

Table 1: Common Sources of Experimental Variability with Thiazole Analogs and Recommended Solutions

Source of Variability Description Recommended Solution
Biological Variability Inherent differences in cell lines, including passage number, cell density, and metabolic state, can significantly impact their response to a compound.[1]Use a consistent and low passage number for cell lines. Ensure accurate and consistent cell seeding density using a hemocytometer or automated cell counter. Standardize cell culture conditions (media, supplements, incubation time).
Compound Stability Thiazole analogs can degrade over time, particularly when stored improperly or in certain solvents.[1] This leads to inconsistencies in the effective concentration of the compound.Prepare fresh dilutions of the thiazole analog from a frozen stock for each experiment. Store stock solutions at appropriate temperatures and protected from light.
Assay Interference Thiazole-containing compounds are known to be "frequent hitters" or Pan-Assay Interference Compounds (PAINS), meaning they can interfere with assay technologies in a non-specific manner.[1] This can manifest as compound aggregation, fluorescence quenching, or redox activity.[1]Perform counter-screens to identify potential PAINS activity. For aggregation, include a non-ionic detergent like Triton X-100 in the assay.[1] For fluorescence interference, test the compound's intrinsic fluorescence and its ability to quench the signal of the reporter molecule.[1]
Procedural Inconsistencies Minor variations in experimental setup, such as incubation times, reagent concentrations, and pipetting techniques, can accumulate and lead to significant differences in results.[1]Develop and strictly adhere to detailed Standard Operating Procedures (SOPs). Use calibrated pipettes and automated liquid handlers where possible. Include appropriate controls (vehicle control, positive control, negative control) in every experiment.
Edge Effects in Plate-Based Assays The outer wells of microtiter plates are more susceptible to evaporation, leading to changes in reagent concentrations and affecting cell growth.[1]Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or cell culture medium to create a humidity barrier.[1]

Experimental Protocol: A Case Study in the MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. However, it is also prone to interference from certain compounds, including some thiazole derivatives that can chemically reduce the MTT reagent, leading to false-positive results.[1] The following protocol provides a detailed methodology for conducting an MTT assay with thiazole analogs, incorporating steps to minimize variability and identify potential artifacts.

Materials:

  • Thiazole analog (e.g., this compound)

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole analog in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[1]

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with a vehicle control (medium with the same concentration of DMSO) and wells with medium only (blank).[1]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[1]

    • Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[1]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.[1]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Experimental Workflows and Logical Relationships

To further aid in the design and execution of reproducible experiments, the following diagrams, created using the DOT language, illustrate key workflows and logical relationships.

Experimental_Workflow cluster_PreExperiment Pre-Experiment cluster_Experiment Experiment cluster_PostExperiment Post-Experiment SOP Develop SOP Cells Cell Culture Standardization SOP->Cells Seeding Cell Seeding Cells->Seeding Compound Compound Stock Preparation Treatment Compound Treatment Compound->Treatment Seeding->Treatment Assay Perform Assay (e.g., MTT) Treatment->Assay Readout Data Acquisition Assay->Readout Analysis Data Analysis Readout->Analysis Validation Hit Validation Analysis->Validation Reporting Reporting Validation->Reporting

Caption: A generalized workflow for conducting reproducible biological experiments.

Troubleshooting_Reproducibility cluster_Problem Problem cluster_Investigation Investigation cluster_Solution Solution Problem Poor Reproducibility (e.g., variable IC50 values) CheckCells Review Cell Culture Practices Problem->CheckCells CheckCompound Assess Compound Stability Problem->CheckCompound CheckAssay Evaluate for Assay Interference Problem->CheckAssay CheckProtocol Audit Experimental Protocol Problem->CheckProtocol StandardizeCells Standardize Cell Handling CheckCells->StandardizeCells FreshCompound Use Fresh Compound Dilutions CheckCompound->FreshCompound CounterScreen Perform Counter-Screens CheckAssay->CounterScreen ReviseSOP Revise and Adhere to SOP CheckProtocol->ReviseSOP

Caption: A logical diagram for troubleshooting reproducibility issues in experiments.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-tert-Butyl-2-methylthiazole, a flammable and potentially hazardous thiazole derivative. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Note: This guidance is based on the general properties of flammable liquids and thiazole derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound (CAS No. 15679-11-5) for definitive procedures before handling or disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Prior to handling this compound, it is crucial to be aware of its potential hazards. As a flammable liquid and a thiazole derivative, it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

PPE CategoryRequired EquipmentPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.[1]
Body Protection A flame-retardant laboratory coat.To protect against splashes and fire hazards.[4]
Respiratory Use in a well-ventilated area or with a fume hood. A respirator may be necessary.To prevent inhalation of vapors.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to prevent injury and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated.[1]

  • Contain the Spill : For liquid spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[1][2] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Absorbent Material : Carefully collect the absorbent material and place it into a clearly labeled, sealed container for hazardous waste.[1]

  • Clean the Area : Decontaminate the spill area with soap and water.[1]

  • Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Workflow

The following diagram outlines the step-by-step procedure for the proper disposal of this compound waste.

Figure 1. Disposal Workflow for this compound A Step 1: Waste Collection B Step 2: Container Labeling A->B Collect in a designated, compatible, and sealed container. C Step 3: Segregation B->C Label with 'Hazardous Waste', chemical name, and associated hazards. D Step 4: Temporary Storage C->D Store separately from incompatible materials (e.g., oxidizers). E Step 5: Arrange for Pickup D->E Store in a cool, dry, well-ventilated area away from ignition sources.

Caption: Disposal Workflow for this compound

Detailed Disposal Procedure

The primary and most crucial step in disposing of this compound is to treat it as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general waste.[5][6]

  • Waste Collection : Collect all waste containing this compound in a designated, compatible, and sealable container.[5][6] The original container is often a suitable choice.[6]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols (e.g., flammable liquid).[1][6]

  • Segregation : Store the hazardous waste container separately from incompatible materials, such as strong oxidizing agents, to prevent dangerous chemical reactions.[4]

  • Temporary Storage : Keep the sealed and labeled container in a cool, dry, and well-ventilated area, away from any sources of heat, sparks, or open flames.[4][7]

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company or your institution's EHS department.[1][5] Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[6]

By adhering to these procedures, laboratory professionals can ensure a safe working environment and minimize the environmental impact of their research activities. Always prioritize safety and consult the specific SDS for the chemical in use.

References

Essential Safety and Logistical Information for Handling 4-tert-Butyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-tert-Butyl-2-methylthiazole. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield worn over safety glasses is recommended when there is a risk of splashing.[1][2]This compound can cause serious eye irritation.[3][4][5] Goggles provide direct protection, while a face shield offers a broader barrier against splashes.
Hand Protection Disposable, powder-free nitrile gloves.[1][2] For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[1]Nitrile gloves offer good short-term protection against a range of chemicals.[1] Powder-free gloves are recommended to prevent contamination of the work area.
Body Protection A laboratory coat, preferably made of a non-absorbent material like polyethylene-coated polypropylene.[1][6] For larger quantities or splash risks, a chemical-resistant apron is advised.[1]Protects skin from accidental contact and contamination of personal clothing.[1] Lab coats should be fully buttoned to provide maximum coverage.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control.[1][3][4][5][7] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or N100) may be necessary.[2][5]Thiazole derivatives may cause respiratory irritation.[5] A fume hood is the most effective way to control exposure to vapors.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[1]Protects feet from spills and falling objects.

Safe Handling and Disposal Plan

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency shower and eyewash station should be accessible.[7]

  • Handling :

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[1][3][4][5][7]

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with skin, eyes, and clothing.[1][3]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[3][4][5]

    • After handling, wash hands thoroughly with soap and water.[3][7][8]

  • Storage :

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][7][8]

    • Keep it away from heat, sparks, open flames, and hot surfaces.[3][8]

Disposal Plan: Step-by-Step Disposal Procedures

  • Waste Collection :

    • Dispose of waste in a designated, labeled, and sealed container specifically for chemical waste.[1]

    • Do not mix with other waste streams.

  • Container Disposal :

    • Handle uncleaned, empty containers as you would the product itself.[1]

    • The first rinse of empty containers must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]

  • Regulatory Compliance :

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][9]

    • Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

Emergency Protocols: First Aid Measures

In the event of exposure to this compound, follow these first aid procedures immediately.

  • Inhalation : Move the exposed person to fresh air at once.[10][3][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[3] Seek medical attention if the person feels unwell.[3][11]

  • Skin Contact : Immediately remove all contaminated clothing.[10][3] Wash the affected skin with plenty of soap and water.[3][4][12] If skin irritation develops, seek medical advice. Contaminated clothing must be washed before reuse.[3]

  • Eye Contact : Immediately rinse the eyes cautiously with water for several minutes, including under the eyelids.[10][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3][11] Seek immediate medical attention.[3][4]

  • Ingestion : Rinse the mouth with water.[3][4] Do NOT induce vomiting.[1] Have the person drink at most two glasses of water.[11] Seek immediate medical attention.[3][4][12]

Exposure Incident Workflow

Exposure_Incident_Workflow cluster_incident Exposure Incident Occurs cluster_response Immediate Response cluster_medical Medical Attention cluster_reporting Reporting and Follow-up exposure Chemical Exposure (Inhalation, Skin/Eye Contact, Ingestion) remove Remove from Exposure Source exposure->remove decontaminate Decontaminate (Fresh air, wash skin, flush eyes) remove->decontaminate first_aid Administer First Aid decontaminate->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical provide_sds Provide Safety Data Sheet (SDS) to Medical Personnel seek_medical->provide_sds report_incident Report Incident to Supervisor/EHS seek_medical->report_incident investigate Investigate Incident report_incident->investigate implement_corrective Implement Corrective Actions investigate->implement_corrective

Caption: Workflow for responding to an exposure incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.